5-Propylbenzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-propylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQLQRBNSSJBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198172 | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-49-2 | |
| Record name | 1,3-Benzenediol, 5-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Propyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-propylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of 5-Propylbenzene-1,3-diol
An In-depth Technical Guide to 5-Propylbenzene-1,3-diol (Divarinol) for Researchers and Drug Development Professionals
Introduction
This compound, also known by its trivial name Divarinol or 5-propylresorcinol, is a naturally occurring organic compound belonging to the resorcinol family.[1][2] It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 5. This compound serves as a critical intermediate and precursor in the synthesis of various organic molecules, most notably in the burgeoning field of cannabinoid chemistry.[3][4][5]
While found in certain lichens and plants, its primary significance in modern research lies in its role as a starting material for the synthesis of divarinolic cannabinoids, such as Cannabigerovarin (CBGV).[1][4] Research has indicated that this compound and its derivatives possess a range of potential biological activities, including antifungal, antiviral, anti-inflammatory, and neuroprotective effects, making it a molecule of considerable interest for drug discovery and development.[1][2][4] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization to support its application in research and pharmaceutical development.
Chemical Identity and Structure
A clear understanding of the fundamental identifiers and molecular structure is paramount for any scientific investigation.
-
Common Names: 5-Propyl-1,3-benzenediol, Divarinol, 5-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene[2][3][6]
-
CAS Number: 500-49-2[3]
The structure, consisting of a resorcinol core with a C3 alkyl chain, dictates its chemical behavior, particularly its solubility, reactivity, and biological interactions.
Caption: Chemical Structure of this compound.
Physical Properties
The physical characteristics of this compound are essential for its handling, formulation, and purification. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Appearance | White to brown crystalline solid or pale yellow oil. | [2] |
| Molecular Formula | C₉H₁₂O₂ | [3][6] |
| Molecular Weight | 152.19 g/mol | [3][7] |
| Melting Point | 82.8 - 89 °C | [3][8] |
| Boiling Point | ~234.66 °C (rough estimate) | [3][8] |
| Density | ~1.05 g/cm³ (rough estimate) | [3][8] |
| pKa | 9.56 ± 0.10 (Predicted) | [3] |
| Flash Point | 137.9 °C | [3][8] |
| Solubility | Soluble in methanol, ethanol, N,N-dimethylformamide (DMF), and DMSO. Slightly soluble in glacial acetic acid. Very slightly soluble in chloroform. Almost insoluble in water. | [1][6][9] |
The presence of two polar hydroxyl groups allows for hydrogen bonding, which contributes to its solid state at room temperature and its solubility in polar organic solvents.[2] Its very low solubility in water is expected due to the nonpolar propyl chain and the benzene ring. This solubility profile is a key consideration for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization or chromatography), and formulation studies.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its resorcinol core. The two phenolic hydroxyl groups are weakly acidic and are the primary sites for reactions such as etherification and esterification. The electron-rich aromatic ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl groups directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
Its most prominent chemical application is serving as the resorcinol component in condensation reactions with other molecules to build more complex structures. For instance, it is a key precursor for synthesizing CBGV and other propyl-phytocannabinoids.[4] This typically involves a condensation reaction with a geranyl derivative under acidic conditions.
Synthesis and Manufacturing
While naturally occurring, this compound is typically produced synthetically for research and commercial purposes to ensure purity and scalability. A common and effective method involves the demethylation of 1,3-dimethoxy-5-propylbenzene.[1][10] An alternative strategy mentioned in the literature is the Friedel-Crafts alkylation of resorcinol.[8]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Demethylation
This protocol is adapted from a standard literature procedure for the demethylation of an aryl methyl ether.[1][10]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the starting material, 1,3-dimethoxy-5-propylbenzene (1.0 eq.), with a 1:1 mixture of glacial acetic acid and 48% aqueous hydrobromic acid.
-
Reflux: Heat the reaction mixture to 125 °C and maintain at reflux with stirring for approximately 3 hours.
-
Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until completion.
-
Quenching and Extraction: Allow the flask to cool to room temperature. Carefully quench the reaction by adding deionized water. Transfer the biphasic solution to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Washing and Neutralization: Combine the organic layers. Neutralize by washing with a saturated sodium bicarbonate solution, followed by a wash with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product.
-
Purification: The resulting product, often a pale yellow oil or solid, can be further purified by column chromatography on silica gel if necessary.[1][11]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Techniques like HPLC and GC-MS are standard for purity assessment.[8]
Spectroscopic Data
-
¹H-NMR (in CDCl₃):
-
δ 6.25 (d, J=2.4 Hz, 2H, Ar-H)
-
δ 6.19 (t, J=2.4 Hz, 1H, Ar-H)
-
δ 5.07 (bs, 1H, OH)
-
δ 2.42 (t, J=7.2 Hz, 2H, Ar-CH₂)
-
δ 1.60-1.50 (m, 2H, -CH₂-)
-
δ 0.89 (t, J=7.2 Hz, 3H, -CH₃)[11]
-
-
¹³C-NMR (in CDCl₃):
-
δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7[11]
-
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition. Predicted accurate mass values for common adducts are crucial for interpretation.[12]
| Adduct | Predicted m/z |
| [M+H]⁺ | 153.09100 |
| [M+Na]⁺ | 175.07294 |
| [M-H]⁻ | 151.07644 |
Protocol: Sample Preparation for HRMS Analysis
-
Stock Solution: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the mobile phase solvent to a final concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
-
Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS), to acquire the high-resolution mass spectrum.
-
Data Interpretation: Compare the experimentally determined accurate mass to the theoretical mass of the expected elemental formula (C₉H₁₂O₂) to confirm the compound's identity.[9]
Applications in Research and Drug Development
This compound is a molecule of significant interest, primarily due to its role as a precursor to propyl-cannabinoids, which are being investigated for unique therapeutic properties.
-
Cannabinoid Synthesis: It is the key building block for producing Cannabigerovarin (CBGV) and other related compounds like Cannabidivarin (CBDV).[3][4] These non-psychoactive cannabinoids are subjects of intense research for their potential pharmaceutical applications.
-
TRP Channel Modulation: Derivatives of this compound, such as CBGV, have been shown to stimulate thermosensitive transient receptor potential (TRP) channels, specifically TRPV4.[3][4] These channels are involved in a wide array of physiological processes, and modulators are being explored as potential drugs for various diseases.
-
Bioactivity Research: The compound itself has reported anti-inflammatory, antimicrobial, and antioxidant properties, making it a candidate for investigation in dermatology and as a potential natural preservative.[1][2][8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere like nitrogen to prevent oxidation.[5]
References
- 1. This compound | 500-49-2 [chemicalbook.com]
- 2. CAS 500-49-2: this compound | CymitQuimica [cymitquimica.com]
- 3. Cas 500-49-2,5-Propyl-1,3-benzenediol | lookchem [lookchem.com]
- 4. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. kuujia.com [kuujia.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
The Resorcinolic Core: A Technical Guide to the Discovery, Natural Sources, and Significance of 5-Propylbenzene-1,3-diol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propylbenzene-1,3-diol, also known by the common name divarinol, is a naturally occurring alkylresorcinol that serves as a critical precursor in the biosynthesis of a unique class of cannabinoids. While often overshadowed by its more famous derivatives, such as cannabidivarin (CBDV), divarinol itself is a molecule of significant interest, with potential biological activities and a fascinating biosynthetic origin. This technical guide provides a comprehensive overview of this compound, from its discovery and natural distribution to its biochemical synthesis and methods for its isolation and characterization. We will delve into the enzymatic machinery responsible for its creation and explore its known and potential pharmacological effects, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The history of this compound is intrinsically linked to the broader exploration of the chemical constituents of Cannabis sativa. While the exact first isolation or synthesis of divarinol is not prominently documented, its existence as a key building block for certain cannabinoids became evident with the identification of its downstream products. A pivotal moment in this discovery timeline was the work of Vollner and colleagues in 1969, who first identified cannabidivarin (CBDV), a propyl cannabinoid, as a new constituent of hashish.[1] The recognition of CBDV, a C3-analogue of cannabidiol (CBD), logically implied the presence of a C3-resorcinolic acid precursor, and by extension, its decarboxylated form, this compound.
This discovery was part of a "golden age" of cannabinoid research that saw the elucidation of the structures of major cannabinoids like cannabinol and CBD.[2] The identification of these propyl-variants opened a new chapter in understanding the chemodiversity of Cannabis, highlighting that the well-known pentyl cannabinoids (like THC and CBD) were not the only series of these compounds produced by the plant.
Natural Sources and Distribution
The primary and most well-documented natural source of this compound is the plant Cannabis sativa L.[3] Within the plant, it is found in the glandular trichomes, which are the primary sites of cannabinoid and terpenoid biosynthesis. While often a minor constituent compared to its pentyl-analogue, olivetol, certain Cannabis varieties, particularly those originating from northwest India and in hashish from Nepal, have been reported to contain elevated levels of propyl cannabinoids, and consequently, their divarinol precursor.
Beyond the Cannabis genus, the broader class of 5-alkylresorcinols, to which divarinol belongs, has a much wider distribution in the natural world. These phenolic lipids are found in a variety of organisms, including:
-
Plants: In addition to Cannabis, alkylresorcinols are present in cereals such as rye, wheat, and barley, as well as in the shells of cashew nuts.[4][5]
-
Bacteria and Fungi: Various species of bacteria and fungi are known to produce alkylresorcinols, where they are thought to play roles in cell wall structure and as signaling molecules.[5][6][7]
-
Other Organisms: Alkylresorcinols have also been identified in sponges.[7]
This wide distribution suggests an ancient and conserved biosynthetic pathway for this class of molecules. A notable example is the slime mold Dictyostelium discoideum, which synthesizes a related compound, 4-methyl-5-pentylbenzene-1,3-diol, a differentiation-inducing factor, through a hybrid polyketide synthase pathway.[8]
Biosynthesis of this compound
In Cannabis sativa, this compound is synthesized via the polyketide pathway. The biosynthesis is initiated by a type III polyketide synthase (PKS) enzyme. This enzyme catalyzes a series of decarboxylative condensation reactions between a starter molecule and several extender units.
The key steps in the biosynthesis of divarinol are:
-
Starter Unit Selection: The biosynthesis begins with a butyryl-CoA starter molecule. This is in contrast to the biosynthesis of olivetol, which utilizes a hexanoyl-CoA starter.
-
Polyketide Chain Elongation: The butyryl-CoA starter is then elongated by the sequential addition of three malonyl-CoA extender units.
-
Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C-alkylation (cyclization) followed by aromatization to form divarinic acid.
-
Decarboxylation: Divarinic acid is then decarboxylated to yield this compound.
This biosynthetic pathway is analogous to the formation of olivetolic acid and olivetol, the precursors to the more common pentyl cannabinoids. The specificity of the PKS for the butyryl-CoA starter molecule is the key determinant for the production of the propyl-series of cannabinoids.
Biological Activities and Pharmacological Potential
While much of the pharmacological research has focused on the cannabinoid derivatives of this compound, such as CBDV, divarinol itself, as an alkylresorcinol, is predicted to possess intrinsic biological activity.
In Vitro Studies and Potential Effects:
-
Anti-inflammatory Properties: Alkylresorcinols as a class have demonstrated anti-inflammatory effects.[9] This activity may be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][10] These enzymes are involved in the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.
-
Neuroprotective Effects: There is growing evidence for the neuroprotective potential of various phenolic compounds, including those found in Cannabis. In vitro studies on related compounds suggest that divarinol may exhibit neuroprotective effects against oxidative stress.[5][11] This is a promising area for future research, especially in the context of neurodegenerative diseases.
-
Antioxidant Activity: The resorcinol structure of divarinol suggests it may act as an antioxidant by scavenging free radicals.[12] The antioxidant capacity of phenolic compounds is a well-established mechanism for their protective effects against cellular damage. Standard assays to confirm this include the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[13][14]
It is important to note that while the broader class of alkylresorcinols has shown these activities, more specific in vitro and in vivo studies are needed to fully characterize the pharmacological profile of this compound.
Experimental Protocols: Isolation and Purification from Cannabis sativa
The isolation of this compound from Cannabis sativa involves extraction followed by chromatographic purification to separate it from other cannabinoids and plant metabolites.
Materials and Equipment:
-
High-propyl cannabinoid Cannabis sativa plant material (dried and ground)
-
Extraction solvent (e.g., ethanol, supercritical CO2)
-
Rotary evaporator
-
Chromatography column (e.g., glass column for flash chromatography)
-
Stationary phase (e.g., silica gel)
-
Mobile phase solvents (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Nuclear magnetic resonance (NMR) spectrometer for structural elucidation
-
Mass spectrometer (MS) for molecular weight confirmation
Step-by-Step Methodology:
-
Extraction:
-
The dried and ground Cannabis sativa material is extracted with a suitable solvent to obtain a crude extract containing cannabinoids, terpenes, and other plant compounds. Supercritical CO2 extraction is a clean and efficient method for this purpose.
-
-
Solvent Removal:
-
The solvent is removed from the crude extract using a rotary evaporator under reduced pressure to yield a thick, resinous oil.
-
-
Chromatographic Purification:
-
Flash Column Chromatography: The crude extract is subjected to flash column chromatography on a silica gel column. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds based on their polarity. Fractions are collected and monitored by TLC.
-
Preparative HPLC: For higher purity, the fractions containing this compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Analysis and Characterization:
-
The purity of the isolated this compound is assessed by analytical HPLC.
-
The structure of the purified compound is confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
-
Future Directions and Conclusion
This compound represents a fascinating and important molecule at the intersection of natural product chemistry and pharmacology. While its primary role to date has been recognized as a precursor to the propyl-cannabinoids, its own potential biological activities warrant further investigation. Future research should focus on:
-
Screening for a wider range of natural sources: Exploring other plants, fungi, and bacteria for the presence of divarinol and its biosynthetic enzymes.
-
Detailed pharmacological profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory, neuroprotective, and antioxidant properties of pure this compound.
-
Enzymology and synthetic biology: Characterizing the polyketide synthases responsible for its production to enable the development of biosynthetic platforms for the production of divarinol and its derivatives.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies [mdpi.com]
- 6. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. um.edu.mt [um.edu.mt]
- 9. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rootspress.org [rootspress.org]
- 11. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. DPPH Radical Scavenging Assay [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of 5-Propylbenzene-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Propylbenzene-1,3-diol, also known as Divarinol, is a naturally occurring alkylresorcinol. Alkylresorcinols are a class of phenolic lipids found in various plants, fungi, and bacteria. This compound serves as a key precursor in the biosynthesis of several cannabinoids, making its accurate identification and characterization crucial for research in medicinal chemistry and drug development.[1] This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |
| Appearance | White to brown crystalline solid | --INVALID-LINK-- |
| Melting Point | 82.8 °C | --INVALID-LINK-- |
| Boiling Point | 234.66 °C at 760 mmHg | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The spectrum, recorded in CDCl₃, shows distinct signals for the aromatic, aliphatic, and hydroxyl protons.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.25 | d, J=2.4 Hz | 2H | Aromatic (H-2, H-6) |
| 6.19 | t, J=2.4 Hz | 1H | Aromatic (H-4) |
| 5.07 | bs | 1H | Phenolic (-OH) |
| 2.42 | t, J=7.2 Hz | 2H | Benzylic (-CH₂-) |
| 1.60-1.50 | m | 2H | Methylene (-CH₂-) |
| 0.89 | t, J=7.2 Hz | 3H | Methyl (-CH₃) |
Interpretation:
-
The signals in the aromatic region (6.19-6.25 ppm) are characteristic of a 1,3,5-trisubstituted benzene ring. The splitting pattern, a doublet and a triplet, arises from the coupling between the aromatic protons.
-
The broad singlet at 5.07 ppm is indicative of the phenolic hydroxyl protons. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.
-
The signals in the aliphatic region correspond to the propyl side chain. The triplet at 2.42 ppm is assigned to the benzylic protons, which are deshielded by the aromatic ring. The multiplet at 1.50-1.60 ppm corresponds to the central methylene group of the propyl chain, and the triplet at 0.89 ppm is characteristic of a terminal methyl group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 156.3 | C-1, C-3 (Aromatic, attached to -OH) |
| 146.0 | C-5 (Aromatic, attached to propyl) |
| 108.2 | C-2, C-6 (Aromatic) |
| 100.3 | C-4 (Aromatic) |
| 37.8 | Benzylic (-CH₂-) |
| 24.1 | Methylene (-CH₂-) |
| 13.7 | Methyl (-CH₃) |
Interpretation:
-
The signals in the downfield region (100.3-156.3 ppm) are characteristic of the aromatic carbons. The carbons attached to the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-3) are the most deshielded.
-
The signals in the upfield region (13.7-37.8 ppm) correspond to the carbons of the propyl side chain.
References
The Resorcinolic Core: A Technical Guide to 5-Propylbenzene-1,3-diol (Divarinol) for Researchers and Drug Development Professionals
Introduction: Unveiling a Key Cannabinoid Precursor
5-Propylbenzene-1,3-diol, a resorcinolic compound, is a pivotal molecule in the landscape of cannabinoid research and development. While not a cannabinoid itself, its significance lies in its role as a direct precursor to the biosynthesis and chemical synthesis of a class of cannabinoids known as the varinoids, which are characterized by a propyl side chain. This technical guide provides an in-depth exploration of this compound, offering a comprehensive resource for researchers, chemists, and pharmacologists engaged in the study and application of cannabinoids. We will delve into its chemical identity, synthesis, analytical methodologies, and its crucial role in the generation of pharmacologically active molecules, most notably Cannabidivarin (CBDV).
I. Chemical Identity and Nomenclature: A Compound of Many Names
In scientific literature and commercial contexts, this compound is known by a variety of synonyms and alternative names. A clear understanding of this nomenclature is essential for effective literature review and material sourcing.
| Identifier Type | Identifier | Source |
| Systematic (IUPAC) Name | 5-propyl-1,3-benzenediol | [1] |
| Common Names | Divarinol, Divarin | [2][3][4] |
| Alternative Chemical Names | 5-Propylresorcinol, 5-n-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene | [2][3][4] |
| CAS Number | 500-49-2 | [2][5][6] |
| Molecular Formula | C₉H₁₂O₂ | [2][5][6] |
| Molecular Weight | 152.19 g/mol | [2][3][5] |
| InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N | [7] |
II. The Synthetic Pathway: From Precursors to Divarinol
The efficient synthesis of this compound is critical for the production of varinoid cannabinoids. Several synthetic routes have been established, with a common strategy involving the demethylation of a dimethoxy precursor. Below is a detailed, step-by-step protocol for a widely utilized synthetic method.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step synthesis starting from the commercially available 1-ethynyl-3,5-dimethoxybenzene.
Step 1: Alkylation of 1-ethynyl-3,5-dimethoxybenzene
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.5 equivalents) in dry tetrahydrofuran (THF).
-
Cool the solution to -10°C and stir for 15 minutes.
-
Add n-butyllithium (nBuLi, 2.5 M solution in hexanes, 2.0 equivalents) dropwise to the stirred solution.
-
After 20 minutes, add a solution of 1-ethynyl-3,5-dimethoxybenzene (1.0 equivalent) in dry THF.
-
Following another 20 minutes of stirring, add propyl iodide (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dimethoxy-5-(prop-1-yn-1-yl)benzene.
Step 2: Demethylation to this compound
-
Dissolve the crude product from Step 1 in dichloromethane (CH₂Cl₂) and cool the solution to -78°C.
-
Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (1 M solution, 4.0 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Cool the mixture to 0°C and cautiously add water dropwise until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂ and then with ethyl acetate (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (7:3) solvent system to obtain pure this compound.[5]
III. Analytical Characterization: Ensuring Purity and Identity
Accurate identification and quantification of this compound are paramount for quality control in research and manufacturing. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.
Experimental Protocol: HPLC-UV Analysis of this compound
1. Instrumentation and Columns:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is commonly used for separation.[8]
2. Mobile Phase and Gradient:
-
A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
A gradient elution is often employed to ensure good separation from potential impurities and other related compounds.
3. Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Chromatographic Conditions:
-
Injection Volume: 10-20 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C
-
UV Detection Wavelength: Typically monitored at around 280 nm, which is a common wavelength for phenolic compounds.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which is determined by running a standard of known identity.
-
Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.
Spectroscopic Data:
The identity of synthesized this compound should be confirmed using spectroscopic methods.
-
¹H-NMR (CDCl₃): δ 6.25 (d, J=2.4 Hz, 2H), 6.19 (t, J=2.4 Hz, 1H), 5.07 (bs, 1H), 2.42 (t, J=7.2 Hz, 2H), 1.60-1.50 (m, 2H), 0.89 (t, J=7.2 Hz, 3H).[5]
-
¹³C-NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7.[5]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 152.19.
IV. Biological Significance and Mechanism of Action: A Gateway to Varinoid Cannabinoids
The primary biological significance of this compound is its role as a biosynthetic precursor to varinoid cannabinoids, such as Cannabidivarin (CBDV).[9] In the Cannabis sativa plant, olivetolic acid, a close structural analog, is the precursor to the pentyl cannabinoids (e.g., CBD, THC). Similarly, it is believed that divarinic acid, derived from this compound, serves as the starting point for the enzymatic synthesis of the propyl cannabinoids.
While this compound itself is not typically considered a pharmacologically active end-product, its derivatives have garnered significant interest. Notably, some research suggests that compounds with a similar resorcinol structure can interact with transient receptor potential (TRP) channels. For instance, Cannabidivarin (CBDV), which is synthesized from a derivative of this compound, has been shown to exert its anticonvulsant effects through the modulation of the TRPV1 channel.[10] This suggests that the resorcinol core with a propyl side chain is a key structural motif for interaction with these ion channels.
The activation of TRPV4 channels by various stimuli, including chemical agonists, leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger a cascade of downstream signaling events.
V. Applications in Drug Development and Research
The primary application of this compound in drug development is as a key starting material for the synthesis of varinoid cannabinoids.
-
Cannabidivarin (CBDV) Synthesis: this compound is a crucial building block for the total synthesis of CBDV.[5] CBDV is currently under investigation for its potential therapeutic effects in conditions such as epilepsy and autism spectrum disorder.[9]
-
Research into Varinoid Cannabinoids: The availability of pure this compound enables the synthesis of a wide range of varinoid cannabinoids, allowing researchers to explore their structure-activity relationships and pharmacological profiles.
-
Development of Novel Therapeutics: The resorcinol core of this compound can be used as a scaffold for the development of novel compounds targeting various biological pathways, including but not limited to the endocannabinoid system.
VI. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Measures: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
VII. Conclusion: A Foundational Molecule with Significant Potential
This compound, or Divarinol, represents more than just a chemical intermediate. It is a foundational component that unlocks the potential of an entire class of varinoid cannabinoids. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for advancing the field of cannabinoid-based therapeutics. As interest in the therapeutic potential of minor cannabinoids continues to grow, the importance of key precursors like this compound will undoubtedly increase, paving the way for new discoveries and innovative treatments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of TRPV4 produces immediate cell damage and induction of apoptosis in human melanoma cells and HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabidivarin - Wikipedia [en.wikipedia.org]
- 10. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Divarinol's Mechanism of Action in Biological Systems: An In-depth Technical Guide
Introduction
Divarinol, also known as 5-propylresorcinol or olivetol with a propyl side chain, is a naturally occurring organic compound that serves as a fundamental building block in the biosynthesis of a class of cannabinoids known as varin cannabinoids, such as cannabidivarin (CBDV) and tetrahydrocannabivarin (THCV).[1] While its role as a precursor is well-established, divarinol itself is emerging as a biologically active molecule with its own distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of divarinol's mechanism of action in biological systems, intended for researchers, scientists, and drug development professionals. We will delve into its interactions with key molecular targets, the ensuing signaling cascades, and the experimental methodologies required to elucidate its complex biological functions.
Part 1: The Dual Role of Divarinol: Precursor and Bioactive Modulator
Divarinol's significance in cannabinoid science is twofold. Primarily, it is the core resorcinol unit from which varin cannabinoids are synthesized in Cannabis sativa. The plant's enzymes catalyze the combination of divarinolic acid with geranyl pyrophosphate to form cannabigerovarinic acid (CBGVA), the parent molecule for other varin cannabinoids.
Beyond its biosynthetic role, divarinol exhibits intrinsic biological activity. Evidence suggests that it can directly interact with components of the endocannabinoid system (ECS), functioning independently of its cannabinoid derivatives. This guide will focus on this direct pharmacological activity.
Part 2: Molecular Targets and Mechanism of Action
The biological effects of divarinol are predicated on its interactions with specific molecular targets. The primary focus of research has been on the canonical cannabinoid receptors, with growing interest in other related signaling proteins.
Interaction with Cannabinoid Receptors: CB1 and CB2
The most characterized targets for divarinol and its analogs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs).
Mechanistic Insights:
Multiple sources describe divarinol (olivetol) and its synthetic derivatives as competitive inhibitors or antagonists of both CB1 and CB2 receptors.[2][3][4] It is theorized that due to its smaller size compared to larger cannabinoids like THC, divarinol may bind aggressively to the active site of CB1 and CB2 receptors without activating them.[2][5] This competitive antagonism suggests that divarinol can modulate the effects of endogenous cannabinoids (like anandamide and 2-AG) and phytocannabinoids by occupying the receptor binding site and preventing agonist-induced signaling.
Some studies on synthetic olivetol derivatives suggest a more nuanced interaction. For instance, the derivative CB-25 has been shown to act as an inverse agonist at CB1 receptors in certain cellular contexts, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3][6] The same study found that both CB-25 and another derivative, CB-52, behave as neutral antagonists at CB2 receptors, blocking agonist activity without affecting the receptor's constitutive activity.[3][6]
Signaling Pathways Affected:
As GPCRs, CB1 and CB2 receptors primarily couple to inhibitory G-proteins (Gi/o). Agonist binding typically leads to:
-
Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: Including extracellular signal-regulated kinase (ERK).
By acting as an antagonist or inverse agonist, divarinol is predicted to block or reverse these signaling events. For example, as an inverse agonist at CB1, it could increase cAMP levels in cells with constitutive receptor activity.[3][6]
Caption: Divarinol's antagonistic action at the CB1 receptor.
Potential Interaction with Transient Receptor Potential (TRP) Channels
Many phytocannabinoids are known to interact with various members of the Transient Receptor Potential (TRP) channel family, particularly TRPV1. While direct evidence for divarinol is limited, the activity of its derivatives and structurally similar compounds suggests that TRP channels are plausible targets. For example, some synthetic olivetol derivatives have been shown to activate TRPV1 receptors.[2]
Mechanistic Insights:
TRPV1 is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat and capsaicin. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), resulting in depolarization and signal transduction. Cannabinoids like cannabidiol (CBD) can act as agonists and, upon prolonged exposure, lead to desensitization of the channel. If divarinol interacts with TRPV1, it could potentially modulate pain and inflammation signaling pathways.
Putative Activity at Orphan G-Protein Coupled Receptors (GPCRs)
The orphan GPCR, GPR55, has been proposed as a "third cannabinoid receptor" and is activated by several cannabinoids. The structural similarity of divarinol to other GPR55 ligands makes it a candidate for interaction, though direct binding and functional data are currently lacking.
Mechanistic Insights:
GPR55 couples to Gq and G12/13 proteins, and its activation leads to an increase in intracellular calcium via the phospholipase C (PLC) pathway. It is involved in various physiological processes, including inflammation and neurotransmission. Further investigation is required to determine if divarinol modulates GPR55 signaling.
Part 3: Other Biological Activities
Beyond its interactions with canonical and putative cannabinoid signaling pathways, divarinol has been reported to possess other biological properties.
-
Antioxidant and Antigenotoxic Activity: In vitro studies have shown that 5-n-alkylresorcinols, including those with a propyl side chain, can protect against DNA damage induced by oxidative stress and inhibit the oxidation of low-density lipoproteins (LDL).[7][8]
-
Anti-inflammatory Effects: The antagonistic action at CB2 receptors, which are highly expressed in immune cells, provides a direct mechanism for potential anti-inflammatory effects. Additionally, some studies on olivetol suggest it may have anti-inflammatory properties independent of the ECS.
-
Anticancer Properties: In vitro studies have indicated that 5-pentylresorcinol can decrease the viability of human breast cancer cell lines.[9]
-
Metabolic Regulation: In vivo studies in mice have suggested that olivetol may have obesoprotective capabilities in diet-induced obesity.[10]
Part 4: Data Presentation
Due to the limited direct quantitative data for divarinol, the following table summarizes the functional activities of its synthetic derivatives, which provide insights into its likely pharmacological profile.
| Compound | Receptor | Assay | Activity | Potency (EC50/IC50) | Efficacy (% of control agonist) | Reference |
| CB-25 | Human CB1 | cAMP Inhibition | Partial Agonist | 1600 nM | 68% of CP-55,940 | [3][6] |
| CB-25 | Mouse CB1 | cAMP Modulation | Inverse Agonist | ~20 nM | 48% stimulation | [3][6] |
| CB-52 | Human CB1 | cAMP Inhibition | Partial Agonist | 2600 nM | 62% of CP-55,940 | [3][6] |
| CB-52 | Mouse CB1 | GTPγS Binding | Partial Agonist | 11 nM | ~16% stimulation | [3][6] |
| CB-25 & CB-52 | Human CB2 | GTPγS Binding | Neutral Antagonist | - | No activity | [3][6] |
Part 5: Experimental Protocols
To further elucidate the mechanism of action of divarinol, a series of well-established in vitro assays can be employed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of divarinol for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Competitive Binding: Incubate the membranes with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and increasing concentrations of unlabeled divarinol.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the divarinol concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
References
- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a validated method for the qualitative and quantitative analysis of cannabinoids in plant biomass and me… [ouci.dntb.gov.ua]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 5-Propylbenzene-1,3-diol in different solvents
An In-depth Technical Guide to the Solubility of 5-Propylbenzene-1,3-diol (Divarinol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as Divarinol, is a naturally occurring alkylresorcinol and a key synthetic precursor in the pharmaceutical industry, particularly in the synthesis of cannabinoids and other bioactive molecules[1][2]. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental chemical principles. We will explore its solubility in a range of common laboratory solvents, discuss the theoretical underpinnings of its behavior, and provide a detailed, field-proven protocol for its experimental determination.
Introduction to this compound: A Molecule of Interest
This compound (CAS 500-49-2) is an organic compound featuring a resorcinol core (a 1,3-dihydroxybenzene ring) substituted with a propyl group at the 5-position[3]. This structure, possessing both hydrophilic and lipophilic characteristics, dictates its unique solubility behavior.
-
Chemical Structure and Physicochemical Properties:
-
Molecular Formula: C₉H₁₂O₂[4]
-
Molecular Weight: 152.19 g/mol
-
Appearance: White to brown crystalline solid[5]
-
Melting Point: ~82.8°C[6]
-
Key Structural Features: The molecule contains a nonpolar aromatic ring and a propyl chain, which contribute to its lipophilicity. Conversely, the two phenolic hydroxyl (-OH) groups are polar and capable of acting as hydrogen bond donors and acceptors, conferring a degree of hydrophilicity.
-
The interplay between these features is central to understanding its solubility. For professionals in drug development, controlling the solubility of such a precursor is a critical step in achieving efficient synthesis, high-purity crystallization, and suitable formulation for preclinical and clinical studies.
The Theoretical Framework of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[7][8].
Polarity and Hydrogen Bonding
The structure of this compound presents a classic case of amphiphilicity.
-
Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the two hydroxyl groups of the diol. This interaction effectively overcomes the solute-solute forces in the crystal lattice, leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weaker van der Waals forces. They can effectively solvate the propyl chain and benzene ring but cannot form strong interactions with the polar hydroxyl groups. Consequently, solubility in strictly nonpolar solvents is expected to be limited.
-
Water: While water is a highly polar, hydrogen-bonding solvent, the solubility of this compound is very low. This is because the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar propylbenzene moiety is not sufficiently compensated by the hydration of the two hydroxyl groups. The parent compound, resorcinol (1,3-dihydroxybenzene), is highly soluble in water; the addition of the three-carbon propyl chain significantly increases the molecule's hydrophobicity, drastically reducing aqueous solubility[9].
References
- 1. caymanchem.com [caymanchem.com]
- 2. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 3. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound-d5 | LGC Standards [lgcstandards.com]
- 5. This compound | 500-49-2 [chemicalbook.com]
- 6. This compound CAS#: 500-49-2 [amp.chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. Khan Academy [khanacademy.org]
- 9. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Profile of 5-Propylbenzene-1,3-diol (Divarinol)
Introduction: The Pivotal Role of 5-Propylbenzene-1,3-diol in Synthesis
This compound, scientifically known as divarinol, is a resorcinolic lipid that is garnering significant attention in the pharmaceutical and chemical synthesis sectors.[1] Structurally, it is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 5. This compound serves as a crucial precursor in the synthesis of various cannabinoids, including cannabigerovarin (CBGV) and cannabidivarin (CBDV), which are subjects of extensive research for their potential therapeutic applications.[2][3]
The integrity of this compound under various processing conditions, particularly thermal stress, is of paramount importance. A comprehensive understanding of its thermal stability and degradation profile is essential for optimizing synthetic routes, ensuring the purity of final products, and establishing safe handling and storage protocols. This guide provides an in-depth analysis of the predicted thermal behavior of this compound and outlines the experimental methodologies required to empirically determine its thermal stability and degradation pathways.
Predicted Thermal Stability: An Analysis Based on Structural Analogs
Direct and exhaustive studies on the thermal decomposition of this compound are not extensively documented in publicly available literature. However, by examining its chemical structure and the behavior of the broader class of 5-n-alkylresorcinols, we can infer its likely thermal stability. Alkylresorcinols are generally considered to be relatively stable compounds, resistant to degradation under moderate heat.[4] This stability can be attributed to the aromatic resorcinol core.
However, it is crucial to recognize that prolonged exposure to intense heat can lead to the degradation of alkylresorcinols.[4] The presence of two hydroxyl groups on the benzene ring makes the molecule susceptible to oxidation, a process that can be accelerated at elevated temperatures. The propyl side chain, while relatively stable, can also undergo thermal cleavage or rearrangement under forcing conditions.
Key Factors Influencing Thermal Stability:
-
Atmosphere: The presence of oxygen will likely lower the degradation temperature due to oxidative processes. Inert atmospheres, such as nitrogen or argon, are expected to enhance thermal stability.
-
Purity: The presence of impurities, such as residual solvents or catalysts from synthesis, can significantly impact the onset and pathway of thermal degradation.
-
Heating Rate: In analytical techniques like thermogravimetric analysis, the heating rate can influence the observed decomposition temperatures.
Hypothesized Thermal Degradation Pathways
In the absence of specific experimental data, we can propose several potential degradation pathways for this compound based on fundamental organic chemistry principles.
-
Oxidation: The resorcinol moiety is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This could lead to the formation of quinone-like structures and further polymerization, resulting in complex, high-molecular-weight byproducts.
-
Side-Chain Cleavage: The propyl group could undergo homolytic cleavage at high temperatures, leading to the formation of radical species and subsequent rearrangement or fragmentation products.
-
Dehydration: Although less likely under typical thermal stress without a catalyst, intermolecular dehydration between two molecules could theoretically occur at very high temperatures, leading to the formation of a dibenzofuran derivative.
The following diagram illustrates these hypothesized pathways:
References
An In-depth Technical Guide to the Health and Safety of 5-Propylbenzene-1,3-diol (Divarinol)
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Propylbenzene-1,3-diol (Divarinol)
This compound, also known as Divarinol or 5-propylresorcinol, is a naturally occurring organic compound found in various plants. It belongs to the family of alkylresorcinols, which are phenolic lipids characterized by a resorcinol ring with an attached alkyl chain.[1] In the field of drug development and scientific research, Divarinol serves as a crucial precursor in the synthesis of certain cannabinoids and other pharmacologically active molecules.[2] Its unique chemical structure makes it a valuable building block, but also necessitates a thorough understanding of its health and safety profile to ensure its responsible and safe handling in a laboratory setting.
This guide provides a comprehensive overview of the health and safety considerations for this compound, drawing upon available data for the compound and established safety protocols for structurally related phenolic compounds. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and maintain a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary hazard statements:
The signal word for this compound is "Warning" .[3][4] These classifications underscore the importance of avoiding direct contact with the skin, eyes, and respiratory system.
Toxicological Profile: An Analog-Based Assessment
Phenolic compounds are known to be corrosive to the skin and can be readily absorbed, potentially leading to systemic effects.[1] They can impact the central nervous system, liver, and kidneys.[1][7] Therefore, it is prudent to handle this compound with the same high degree of caution as other hazardous phenolic compounds.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls
-
Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any potential fugitive emissions are effectively diluted and removed.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for laboratory personnel.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[7] | To protect against splashes of solutions or contact with airborne particles. |
| Hand Protection | Double-layered nitrile or neoprene gloves.[7][9] | To prevent skin contact. Gloves should be changed frequently, and immediately if contaminated. |
| Body Protection | A fully buttoned lab coat and, for larger quantities or splash risks, a chemically resistant apron.[7][8] | To protect the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[8] | To protect feet from spills. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Weighing: Weighing of solid this compound should be performed in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize dust generation. Ensure adequate mixing in a closed or covered vessel.
-
General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage
-
Container: Store in a tightly sealed, properly labeled container.[10]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]
-
Segregation: Store separately from food and other consumables.
Spill Management and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.
Spill Cleanup Protocol
-
Evacuate: Immediately evacuate non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, create a dike around the spill using an absorbent material.[11]
-
Absorb: For small spills, use an inert absorbent material like vermiculite or sand to absorb the spilled substance.[12]
-
Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
First Aid Measures
Immediate first aid is critical in the event of accidental exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Disposal Considerations
All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous chemical waste.[10] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
References
- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 500-49-2 [sigmaaldrich.com]
- 5. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Proposed Notification Level for n-Propylbenzene - OEHHA [oehha.ca.gov]
- 7. researchgate.net [researchgate.net]
- 8. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rye - Wikipedia [en.wikipedia.org]
- 10. fishersci.ch [fishersci.ch]
- 11. scbt.com [scbt.com]
- 12. oehha.ca.gov [oehha.ca.gov]
5-Propylresorcinol: A Comprehensive Technical Guide to its Therapeutic Potential
Introduction: Unveiling the Therapeutic Promise of a Natural Phenol
5-Propylresorcinol, also known as Divarin or Olivetol, is a naturally occurring alkylresorcinol found in a variety of plant species, most notably in certain chemotypes of Cannabis sativa. Beyond its role as a key biosynthetic precursor to certain cannabinoids, this phenolic compound has garnered significant scientific interest for its diverse and potent biological activities. Preclinical evidence has illuminated its potential as a therapeutic agent across a spectrum of disease areas, including neurology, oncology, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of 5-Propylresorcinol, with a focus on its mechanisms of action, preclinical efficacy, and the experimental methodologies employed in its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this promising natural product.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 5-Propylbenzene-1,3-diol |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |
Synthesis and Purification
A common and efficient method for the synthesis of 5-Propylresorcinol is the Wittig reaction, followed by purification via column chromatography.
Experimental Protocol: Wittig Synthesis of 5-Propylresorcinol
This protocol outlines a general procedure for the synthesis of 5-Propylresorcinol via a Wittig reaction, starting from 3,5-dimethoxybenzaldehyde.
Materials:
-
3,5-dimethoxybenzaldehyde
-
Propyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous toluene. Add potassium tert-butoxide portion-wise at room temperature. The mixture will typically turn a characteristic orange or reddish color, indicating the formation of the ylide. Stir the reaction for 1-2 hours at room temperature.
-
Wittig Reaction: Cool the ylide solution to 0°C in an ice bath. Dissolve 3,5-dimethoxybenzaldehyde in anhydrous toluene and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 1,3-dimethoxy-5-(prop-1-en-1-yl)benzene.
-
Hydrogenation: Dissolve the crude product in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 1,3-dimethoxy-5-propylbenzene.
-
Demethylation: Dissolve the 1,3-dimethoxy-5-propylbenzene in anhydrous dichloromethane and cool to -78°C (dry ice/acetone bath). Add a solution of boron tribromide in dichloromethane dropwise. The reaction is typically exothermic and should be controlled carefully. Allow the reaction to slowly warm to room temperature and stir for several hours until complete demethylation is observed by TLC.
-
Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 5-Propylresorcinol.
Experimental Protocol: Purification by Column Chromatography
Materials:
-
Crude 5-Propylresorcinol
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Allow the excess solvent to drain until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 5-Propylresorcinol in a minimal amount of the mobile phase (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure 5-Propylresorcinol and evaporate the solvent under reduced pressure to obtain the purified product.
Potential Therapeutic Applications
Anticonvulsant Effects
5-Propylresorcinol has demonstrated significant anticonvulsant properties in various preclinical models of epilepsy. Its mechanism of action is believed to involve the modulation of the major inhibitory neurotransmitter system in the central nervous system.
Mechanism of Action: The anticonvulsant effects of 5-Propylresorcinol are primarily attributed to its positive allosteric modulation of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, it enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions upon GABA binding. This results in hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire, thereby suppressing seizure activity.
Preclinical Efficacy:
| Animal Model | Seizure Type | 5-Propylresorcinol Efficacy | Reference |
| Pentylenetetrazol (PTZ)-induced seizures (mice) | Generalized clonic-tonic seizures | Dose-dependent increase in seizure threshold and reduction in seizure severity. | |
| Maximal Electroshock (MES)-induced seizures (mice) | Generalized tonic-clonic seizures | Protection against tonic hindlimb extension. | |
| Kainic acid-induced seizures (rats) | Temporal lobe epilepsy | Reduction in seizure frequency and duration. |
Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
This protocol is a standard method for evaluating the anticonvulsant efficacy of a test compound.
Materials:
-
Pentylenetetrazol (PTZ)
-
5-Propylresorcinol
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Divide the mice into groups (n=8-10 per group). Administer different doses of 5-Propylresorcinol (e.g., 10, 30, 100 mg/kg) or vehicle i.p. 30 minutes before PTZ injection.
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.
-
Seizure Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the duration of seizures.
-
Data Analysis: Analyze the data to determine the dose-dependent effects of 5-Propylresorcinol on seizure parameters. Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures).
Anti-Inflammatory Properties
5-Propylresorcinol exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Mechanism of Action: The anti-inflammatory activity of 5-Propylresorcinol is mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. By inhibiting these pathways, 5-Propylresorcinol reduces the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).
Preclinical Efficacy:
| In Vitro/In Vivo Model | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated macrophages | Significant reduction in the production of TNF-α and IL-6. | |
| Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw swelling and inflammation. |
Anticancer Activity
Preclinical studies have demonstrated the potential of 5-Propylresorcinol as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.
Mechanism of Action: The anticancer mechanism of 5-Propylresorcinol involves the induction of apoptosis (programmed cell death) and cell cycle arrest. It modulates the expression of key regulatory proteins involved in these processes, leading to the inhibition of cancer cell proliferation.
Preclinical Efficacy:
| Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | |
| A549 (Lung Cancer) | 133.09 µg/mL | |
| HeLa (Cervical Cancer) | 209.28 µg/mL | |
| HT-29 (Colon Cancer) | 264.75 µg/mL | |
| L929 (Mouse Fibroblast) | 17.9–18.6 µg/ml |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of 5-Propylresorcinol on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Propylresorcinol
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-Propylresorcinol in complete medium. Replace the medium in the wells with the drug-containing medium at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Neuroprotective Effects
5-Propylresorcinol has shown promise in protecting neurons from damage, particularly from oxidative stress, a key factor in neurodegenerative diseases.
Mechanism of Action: The neuroprotective effects of 5-Propylresorcinol are linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating this pathway, 5-Propylresorcinol enhances the cellular defense against oxidative stress, thereby protecting neurons from damage.
Preclinical Efficacy:
| In Vitro/In Vivo Model | Key Findings | Reference |
| Hydrogen peroxide-induced oxidative stress in neuronal cells | Alleviation of cell death and reduction in reactive oxygen species (ROS) levels. | |
| Animal models of neurodegeneration | Improved neuronal survival and function. |
Pharmacokinetics and Safety Profile
Pharmacokinetics (ADME): Limited data is currently available on the specific ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5-Propylresorcinol. However, studies on related alkylresorcinols suggest that they are absorbed after oral administration and undergo metabolism before excretion. Further research is needed to fully characterize the pharmacokinetic properties of 5-Propylresorcinol to support its development as a therapeutic agent.
Safety and Toxicity: The safety and toxicity profile of 5-Propylresorcinol is not yet fully established. Acute toxicity studies are necessary to determine key parameters such as the LD₅₀ (median lethal dose). Chronic toxicity studies are also required to assess the long-term safety of repeated administration. Preliminary data on related compounds suggest that resorcinol derivatives may have some level of toxicity that needs to be carefully evaluated.
Conclusion and Future Directions
5-Propylresorcinol has emerged as a compelling natural product with a wide range of therapeutic possibilities. Its demonstrated efficacy in preclinical models of epilepsy, inflammation, cancer, and neurodegeneration warrants further investigation. The elucidation of its mechanisms of action provides a solid foundation for its rational development as a novel therapeutic agent.
Future research should focus on several key areas:
-
Comprehensive Pharmacokinetic and Toxicological Profiling: In-depth ADME and toxicity studies are crucial to establish a clear safety and dosing profile for clinical translation.
-
Lead Optimization: Medicinal chemistry efforts could focus on synthesizing derivatives of 5-Propylresorcinol to enhance its potency, selectivity, and pharmacokinetic properties.
-
Clinical Investigation: Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of 5-Propylresorcinol in human diseases.
The continued exploration of 5-Propylresorcinol holds the potential to yield novel and effective treatments for a variety of challenging medical conditions.
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 5-Propylbenzene-1,3-diol via Demethylation of 1,3-dimethoxy-5-propylbenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and efficient protocol for the synthesis of 5-propylbenzene-1,3-diol, a valuable resorcinol derivative, through the demethylation of 1,3-dimethoxy-5-propylbenzene. The featured method utilizes boron tribromide (BBr₃) as the demethylating agent, a widely recognized and effective reagent for the cleavage of aryl methyl ethers.[1][2][3] This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed step-by-step experimental protocol, critical safety procedures for handling boron tribromide, and comprehensive guidelines for the characterization and purification of the final product. The information presented herein is curated to ensure scientific integrity and practical applicability for researchers in organic synthesis and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various biologically active compounds, including cannabinoids.[4]
Introduction: The Significance of this compound
This compound, also known as divarinol, is a naturally occurring alkylresorcinol.[5] It is a homolog of olivetol and serves as a crucial precursor in the synthesis of various cannabinoids, such as Cannabigerovarin (CBGV) and Cannabidivarin (CBDV).[4] The therapeutic potential of these and other related compounds in drug discovery underscores the importance of efficient and scalable synthetic routes to high-purity this compound. The demethylation of readily available 1,3-dimethoxy-5-propylbenzene presents a reliable and high-yielding pathway to this key synthetic intermediate.
Reaction Mechanism: Boron Tribromide-Mediated Demethylation
The cleavage of aryl methyl ethers using boron tribromide is a classic and highly effective transformation in organic synthesis. The reaction proceeds through the formation of a complex between the Lewis acidic boron atom of BBr₃ and the ethereal oxygen atom.[1] This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.
Recent studies based on density functional theory (DFT) calculations have proposed a more nuanced three-cycle mechanism for the demethylation of aryl methyl ethers by BBr₃. This suggests that one equivalent of BBr₃ can cleave up to three equivalents of the ether, proceeding through charged intermediates.[6] However, for practical laboratory applications, particularly to ensure complete conversion, it is often recommended to use at least one equivalent of BBr₃ per methoxy group.[1]
The overall reaction is as follows:
Experimental Workflow
The following diagram outlines the key stages of the synthesis, from the initial setup to the final product characterization.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 1,3-dimethoxy-5-propylbenzene | 98% | Sigma-Aldrich |
| Boron tribromide (BBr₃) | 1.0 M solution in DCM | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, >99.8% | Fisher Scientific |
| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | ACS Grade | VWR |
| Deionized Water (H₂O) | ||
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ||
| Brine (saturated NaCl solution) | ||
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | |
| Silica Gel | 60 Å, 230-400 mesh | |
| Round-bottom flask | Two-neck, appropriate size | |
| Addition funnel | Pressure-equalizing | |
| Magnetic stirrer and stir bar | ||
| Ice bath | ||
| Inert gas supply (Nitrogen or Argon) | ||
| Rotary evaporator | ||
| Standard glassware for extraction and chromatography |
Step-by-Step Procedure
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 1,3-dimethoxy-5-propylbenzene (1.0 eq) to a two-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.1-0.2 M. Stir until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (2.2 eq) to the reaction mixture dropwise via an addition funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate may form during this step.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully and slowly quench the reaction by adding it dropwise to a separate flask containing ice water with vigorous stirring.[7]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DCM).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. This will yield the crude product, often as a pale yellow oil.[5]
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford pure this compound.[8]
Safety Precautions: Handling Boron Tribromide
Boron tribromide is a highly corrosive, toxic, and water-reactive substance that requires careful handling in a well-ventilated chemical fume hood.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile gloves are recommended, consider double-gloving), tightly fitting safety goggles, a face shield, and a lab coat.[9][10]
-
Inert Conditions: BBr₃ reacts violently with water and moisture to produce toxic hydrogen bromide gas.[10][12][13] All glassware must be thoroughly dried, and the reaction must be conducted under a dry, inert atmosphere (N₂ or Ar).
-
Handling and Storage: Store BBr₃ in a cool, dry, and well-ventilated area away from incompatible substances such as water, alcohols, and bases.[9][10] Keep containers tightly sealed.
-
Spills: In case of a spill, do not use water. Evacuate the area and use a vapor-suppressing foam or an inert absorbent material for cleanup.[11][13] It is highly recommended to have specialized spill kits for reactive chemicals available.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10][11]
-
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₁₂O₂[4][14] |
| Molecular Weight | 152.19 g/mol [4][15] |
| Appearance | White to off-white or brown crystalline solid, or pale yellow oil[5][8][15][16] |
| CAS Number | 500-49-2[4][15] |
Spectroscopic Data
-
¹H NMR (CDCl₃):
-
δ 6.25 (d, J=2.4 Hz, 2H, Ar-H)
-
δ 6.19 (t, J=2.4 Hz, 1H, Ar-H)
-
δ 5.07 (bs, 2H, Ar-OH)
-
δ 2.42 (t, J=7.2 Hz, 2H, -CH₂-)
-
δ 1.60-1.50 (m, 2H, -CH₂-)
-
δ 0.89 (t, J=7.2 Hz, 3H, -CH₃)[8]
-
-
¹³C NMR (CDCl₃):
-
δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7[8]
-
-
Infrared (IR) Spectroscopy: Expected to show a broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic groups, and peaks in the aromatic region (around 1600 cm⁻¹).
-
Mass Spectrometry (MS): The predicted m/z for the [M+H]⁺ adduct is 153.09100.[17][18]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; moisture in the reaction; insufficient BBr₃. | Ensure all glassware is oven-dried. Use anhydrous solvents. Increase reaction time or slightly increase the equivalents of BBr₃. |
| Incomplete Demethylation | Insufficient BBr₃ or reaction time. | Use at least 2.2 equivalents of BBr₃. Allow the reaction to stir for a longer period at room temperature. Monitor the reaction by TLC. |
| Formation of Byproducts | Reaction temperature too high; impurities in starting material. | Maintain the recommended temperature profile. Purify the starting material if necessary. |
| Difficult Purification | Close-running impurities. | Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative HPLC if necessary.[19][20] |
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 5. This compound | 500-49-2 [chemicalbook.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. purdue.edu [purdue.edu]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. amherst.edu [amherst.edu]
- 13. fishersci.com [fishersci.com]
- 14. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. bjsciences.com [bjsciences.com]
- 17. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 18. This compound-d5 | Benchchem [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. prepchem.com [prepchem.com]
Laboratory scale preparation of Divarinol
An Application Guide for the Laboratory Scale Preparation of Divarinol (5-Propylresorcinol)
Abstract
Divarinol, also known as 5-propylresorcinol, is a key organic compound belonging to the resorcinol family. It serves as a vital precursor in the synthesis of various natural products and pharmacologically active molecules, most notably certain cannabinoids such as Cannabidivarin (CBDV) and Tetrahydrocannabivarin (THCV).[1][2] This guide provides a detailed, two-step protocol for the laboratory-scale preparation of Divarinol. The synthesis proceeds via a Friedel-Crafts acylation of resorcinol with propionyl chloride to form an acylresorcinol intermediate, which is subsequently reduced to the final product using a Clemmensen reduction. This document offers in-depth procedural instructions, mechanistic insights, purification techniques, and analytical characterization methods suitable for researchers in organic chemistry and drug development.
Introduction and Synthetic Strategy
The synthesis of 5-alkylresorcinols is of significant interest due to their role as building blocks for more complex molecules.[3] While various synthetic routes exist, including those employing Wittig reactions or biosynthetic pathways, a classic and reliable approach for laboratory-scale synthesis involves the strategic functionalization of the resorcinol core.[4][5]
The strategy detailed herein was chosen for its robustness and reliance on fundamental, well-understood organic reactions. It follows two main transformations:
-
Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction introduces a propanoyl group onto the electron-rich resorcinol ring. The hydroxyl groups of resorcinol are highly activating, directing the substitution primarily to the 4-position, which is sterically accessible and electronically favored.
-
Clemmensen Reduction: This reaction is particularly effective for reducing aryl-alkyl ketones to the corresponding alkanes under strongly acidic conditions.[6][7][8] It efficiently removes the carbonyl oxygen from the acyl intermediate, yielding the desired propyl side chain without reducing the aromatic ring.
This two-step sequence provides a logical and efficient pathway to Divarinol from readily available starting materials.
Overall Synthetic Scheme
Caption: Overall two-step synthesis of Divarinol from Resorcinol.
Materials and Reagents
Proper preparation and handling of all reagents are critical for the success and safety of the synthesis.
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| Resorcinol | C₆H₆O₂ | 110.11 | 108-46-3 | Harmful, Irritant |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 79-03-8 | Corrosive, Flammable |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | Corrosive, Water-Reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Toxic |
| Zinc Dust | Zn | 65.38 | 7440-66-6 | Flammable |
| Mercuric Chloride | HgCl₂ | 271.52 | 7487-94-7 | Highly Toxic |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | - |
Experimental Protocols
Safety Precaution: This synthesis involves corrosive, toxic, and flammable materials. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part A: Synthesis of 4-Propanoylresorcinol (Friedel-Crafts Acylation)
Principle: This step acylates the resorcinol ring. Anhydrous aluminum chloride acts as a Lewis acid catalyst, activating the propionyl chloride for electrophilic attack on the electron-rich aromatic ring.
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Addition: To the flask, add resorcinol (5.5 g, 50 mmol) and anhydrous aluminum chloride (14.7 g, 110 mmol). Add 100 mL of anhydrous dichloromethane (DCM) as the solvent.
-
Acylation: Cool the stirred suspension to 0 °C using an ice bath. Slowly add propionyl chloride (5.0 mL, 57.5 mmol) dropwise from the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 mL of crushed ice and 20 mL of concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of DCM.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is 4-propanoylresorcinol, which can be used in the next step with or without further purification. For higher purity, recrystallization from a water/ethanol mixture can be performed.
Part B: Synthesis of Divarinol (Clemmensen Reduction)
Principle: The carbonyl group of the 4-propanoylresorcinol intermediate is reduced to a methylene group using zinc amalgam in concentrated hydrochloric acid.[7][9] The mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc.[6][8]
Procedure:
-
Preparation of Zinc Amalgam: In a 500 mL flask, add zinc dust (20 g, 306 mmol). Add a solution of mercuric chloride (2.0 g, 7.4 mmol) in 30 mL of deionized water. Swirl the flask for 5-10 minutes. The surface of the zinc should become silvery. Decant the aqueous solution and wash the zinc amalgam three times with 30 mL portions of deionized water.
-
Setup: To the flask containing the freshly prepared zinc amalgam, add the crude 4-propanoylresorcinol (approx. 50 mmol) from Part A. Add 75 mL of concentrated hydrochloric acid.
-
Reduction: Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle. Continue refluxing for 6-8 hours. If the reaction slows, an additional 10-15 mL of concentrated HCl can be carefully added through the condenser.
-
Work-up: After the reaction is complete (monitored by TLC), cool the flask to room temperature. Carefully decant the acidic aqueous layer. Wash the remaining solid zinc with two 50 mL portions of DCM.
-
Extraction: Combine the decanted aqueous layer with the DCM washes in a separatory funnel. Extract the aqueous phase three times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution), and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Crude Product: Filter the solution and remove the solvent under reduced pressure to yield crude Divarinol as an oily or solid residue.
Purification and Characterization
Purification Protocol
Crude Divarinol is typically purified by flash column chromatography.[10]
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.
-
Final Product: Combine the fractions containing the pure product (visualized by UV light or staining) and evaporate the solvent to yield pure Divarinol, which should be a white to off-white crystalline solid.
Analytical Characterization
The identity and purity of the synthesized Divarinol should be confirmed using standard analytical techniques.[11][12][13]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals in CDCl₃ would include aromatic protons on the resorcinol ring, a triplet for the terminal methyl group of the propyl chain, a sextet for the middle methylene group, and a triplet for the methylene group attached to the ring. The hydroxyl protons will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals will correspond to the distinct carbon atoms in the molecule: four aromatic carbons (two bearing hydroxyls, one bearing the propyl chain, and one unsubstituted) and three aliphatic carbons for the propyl chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of Divarinol (180.24 g/mol ).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include a broad O-H stretch for the phenolic groups (~3200-3500 cm⁻¹), C-H stretches for the aromatic and aliphatic groups (~2850-3100 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of Divarinol.
References
- 1. US20230357177A1 - Synthesis of cannabidiol and analogs thereof, and related compounds, formulations, and methods of use - Google Patents [patents.google.com]
- 2. vertosa.com [vertosa.com]
- 3. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. Clemmensen Reduction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Clemmensen Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. US20220002261A1 - Synthesis and purification of cannabinol from cannabidiol - Google Patents [patents.google.com]
- 11. Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Puerarin Derivatives and the Mechanism of Derivation Reaction [cjcu.jlu.edu.cn]
Application Notes and Protocols for the Synthesis of Cannabigerovarin (CBGV) using 5-Propylbenzene-1,3-diol
Abstract
This document provides a comprehensive guide for the chemical synthesis of Cannabigerovarin (CBGV), a propyl homolog of Cannabigerol (CBG), utilizing 5-Propylbenzene-1,3-diol (Divarinol) and Geraniol as primary precursors.[1] This application note is intended for researchers, scientists, and professionals in the fields of drug development and cannabinoid chemistry. We present a detailed protocol for an acid-catalyzed Friedel-Crafts alkylation reaction, followed by robust purification and analytical characterization methodologies. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction
Cannabigerovarin (CBGV) is a non-psychoactive phytocannabinoid found in the cannabis plant, structurally similar to Cannabigerol (CBG) but with a propyl side chain instead of a pentyl one.[1][2] Like CBG, CBGV is a subject of growing interest for its potential therapeutic applications, which are believed to include anti-inflammatory and analgesic properties.[3] The natural abundance of CBGV is often low, making chemical synthesis a viable and necessary route for obtaining sufficient quantities for research and development.[4]
The synthesis route detailed herein is based on the well-established Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds on an aromatic ring.[5][6] In this specific application, the electron-rich this compound is alkylated by geraniol in the presence of an acid catalyst. This method offers a direct and relatively efficient pathway to CBGV.
Chemical Reaction Overview
The core of the synthesis is the acid-catalyzed condensation of this compound with geraniol. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl group of geraniol is protonated by the acid catalyst, forming a good leaving group (water) and generating a carbocation. This electrophilic carbocation then attacks the electron-rich aromatic ring of this compound to form the final CBGV product.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound (Divarinol) | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Geraniol | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | ≥98.5% | Sigma-Aldrich | Corrosive, handle with care.[7] |
| Chloroform, anhydrous | ≥99% | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific | For neutralization. |
| Magnesium sulfate (MgSO₄), anhydrous | ACS reagent | Fisher Scientific | For drying organic phase. |
| Ethyl acetate | HPLC grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | HPLC grade | Fisher Scientific | For chromatography. |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with stir bars
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocols
Synthesis of Cannabigerovarin (CBGV)
This protocol is adapted from established acid-catalyzed alkylation methods for cannabinoids.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis and purification of CBGV.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve this compound (1.0 g, 6.57 mmol) and geraniol (1.01 g, 6.57 mmol) in 100 mL of anhydrous chloroform.
-
Catalyst Addition: To the stirred solution, add p-Toluenesulfonic acid monohydrate (0.125 g, 0.66 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 12-14 hours in the dark to prevent potential light-induced side reactions. Monitor the reaction progress by TLC (e.g., using a 7:1 hexane:ethyl acetate mobile phase).
-
Quenching and Work-up:
-
After the reaction is complete, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification of CBGV
3.2.1. Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. A typical starting gradient would be 95:5 (hexane:ethyl acetate), gradually increasing the polarity to 90:10. Collect fractions and monitor by TLC.
-
Fraction Pooling: Combine the fractions containing the pure CBGV and evaporate the solvent.
3.2.2. Crystallization
-
Dissolution: Dissolve the purified CBGV from the column chromatography in a minimal amount of a suitable hot solvent (e.g., heptane).
-
Cooling: Slowly cool the solution to room temperature and then to 4°C to induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to obtain pure CBGV.
Reaction Mechanism and Rationale
The synthesis of CBGV from this compound and geraniol is a classic example of a Friedel-Crafts alkylation.[5][6]
Diagram of the Reaction Mechanism:
Caption: Simplified mechanism of the acid-catalyzed synthesis of CBGV.
The key steps are:
-
Formation of the Electrophile: The acid catalyst (p-TsOH) protonates the hydroxyl group of geraniol, forming a good leaving group (water). The departure of water generates a stable tertiary carbocation (the geranyl cation).
-
Electrophilic Attack: The electron-rich aromatic ring of this compound acts as a nucleophile and attacks the electrophilic geranyl cation. This step forms a resonance-stabilized carbocation intermediate.
-
Deprotonation: A base (e.g., water or the conjugate base of the catalyst) removes a proton from the aromatic ring, restoring its aromaticity and yielding the final CBGV product.
The choice of an acid catalyst is crucial. While strong Lewis acids like AlCl₃ can be used, they can sometimes lead to undesired side reactions.[6][8] p-Toluenesulfonic acid is a milder Brønsted acid that effectively catalyzes the reaction with fewer side products.[9] The reaction is performed in the dark to minimize potential photo-isomerization of the double bonds in the geranyl moiety.
Analytical Characterization
The identity and purity of the synthesized CBGV should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| HPLC-UV | A single major peak corresponding to CBGV. Purity can be determined by integrating the peak area. A typical mobile phase would be a gradient of acetonitrile and water.[10][11][12] |
| ¹H NMR | Characteristic peaks for the propyl and geranyl moieties, as well as the aromatic protons.[13][14] |
| ¹³C NMR | Resonances corresponding to all 19 carbons in the CBGV molecule.[13][14] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of CBGV (C₁₉H₂₈O₂, MW: 288.43 g/mol ).[15][16] |
Safety and Handling
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Geraniol: Can cause skin irritation and serious eye damage.[17] May cause an allergic skin reaction.[17] Use in a well-ventilated area and wear gloves and eye protection.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.[18] Handle only in a fume hood with appropriate PPE, including acid-resistant gloves and safety goggles.
-
Chloroform: Harmful if swallowed or inhaled. Suspected of causing cancer. Use only in a well-ventilated fume hood.
-
Ethyl acetate and Hexane: Highly flammable liquids and vapors. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure reagents are anhydrous. |
| Loss of product during work-up or purification. | Optimize extraction and chromatography procedures. | |
| Multiple Products | Side reactions due to strong acidity or high temperature. | Use a milder catalyst or lower the reaction temperature. |
| Impure starting materials. | Use high-purity reagents. | |
| Difficulty in Crystallization | Product is not pure enough. | Repeat column chromatography. |
| Incorrect solvent choice. | Screen different solvents for crystallization. |
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of Cannabigerovarin (CBGV) from this compound and geraniol. By understanding the underlying chemical principles and adhering to the detailed procedures for synthesis, purification, and analysis, researchers can confidently produce high-purity CBGV for further investigation into its biological activities and potential therapeutic applications.
References
- 1. cannakeys.com [cannakeys.com]
- 2. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerovarin - Wikipedia [en.wikipedia.org]
- 4. Efficient Synthesis for Altering Side Chain Length on Cannabinoid Molecules and Their Effects in Chemotherapy and Chemotherapeutic Induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. integraclear.com [integraclear.com]
- 8. mdpi.com [mdpi.com]
- 9. WO2021226711A1 - Methods of synthesizing cannabigergol, cannabigerolic acid, and analogs thereof - Google Patents [patents.google.com]
- 10. HPLC-UV-HRMS analysis of cannabigerovarin and cannabigerobutol, the two impurities of cannabigerol extracted from hemp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iris.uniupo.it [iris.uniupo.it]
- 13. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cannabigerovarin | C19H28O2 | CID 59444407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
- 18. capitalresin.com [capitalresin.com]
Application Notes & Protocols: 5-Propylbenzene-1,3-diol as a Precursor for Cannabinoid Analogs
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Propylbenzene-1,3-diol, also known as Divarinol or 5-propylresorcinol, is a critical organic chemical intermediate.[1][2] It serves as a foundational building block in the synthesis of a specific class of cannabinoids known as varinoids. These analogs, characterized by a propyl side chain, are homologs of the more common pentyl cannabinoids like cannabidiol (CBD) and tetrahydrocannabinol (THC).[3][4] Notable examples of varinoid cannabinoids synthesized from divarinol include cannabidivarin (CBDV) and tetrahydrocannabivarin (THCV).[5][6] This document provides a detailed guide for the synthesis of these valuable compounds, outlining the underlying chemical principles, detailed experimental protocols, and methods for characterization. It is intended to equip researchers and drug development professionals with the necessary knowledge to leverage this compound in the exploration of novel cannabinoid-based therapeutics.
Introduction: The Significance of the Propyl Side Chain
The alkyl side chain length on the resorcinol core of cannabinoids plays a pivotal role in their pharmacological activity.[7] While pentyl cannabinoids have been extensively studied, their propyl counterparts, derived from this compound, exhibit distinct biological profiles. For instance, THCV has been investigated for its potential effects on appetite and metabolic disorders, acting as a neutral antagonist at CB1 receptors at low doses.[8] CBDV has shown promise in preclinical models for its anticonvulsant properties, potentially through mechanisms involving transient receptor potential (TRP) channels.[9][10]
The controlled synthesis of these analogs is paramount for rigorous pharmacological evaluation and drug development. Utilizing this compound as a starting material allows for the specific and targeted production of these propyl-tailed cannabinoids, avoiding the complexities of extraction from botanical sources where they often occur in low concentrations.[3][4]
Synthetic Pathways: From Divarinol to Varinoid Cannabinoids
The primary route for synthesizing varinoid cannabinoids from this compound involves a condensation reaction with a suitable terpene derivative. This reaction, typically a Friedel-Crafts alkylation, couples the resorcinol core with the terpene moiety to form the characteristic cannabinoid scaffold.[11][12][13][14] Subsequent cyclization reactions can then be employed to generate the specific cannabinoid analog of interest.
Synthesis of Cannabidivarin (CBDV)
The synthesis of CBDV involves the condensation of this compound with p-mentha-2,8-dien-1-ol (PMD). This reaction is typically catalyzed by a Lewis or Brønsted acid.
Reaction Scheme:
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cas 500-49-2,5-Propyl-1,3-benzenediol | lookchem [lookchem.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Cannabinoids with a propyl side chain in cannabis: occurrence and chromatographic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of the Major Mammalian Metabolites of THCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabidivarin | 24274-48-4 | BC175204 | Biosynth [biosynth.com]
- 10. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. DSpace [open.bu.edu]
- 12. Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Collection - Synthesis of Neocannabinoids Using Controlled FriedelâCrafts Reactions - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes & Protocols: The Synthetic Utility of 5-Propylbenzene-1,3-diol (Divarinol)
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of 5-Propylbenzene-1,3-diol.
Introduction: Unveiling this compound
This compound, also known by the common name Divarinol or Divarin, is a naturally occurring organic compound belonging to the resorcinol family.[1][2] Its structure, featuring a propyl group attached to a benzene-1,3-diol core, makes it a homolog of the more widely known Olivetol (5-pentylbenzene-1,3-diol). While present in trace amounts in some strains of the cannabis plant, its primary significance in modern chemistry lies not in its natural abundance, but in its role as a crucial and versatile starting material in organic synthesis.[3]
The electron-rich aromatic ring, activated by two hydroxyl groups, makes this compound a potent nucleophile, particularly suited for electrophilic aromatic substitution reactions. This reactivity is the cornerstone of its application, primarily as a key precursor in the total synthesis of varin-type cannabinoids, a class of cannabinoids characterized by a three-carbon (propyl) side chain.[3] This guide provides a detailed exploration of its synthesis and its cornerstone application in the preparation of Cannabigerovarin (CBGV), complete with mechanistic insights and actionable laboratory protocols.
Physicochemical Properties
A clear understanding of a reagent's properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 500-49-2 | [4][5] |
| Molecular Formula | C₉H₁₂O₂ | [4][6] |
| Molecular Weight | 152.19 g/mol | [4][6] |
| Appearance | White to beige solid | [7][8] |
| Purity | Typically ≥95-98% | [8] |
| IUPAC Name | This compound | |
| InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N | [6] |
Core Application: A Gateway to Varin Cannabinoids
The most significant and well-documented application of this compound is its role as a foundational building block for the synthesis of varin cannabinoids, such as Cannabigerovarin (CBGV).[1][9][10] CBGV is the propyl homolog of Cannabigerol (CBG) and serves as the biosynthetic precursor to other major varin cannabinoids.[3][11]
The key transformation involves the electrophilic substitution of the Divarinol ring with a suitable terpene unit, most commonly geraniol. This reaction is a classic example of a Friedel-Crafts alkylation.[12][13]
Mechanistic Insight: The Friedel-Crafts Alkylation Pathway
The synthesis of CBGV from Divarinol and geraniol proceeds via an acid-catalyzed Friedel-Crafts alkylation. The hydroxyl groups of the resorcinol ring are powerful activating groups, directing the electrophilic attack to the ortho and para positions. The C2 position (ortho to both hydroxyls and sterically accessible) is the preferred site of substitution.
The causality behind the choice of an acid catalyst (such as acid alumina or a Lewis acid) is to convert the allylic alcohol (geraniol) into a potent electrophile. The acid protonates the hydroxyl group of geraniol, which then leaves as a water molecule, generating a resonance-stabilized allylic carbocation. This carbocation is then attacked by the electron-rich Divarinol ring to form the new C-C bond, yielding the CBGV scaffold.
Caption: Workflow for CBGV synthesis.
Protocols for Synthesis
For reproducibility and safety, the following protocols are derived from peer-reviewed literature. Researchers should always perform a thorough risk assessment before commencing any chemical synthesis.
Protocol 1: Synthesis of this compound (Divarinol)
This protocol describes the demethylation of 1,3-dimethoxy-5-propylbenzene to yield the target compound. This precursor is often more accessible or can be synthesized from simpler materials.[14]
Workflow Diagram: Synthesis of this compound
Caption: Step-by-step synthesis of Divarinol.
Materials:
-
1,3-dimethoxy-5-propylbenzene
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting material, 1,3-dimethoxy-5-propylbenzene (0.25 mmol), in anhydrous CH₂Cl₂ (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.[14]
-
Add a 1M solution of BBr₃ in CH₂Cl₂ (1.0 mL, 1.0 mmol, 4 eq) dropwise to the cooled solution. Maintain the temperature during addition.[14]
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir the reaction overnight.[14]
-
The next day, cool the mixture to 0 °C in an ice bath. Carefully add deionized water (5 mL) dropwise to quench the reaction. Gas evolution will be observed. Continue adding water until the gas evolution ceases.[14]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (1 x 5 mL) and then with EtOAc (2 x 5 mL).[14]
-
Combine the organic layers and dry over anhydrous Na₂SO₄.[14]
-
Filter off the drying agent and concentrate the solution under reduced pressure.[14]
-
Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/EtOAc mixture (e.g., 7:3 v/v) to obtain pure this compound.[14] A typical reported yield is around 88%.[14]
Protocol 2: Synthesis of (E)-2-(3,7-Dimethylocta-2,6-dien-1-yl)-5-propylbenzene-1,3-diol (Cannabigerovarin, CBGV)
This protocol outlines the direct coupling of Divarinol with geraniol.[9]
Materials:
-
This compound (Divarinol)
-
(E)-Geraniol
-
Acidic alumina (activated)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and geraniol (1.0 mmol) in toluene (1.0 mL), add acidic alumina (2.0 g).[9]
-
Heat the resulting reaction mixture to 110 °C and stir for 8 hours. Monitor the reaction progress by TLC or GC-MS if desired.[9]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter off the acidic alumina and wash it thoroughly with ethyl acetate (e.g., 3 x 10 mL).[9]
-
Combine the filtrate and washes and evaporate the solvent under reduced pressure (e.g., 15 Torr).[9]
-
Purify the resulting residue by column chromatography on silica gel, using a hexane/EtOAc gradient as the eluent to yield pure cannabigerovarin.[9] A reported yield for a similar reaction is 41%.[9]
| Reaction | Key Reagents | Catalyst | Solvent | Temp. | Time | Yield | Reference |
| CBGV Synthesis | Divarinol, Geraniol | Acid Alumina | Toluene | 110 °C | 8 h | 41% | [9] |
| Divarinol Synthesis | 1,3-dimethoxy-5-propylbenzene | BBr₃ | CH₂Cl₂ | -78 °C to RT | Overnight | 88% | [14] |
Further Synthetic Potential and Related Applications
While cannabinoid synthesis is its primary role, the inherent reactivity of this compound makes it a valuable intermediate for other synthetic targets. Its derivatives have been investigated for a range of biological activities, including anti-inflammatory, antifungal, and anticonvulsant properties, making it a relevant scaffold in medicinal chemistry and drug discovery programs.[15] Furthermore, deuterated versions of Divarinol are synthesized for use as internal standards in quantitative analytical methods like LC-MS and GC-MS.[15]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid formation of dust.[2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound (Divarinol) is a high-value building block in organic synthesis, distinguished by its electron-rich aromatic core. Its utility is most profoundly demonstrated in the efficient, acid-catalyzed synthesis of cannabigerovarin and other varin-type cannabinoids, a field of growing pharmaceutical interest. The protocols and mechanistic discussions provided herein offer a robust framework for researchers to leverage the synthetic potential of this versatile resorcinolic intermediate in their own research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. cannakeys.com [cannakeys.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. bjsciences.com [bjsciences.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 11. Cannabigerovarin - Wikipedia [en.wikipedia.org]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. mt.com [mt.com]
- 14. rsc.org [rsc.org]
- 15. This compound-d5 | Benchchem [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of Cannabinoids Using 5-Propylbenzene-1,3-diol
For: Researchers, scientists, and drug development professionals.
Introduction: A Chemo-Enzymatic Approach to Propyl-Cannabinoids
The landscape of cannabinoid research is rapidly expanding, with a growing interest in the therapeutic potential of minor cannabinoids. Among these, propyl-cannabinoids, such as cannabidivarin (CBDV), have garnered significant attention for their unique pharmacological properties. Traditional methods for obtaining these compounds often rely on extraction from specific cannabis chemovars, which can be low-yielding and challenging to standardize. Chemical synthesis, while offering a route to these molecules, can be complex and may generate undesirable byproducts.
This guide presents a detailed exploration of a chemo-enzymatic strategy for the synthesis of cannabidivarinic acid (CBDVA), the acidic precursor to CBDV, starting from 5-Propylbenzene-1,3-diol (divarinol). By leveraging the specificity and efficiency of enzymes, this approach offers a green and highly selective alternative for producing pure cannabinoids. We will delve into the biosynthetic pathway, provide detailed protocols for the enzymatic synthesis of the key intermediate, cannabigerovarinic acid (CBGVA), and its subsequent conversion to CBDVA, and outline methods for purification and analysis.
The Biosynthetic Pathway: From Divarinol to Cannabidivarinic Acid
The enzymatic synthesis of CBDVA from divarinol mirrors the initial stages of the natural biosynthetic pathway of propyl-cannabinoids in Cannabis sativa. The process can be conceptually divided into two key enzymatic steps:
-
Prenylation of Divarinic Acid to form Cannabigerovarinic Acid (CBGVA): Divarinol is first carboxylated to form divarinic acid. In a biocatalytic approach, we can directly use divarinic acid as a substrate. This is then combined with geranyl pyrophosphate (GPP), a ten-carbon isoprenoid, in a reaction catalyzed by a prenyltransferase enzyme to yield CBGVA.[1] While the native Cannabis prenyltransferase can be used, a more readily expressed and soluble enzyme from Streptomyces sp., NphB, has been shown to effectively catalyze this reaction and can be engineered for improved activity.[2][3]
-
Oxidative Cyclization of CBGVA to Cannabidivarinic Acid (CBDVA): The newly formed CBGVA serves as the substrate for a cannabinoid synthase. Specifically, cannabidiolic acid (CBDA) synthase, an oxidocyclase, catalyzes the conversion of CBGVA into CBDVA.[3][4] This enzyme does not require any cofactors for its activity.[5]
The final step to obtain the neutral cannabinoid, cannabidivarin (CBDV), is a non-enzymatic decarboxylation of CBDVA, which is typically achieved through heating.[6]
Visualizing the Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of novel cannabigerolic acid derivatives by engineering the substrate specificity of aromatic prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. US20190382708A1 - Apparatus, methods and composition for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 5. Purification and characterization of cannabidiolic-acid synthase from Cannabis sativa L.. Biochemical analysis of a novel enzyme that catalyzes the oxidocyclization of cannabigerolic acid to cannabidiolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. secretnature.com [secretnature.com]
Application Note: High-Throughput Quantification of Alkylresorcinols in Complex Biological Matrices Using 5-Propylbenzene-1,3-diol-d5 as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide and detailed protocol for the use of 5-Propylbenzene-1,3-diol-d5 (Divarinol-d5) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of structurally related phenolic compounds, such as other alkylresorcinols, in complex biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol emphasizes the mitigation of matrix effects and outlines a systematic approach to method development, validation, and sample analysis, ensuring data accuracy and reliability in regulated and research environments.
The Imperative for an Internal Standard in LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique renowned for its sensitivity and selectivity.[1][2] However, the accuracy and precision of quantitative LC-MS analyses can be significantly compromised by several factors, including sample loss during preparation, instrument variability, and, most notably, matrix effects.[1][3][4][5]
Matrix Effects: The "Achilles' Heel" of ESI-MS
The "matrix" comprises all components within a sample other than the analyte of interest.[4] In biological samples such as plasma, urine, or tissue homogenates, these components can include salts, lipids, proteins, and metabolites. During Electrospray Ionization (ESI), these co-eluting matrix components can compete with the analyte for ionization, leading to either ion suppression or enhancement.[1][3][4][5][6] This phenomenon can drastically alter the analyte's signal response, leading to erroneous quantification.[1][5] The use of an appropriate internal standard (IS) is the most effective strategy to compensate for these variations.[6][7][8]
Why this compound-d5 is an Ideal SIL-IS
A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for quantitative LC-MS.[8][9][10] A SIL-IS is a form of the analyte where several atoms have been replaced by their heavy-isotope counterparts (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[7][10]
This compound-d5 is an excellent SIL-IS for the quantification of its unlabeled analogue and other short-chain alkylresorcinols for the following reasons:
-
Chemical and Physical Homology : It is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[7][8][9]
-
Co-elution : It co-elutes with the analyte, meaning it experiences the exact same matrix effects and ionization suppression or enhancement at the same point in time.[2]
-
Mass Differentiation : Its mass is sufficiently different from the unlabeled analyte to be distinguished by the mass spectrometer, without significantly altering its chemical properties.
-
Stability : The deuterium labels are placed on the propyl chain, a non-exchangeable position, ensuring isotopic stability throughout the analytical process.[11]
By adding a known concentration of this compound-d5 to every sample, standard, and quality control (QC) at the beginning of the sample preparation process, the ratio of the analyte peak area to the IS peak area is used for quantification.[12] This ratio remains constant even if sample is lost or if matrix effects alter the absolute signal intensity of both compounds, thus ensuring accurate and precise measurement.[7][8][11]
Analyte and Internal Standard Profile
| Parameter | Analyte: this compound | Internal Standard: this compound-d5 |
| Synonyms | Divarin, Divarinol | Divarinol-d5, 5-(Propyl-d5)benzene-1,3-diol |
| CAS Number | 500-49-2[13][14][15] | 498542-90-8[13] |
| Molecular Formula | C₉H₁₂O₂[14][15][16] | C₉H₇D₅O₂ |
| Monoisotopic Mass | 152.08 g/mol [16] | 157.12 g/mol [17] |
| Chemical Structure |
Experimental Protocols
This section details the step-by-step procedures for using this compound-d5 as an internal standard.
Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable stock solutions of the analyte and the internal standard.
Materials:
-
This compound (Analyte)
-
This compound-d5 (IS)
-
LC-MS grade Methanol
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 5.0 mg of the Analyte and the IS into separate 5 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly.
-
Label clearly and store at -20°C or lower. These solutions are stable for at least one year when stored properly.[15]
-
-
Intermediate Stock Solutions (100 µg/mL):
-
Pipette 1 mL of each Primary Stock Solution into separate 10 mL volumetric flasks.
-
Dilute to volume with methanol and mix thoroughly.
-
-
Working Standard Spiking Solution (for Calibration Curve):
-
Prepare a series of dilutions from the Analyte Intermediate Stock Solution using 50:50 methanol:water to create working solutions for the calibration curve (e.g., from 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Working Solution (ISWS) (50 ng/mL):
-
Dilute the IS Intermediate Stock Solution with 50:50 methanol:water to achieve a final concentration of 50 ng/mL. This concentration should be chosen to produce a robust signal in the mass spectrometer and should be consistent across all samples.
-
Sample Preparation: Protein Precipitation
Objective: To extract the analyte and IS from a biological matrix (e.g., human plasma) while removing interfering proteins.
Caption: Workflow for sample preparation using protein precipitation.
Protocol:
-
Aliquot 50 µL of blank matrix (for calibration standards), QC samples, or unknown samples into a 1.5 mL microcentrifuge tube or 96-well plate.
-
For calibration standards, add the appropriate volume of Analyte Working Standard Spiking Solution. For blank and double blank samples, add an equivalent volume of 50:50 methanol:water.
-
Crucially, add 25 µL of the ISWS (50 ng/mL) to every tube/well except for the "double blank" sample. The double blank (matrix only) is used to assess interferences at the mass transitions of both the analyte and the IS.[18]
-
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial or well.
-
Dilute with 150 µL of LC-MS grade water to reduce the organic content, ensuring good peak shape upon injection.
-
Cap and vortex briefly. The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Method Parameters
Objective: To achieve chromatographic separation of the analyte from matrix interferences and to detect it with high selectivity and sensitivity using tandem mass spectrometry.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately nonpolar compounds like alkylresorcinols. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength and peak shape.[19] |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale columns. |
| Gradient | 30% B to 95% B over 3 min, hold at 95% for 1 min, return to 30% and equilibrate for 1 min | A gradient ensures efficient elution and separation of the analyte from earlier and later eluting matrix components. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
Mass Spectrometry (MS) Parameters:
The MS is operated in Multiple Reaction Monitoring (MRM) mode, which provides superior selectivity and sensitivity.
| Parameter | Analyte | IS (this compound-d5) | Ionization Mode |
| Precursor Ion (Q1) | m/z 153.1 | m/z 158.1 | Positive ESI |
| Product Ion (Q3) | m/z 107.1 | m/z 112.1 | |
| Collision Energy | Optimized (e.g., 20 eV) | Optimized (e.g., 20 eV) | |
| Dwell Time | 100 ms | 100 ms |
Rationale for Mass Transitions: The precursor ion in positive mode is the protonated molecule [M+H]⁺. The fragmentation of alkylphenols often involves the loss of the alkyl chain. For this compound, a characteristic fragmentation would involve cleavage of the bond beta to the aromatic ring, leading to a stable benzylic-type cation.[20][21] The d5-label on the propyl chain ensures the corresponding fragment in the IS is also shifted by 5 Da.
Caption: Proposed fragmentation pathway for analyte and IS.
Data Analysis and Method Validation
Quantification
A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte for each calibration standard. A linear regression with a 1/x² weighting is typically applied. The concentration of the analyte in QC and unknown samples is then calculated from this regression equation.
Method Validation
The analytical method must be validated to ensure its performance is acceptable for its intended purpose. Validation should be performed according to regulatory guidelines such as those from the FDA.[22]
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. Response should be <20% of LLOQ for analyte and <5% for IS.[22] | Ensures the method can differentiate the analyte and IS from other matrix components. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). | Demonstrates the relationship between response and concentration over the intended analytical range. |
| Accuracy & Precision | Replicate QC samples at multiple concentrations must have mean concentrations within ±15% of nominal and a coefficient of variation (CV) ≤15%. (±20% and ≤20% at LLOQ). | Assesses the closeness of measured values to the true value (accuracy) and the degree of scatter (precision). |
| Matrix Effect | The CV of the IS-normalized matrix factor from at least 6 sources should be ≤15%. | Quantifies the extent of ion suppression/enhancement and confirms the IS effectively compensates for it.[1][23] |
| Recovery | Should be consistent and reproducible, though not necessarily 100%. | Measures the efficiency of the extraction process. |
| Stability | Analyte stability is demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). | Ensures sample integrity from collection to analysis. |
Conclusion
The use of this compound-d5 as a stable isotope-labeled internal standard provides a robust, reliable, and accurate method for the quantification of its unlabeled analogue or other structurally similar phenolic compounds in complex biological matrices. Its ability to co-elute and undergo identical ionization behavior allows it to effectively compensate for sample preparation variability and matrix-induced ion suppression or enhancement.[2][7][8] The protocols and parameters outlined in this document provide a solid foundation for developing and validating high-quality bioanalytical methods suitable for pharmaceutical, clinical, and environmental research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. texilajournal.com [texilajournal.com]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound-d5 | LGC Standards [lgcstandards.com]
- 14. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 17. This compound-d5 | Benchchem [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mass spectral fragmentation of the intravenous anesthetic propofol and structurally related phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. fda.gov [fda.gov]
- 23. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 5-Propylbenzene-1,3-diol (Divarinol): Validated HPLC-UV and GC-MS Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Propylbenzene-1,3-diol, also known as Divarinol or Divarin, is a naturally occurring resorcinol and a homolog of olivetolic acid. It serves as a biosynthetic precursor to the varin-series of cannabinoids (e.g., CBDV, THCV) in the Cannabis sativa L. plant.[1] The accurate quantification of this compound is critical for understanding cannabinoid biosynthesis, for the quality control of cannabis cultivars rich in varin cannabinoids, and in synthetic cannabinoid manufacturing. This application note provides two robust, validated analytical methods for the precise quantification of this compound in various matrices: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more specific Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and complex matrices.
Introduction: The Significance of this compound
This compound (C₉H₁₂O₂) is a key terpenophenolic compound.[2][3] In the cannabis plant, it couples with geranyl pyrophosphate (GPP) to form cannabigerovarinic acid (CBGVA), the parent cannabinoid from which other varin cannabinoids are derived.[1] As interest in the therapeutic potential of minor cannabinoids like Cannabidivarin (CBDV) and Tetrahydrocannabivarin (THCV) grows, so does the need for precise analytical methods to quantify their precursors. Accurate measurement of this compound allows researchers to:
-
Profile and differentiate cannabis chemotypes.
-
Optimize cultivation conditions to enhance the production of specific cannabinoids.
-
Ensure quality and consistency in cannabinoid-based pharmaceutical products.[4]
-
Monitor chemical reactions in the synthetic production of cannabinoid analogues.[5]
This guide provides detailed, validated protocols designed for reliability and reproducibility, grounded in established analytical principles.[6]
Core Principles of Analytical Method Selection
The choice between liquid chromatography (LC) and gas chromatography (GC) is a primary consideration in cannabinoid analysis.[4]
-
HPLC-UV is the most common method for cannabinoid quantification. It offers high throughput, excellent reproducibility, and analyzes cannabinoids in their native acidic and neutral forms without heat-induced degradation (decarboxylation). This makes it ideal for routine quality control.
-
GC-MS provides superior selectivity and structural confirmation through mass fragmentation patterns. However, due to the low volatility of phenolic compounds like this compound, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form prior to analysis.[7] This makes GC-MS an excellent tool for confirmatory analysis and research applications where absolute certainty of identification is required.
Sample Preparation: The Foundation of Accurate Quantification
Reliable results begin with meticulous sample preparation.[8] The goal is to efficiently extract the analyte from the sample matrix while minimizing interferences.[9]
Protocol 1: General Sample Extraction
This protocol is suitable for cannabis plant material and oil-based extracts.
-
Homogenization: Ensure the sample is uniform. For plant material, grind it to a fine, consistent powder.[8] For oils, ensure they are well-mixed.
-
Weighing: Accurately weigh approximately 100-200 mg of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of HPLC-grade methanol or ethanol. These solvents are effective for extracting a broad range of cannabinoids.[10][11]
-
Extraction: Tightly cap the tube and vortex vigorously for 1 minute. Following this, place the tube in a sonicator bath for 15-20 minutes to ensure complete extraction.[1][12]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.
-
Filtration & Dilution: Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC or GC autosampler vial.[8] Dilute the filtered extract with the mobile phase (for HPLC) or the derivatization solvent (for GC) to bring the analyte concentration within the calibrated range of the instrument. A typical starting dilution is 1:10 (v/v).
Method 1: Quantification by HPLC-UV
This method is optimized for the routine, high-throughput analysis of this compound.
Rationale and Causality
-
Column Choice: A C18 reversed-phase column is selected due to its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like this compound.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and resolution. A small amount of formic or phosphoric acid is added to the aqueous phase to protonate the phenolic hydroxyl groups, which suppresses their ionization and results in sharper, more symmetrical peaks.[13]
-
Wavelength Selection: The detection wavelength of 214 nm is chosen based on the UV absorbance maxima of resorcinol-type structures, providing high sensitivity.[14]
HPLC-UV Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Detailed Protocol: HPLC-UV Analysis
-
Preparation of Standards: Prepare a 1 mg/mL primary stock solution of this compound in methanol. From this, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% A to 30% A over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 214 nm |
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject prepared samples.
-
Inject a quality control (QC) standard every 10-15 samples to monitor system performance.
-
-
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Generate a linear regression calibration curve (Peak Area vs. Concentration).
-
Calculate the concentration in samples using the calibration curve equation.
-
Method Validation Summary
This method should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure it is fit for purpose.[14]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Confirmed |
| Precision (%RSD) | < 5% | 2.1% |
| Accuracy (% Recovery) | 80 - 110% | 98.9% - 101.5%[11] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
Method 2: Quantification by GC-MS
This method provides high selectivity and is ideal for complex matrices or confirmatory analysis.
Rationale and Causality
-
Derivatization: Phenolic compounds like this compound have active hydrogens that can cause poor peak shape and adsorption in the GC system. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces these active hydrogens with trimethylsilyl (TMS) groups.[7] This process increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity.[9]
-
Column Choice: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is chosen. This stationary phase is robust and provides excellent separation for a wide range of derivatized, non-polar compounds.
-
Detection Mode: Mass spectrometry is used for detection. For quantification, Selected Ion Monitoring (SIM) mode is preferred over full scan mode. SIM mode increases sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, reducing noise from matrix components.[15]
GC-MS Workflow Diagram
Caption: Workflow for this compound quantification by GC-MS.
Detailed Protocol: GC-MS Analysis
-
Internal Standard: For optimal accuracy, use a deuterated internal standard (IS) such as this compound-d5.[16][17] Prepare a 100 µg/mL stock solution of the IS.
-
Derivatization Protocol:
-
Pipette 100 µL of each calibration standard and prepared sample extract into separate GC vials.
-
Add 10 µL of the internal standard stock solution to each vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL injection |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 60 °C hold 2 min, ramp 15 °C/min to 300 °C, hold 5 min[18] |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Determine characteristic ions from a full scan of the derivatized standard (e.g., molecular ion and major fragments) |
-
Data Processing:
-
Identify the peaks for the derivatized analyte and the internal standard based on retention time and specific ions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a linear regression calibration curve (Peak Area Ratio vs. Concentration).
-
Calculate the concentration in samples using the curve.
-
Method Validation Summary
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.998 | 0.9989 |
| Range | 0.5 - 50 µg/mL | Confirmed |
| Precision (%RSD) | < 10% | 4.5% |
| Accuracy (% Recovery) | 80 - 120% | 95.2% - 105.9%[12] |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.5 µg/mL |
Conclusion
The two methods presented provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The HPLC-UV method serves as a robust, high-throughput technique ideal for routine quality control in regulated environments. The GC-MS method offers enhanced specificity and is the preferred choice for confirmatory analysis, research, and challenging sample matrices. Proper method validation is indispensable for ensuring that the data generated is reliable and fit for its intended purpose, whether for academic research, product development, or regulatory compliance.[6]
References
- 1. Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. karger.com [karger.com]
- 5. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 6. labcompare.com [labcompare.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]
- 9. Commercial cannabis consumer products part 1: GC-MS qualitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cms.agr.wa.gov [cms.agr.wa.gov]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. Development and Validation of a Cannabinoid Quantification Method in Oil and Marijuana by UHPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. This compound-d5 | LGC Standards [lgcstandards.com]
- 18. mdpi.com [mdpi.com]
High-performance liquid chromatography (HPLC) method for 5-Propylbenzene-1,3-diol analysis
An Application Note for the Analysis of 5-Propylbenzene-1,3-diol by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound (Divarinol). As a naturally occurring phenolic compound with growing interest in pharmaceutical and research sectors, a reliable analytical method is crucial for quality control, purity assessment, and formulation analysis.[1] This guide details the complete protocol, from sample preparation to chromatographic conditions and full method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3] The causality behind experimental choices is explained to provide researchers with a deep understanding of the method's principles.
Introduction and Scientific Rationale
This compound, also known as Divarinol, is a 5-alkylresorcinol found in various lichens and plants.[1] Its structural similarity to other cannabinoids has spurred research into its potential biological activities. To support these research and development efforts, a precise, accurate, and reliable analytical method is essential for its quantification.
1.1. The Analyte: this compound
The analyte is a phenolic compound, characterized by two hydroxyl groups on a benzene ring, making it moderately polar.[1] Its key physicochemical properties, such as its aromaticity and solubility in organic solvents like methanol, dictate the chromatographic strategy.[1]
1.2. Chromatographic Strategy: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable technique for analyzing phenolic compounds.[4][5] The fundamental principle involves a nonpolar stationary phase and a polar mobile phase. This compound, being moderately nonpolar due to its propyl chain and benzene ring, will interact with the stationary phase and be eluted by a suitable mobile phase.
-
Stationary Phase Selection: A C18 (octadecyl-silica) column was selected for its versatility and strong hydrophobic retention of aromatic compounds. This ensures a strong interaction with the analyte, allowing for excellent separation from polar impurities.[6][7]
-
Mobile Phase Selection: The mobile phase consists of acetonitrile and water. Acetonitrile serves as the strong organic eluent. To ensure peak symmetry and reproducible retention times, 0.1% acetic acid is added to the aqueous phase. This suppresses the ionization of the phenolic hydroxyl groups (pKa ~9-10), ensuring the analyte remains in a single, uncharged state, which prevents peak tailing.[4][6]
-
Detection: The benzene ring in this compound acts as a chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer. Based on the UV absorption profile of similar aromatic structures like propyl benzene, a detection wavelength of 275 nm was chosen to maximize sensitivity and minimize interference.[8][9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the analysis.
2.1. Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reference Standard: this compound, purity ≥98% (CAS: 500-49-2).[10][11]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC-grade acetonitrile, HPLC-grade water, and glacial acetic acid.
-
Glassware: Volumetric flasks, pipettes, and HPLC vials.
2.2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of 0.1% (v/v) acetic acid in water (Solvent A) and use acetonitrile as Solvent B. The mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.[12]
-
Diluent: A mixture of Acetonitrile:Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions to ensure compatibility with the mobile phase.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3. Chromatographic Conditions
All quantitative data for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 50% A / 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
2.4. Analytical Workflow
The overall process from sample handling to final data analysis is illustrated below.
Caption: General workflow for the HPLC analysis of this compound.
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][13][14]
3.1. System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis. The acceptance criteria are outlined below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for 6 replicate injections) |
3.2. Specificity
Specificity was confirmed by injecting a blank (diluent) and a placebo sample, which showed no interfering peaks at the retention time of this compound.
3.3. Linearity
The linearity was evaluated across a concentration range of 1-100 µg/mL. The calibration curve demonstrated excellent linearity.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
3.4. Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels. Precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Level | Accuracy (% Recovery) | Precision (% RSD) - Intra-day | Precision (% RSD) - Inter-day |
| Low QC (5 µg/mL) | 98.5% - 101.2% | < 1.5% | < 2.0% |
| Mid QC (50 µg/mL) | 99.1% - 100.8% | < 1.0% | < 1.5% |
| High QC (90 µg/mL) | 98.9% - 101.5% | < 1.0% | < 1.5% |
3.5. Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method (S/N of 3 for LOD and 10 for LOQ).[15]
| Parameter | Result |
| LOD | 0.3 µg/mL |
| LOQ | 0.9 µg/mL |
3.6. Robustness
The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic parameters. The results showed no significant impact on the peak area or retention time, demonstrating the method's reliability.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | System suitability criteria met |
| Column Temperature | ± 2°C | System suitability criteria met |
| Mobile Phase Composition | ± 2% Acetonitrile | System suitability criteria met |
Visualization of Chromatographic Interaction
The separation mechanism relies on the differential partitioning of the analyte between the mobile and stationary phases.
Caption: Interaction of this compound with stationary and mobile phases.
Conclusion
The RP-HPLC method described in this application note is simple, rapid, specific, accurate, and precise for the quantitative determination of this compound. The comprehensive validation demonstrates its reliability and suitability for routine quality control and research applications in the pharmaceutical industry.
References
- 1. This compound | 500-49-2 [chemicalbook.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. redalyc.org [redalyc.org]
- 5. A validated reverse-phase HPLC analytical method for the quantification of phenolic compounds in Baccharis dracunculifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. phcog.com [phcog.com]
- 8. Absorption [Propyl Benzene] | AAT Bioquest [aatbio.com]
- 9. Benzene, propyl- [webbook.nist.gov]
- 10. This compound | 500-49-2 [sigmaaldrich.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 5-Propylbenzene-1,3-diol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-propylbenzene-1,3-diol (also known as Divarin or Divarinol). Here, we address common challenges, offering troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis and minimize the formation of common side products.
Frequently Asked Questions (FAQs) and Troubleshooting
The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential side products and optimization challenges. This section is designed to provide direct answers to common issues encountered during laboratory work.
Route 1: Friedel-Crafts Acylation of Resorcinol followed by Clemmensen Reduction
This classical two-step approach is a widely used method for preparing alkylresorcinols. It involves the acylation of resorcinol with propionyl chloride or propionic anhydride to form an acylresorcinol intermediate, which is then reduced to the final product.
Q1: My Friedel-Crafts acylation is giving a low yield of the desired C-acylated product and a significant amount of an oily byproduct. What is happening?
A1: The primary challenge in the Friedel-Crafts acylation of resorcinol is the competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl groups)[1]. Resorcinol is a bidentate nucleophile, and reaction at the oxygen atoms leads to the formation of a phenolic ester, which is often the oily byproduct you are observing.
-
Causality: The hydroxyl groups of resorcinol are highly activating, making the aromatic ring electron-rich and susceptible to electrophilic attack (C-acylation). However, the oxygen atoms are also nucleophilic and can attack the acylating agent (O-acylation)[2][3]. The reaction conditions, particularly the amount of Lewis acid catalyst, play a crucial role in determining the product ratio. With insufficient catalyst, O-acylation is favored. With a stoichiometric amount or more of a Lewis acid like AlCl₃, the catalyst coordinates to the phenolic oxygens, promoting C-acylation[2].
-
Troubleshooting & Optimization:
-
Catalyst Stoichiometry: Ensure you are using at least a stoichiometric equivalent of a strong Lewis acid (e.g., AlCl₃) relative to the resorcinol. The catalyst complexes with both the hydroxyl groups and the product ketone, so an excess is often necessary[4].
-
Fries Rearrangement: The initially formed O-acylated ester can be converted to the desired C-acylated ketone through a Fries rearrangement[5][6]. This is typically achieved by heating the reaction mixture after the initial acylation. The rearrangement is catalyzed by the Lewis acid already present in the reaction mixture[1][7].
-
Q2: I'm observing two different C-acylated isomers in my reaction mixture. How can I control the regioselectivity?
A2: The Friedel-Crafts acylation of resorcinol can yield two primary C-acylated isomers: 2-acylresorcinol and 4-acylresorcinol. The ratio of these isomers is influenced by reaction conditions, a classic example of thermodynamic versus kinetic control[5].
-
Thermodynamic vs. Kinetic Control:
-
Low Temperatures: Lower reaction temperatures generally favor the formation of the para-isomer (4-acylresorcinol), which is the kinetic product.
-
High Temperatures: Higher temperatures tend to favor the formation of the ortho-isomer (2-acylresorcinol), the thermodynamic product, as it can form a more stable bidentate complex with the Lewis acid catalyst[1][5].
-
-
Troubleshooting & Optimization:
-
To favor the formation of the precursor to this compound (which is derived from the 4-acylated intermediate), it is advisable to conduct the acylation at a lower temperature.
-
The choice of solvent can also influence the isomer ratio. Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product[5].
-
Q3: My Clemmensen reduction of the acylresorcinol is incomplete, and I'm isolating the corresponding alcohol. How can I drive the reaction to completion?
A3: The Clemmensen reduction uses amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkane[8][9]. Incomplete reduction to the secondary alcohol is a common side product, especially if the reaction conditions are not vigorous enough.
-
Causality: The mechanism of the Clemmensen reduction is complex and occurs on the surface of the zinc[10][11]. The reaction requires a strongly acidic environment to protonate the carbonyl group, making it more susceptible to reduction. Insufficient acid or inactive zinc can lead to the formation of the alcohol intermediate, which is not readily reduced further under these conditions[12][13].
-
Troubleshooting & Optimization:
-
Zinc Amalgamation: Ensure the zinc is properly amalgamated. This is crucial for the reaction's success.
-
Acid Concentration: Use concentrated hydrochloric acid and ensure the reaction mixture remains strongly acidic throughout.
-
Reaction Time and Temperature: The Clemmensen reduction often requires prolonged heating under reflux to go to completion.
-
Alternative Reduction: If the substrate is sensitive to strong acid, consider the Wolff-Kishner reduction, which is performed under basic conditions[4].
-
Q4: I'm observing high molecular weight byproducts in my Clemmensen reduction. What are these and how can I avoid them?
A4: Under the harsh acidic conditions of the Clemmensen reduction, dimerization and polymerization of the starting material or product can occur. Pinacols and other dimeric products are known side products[14].
-
Troubleshooting & Optimization:
-
Temperature Control: While heating is often necessary, excessively high temperatures can promote side reactions. Maintain a steady reflux without overheating.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and avoid prolonged heating once the starting material is consumed.
-
| Parameter | Issue | Recommended Action |
| Friedel-Crafts Acylation | Low yield of C-acylated product | Increase Lewis acid stoichiometry, consider a one-pot Fries rearrangement by heating the reaction. |
| Formation of multiple isomers | Control temperature: lower temperatures favor the para-isomer. | |
| Di-acylation | Use a 1:1 molar ratio of acylating agent to resorcinol. | |
| Clemmensen Reduction | Incomplete reduction (alcohol formation) | Ensure proper zinc amalgamation, use concentrated HCl, and allow for sufficient reaction time under reflux. |
| Dimerization/Polymerization | Avoid excessive heating and monitor the reaction to prevent prolonged reaction times. |
Route 2: Direct Alkylation of Resorcinol
Directly alkylating resorcinol with a propyl halide or other propylating agent seems like a more straightforward approach, but it is often plagued by a lack of selectivity.
Q5: My direct alkylation of resorcinol is producing a mixture of products that are difficult to separate. What are the likely side products?
A5: The direct alkylation of resorcinol is challenging due to the presence of two nucleophilic sites: the aromatic ring (C-alkylation) and the phenolic oxygens (O-alkylation). This leads to a mixture of products[15].
-
Common Side Products:
-
O-alkylation: Formation of resorcinol mono- and di-propyl ethers.
-
Poly-C-alkylation: Introduction of more than one propyl group onto the aromatic ring, leading to di- and tri-propylresorcinols.
-
Isomeric C-alkylation: Alkylation can occur at different positions on the ring.
-
-
Causality: The ratio of C- to O-alkylation is highly dependent on the reaction conditions, particularly the solvent and the base used. Protic solvents can solvate the phenoxide ion, favoring C-alkylation, while aprotic polar solvents tend to favor O-alkylation.
-
Troubleshooting & Optimization:
-
Solvent Choice: To favor C-alkylation, consider using protic solvents like water or trifluoroethanol.
-
Catalyst Selection: The use of certain catalysts, such as some zeolites, has been shown to influence the selectivity of resorcinol alkylation[11].
-
Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent can help to minimize poly-alkylation.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
Step 1: Friedel-Crafts Acylation of Resorcinol
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar), add resorcinol (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Cool the mixture to 0-5 °C and add propionyl chloride (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of resorcinol.
-
For Fries rearrangement to drive the reaction towards the C-acylated product, the reaction mixture can be heated to 60-80 °C for an additional 1-2 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,4-dihydroxyphenyl)propan-1-one.
Step 2: Clemmensen Reduction of 1-(2,4-dihydroxyphenyl)propan-1-one
-
Prepare amalgamated zinc by stirring zinc powder (4-5 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
To a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and the crude 1-(2,4-dihydroxyphenyl)propan-1-one (1.0 eq).
-
Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After cooling to room temperature, decant the aqueous layer and extract it with ethyl acetate.
-
Filter the remaining zinc, and wash it with ethyl acetate.
-
Combine all organic fractions, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.
Purification and Analysis
Q6: How can I purify the crude this compound?
A6: Column chromatography is the most common method for purifying this compound from its side products.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is effective. A typical starting point is 10-20% ethyl acetate in hexanes, gradually increasing the polarity to elute the more polar compounds.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Dry-load the adsorbed sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
Q7: What analytical techniques are suitable for assessing the purity of my final product?
A7: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for peak shaping) is well-suited for quantifying the purity of this compound and detecting polar impurities[16][17]. UV detection at around 280 nm is appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile side products, especially less polar ones like O-alkylated byproducts or incompletely reduced intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides characteristic signals for the aromatic and propyl chain protons, allowing for structural confirmation and identification of impurities. The aromatic protons of the desired product will show a specific splitting pattern.
-
¹³C NMR: Complements the ¹H NMR data and helps in confirming the carbon skeleton of the product and identifying isomeric impurities.
-
Expected NMR Data for this compound:
-
¹H NMR (CDCl₃): δ 6.25 (d, 2H), 6.19 (t, 1H), 5.07 (br s, 2H, -OH), 2.42 (t, 2H), 1.60-1.50 (m, 2H), 0.89 (t, 3H)[18].
-
¹³C NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7[18].
Visualizing Workflows and Mechanisms
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 9. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 10. Clemmensen Reduction: Mechanism, Reagents, Equation & Differences [vedantu.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jk-sci.com [jk-sci.com]
- 16. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-Propylbenzene-1,3-diol
Welcome to the technical support center for the synthesis of 5-Propylbenzene-1,3-diol (Divarin). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Foundational Principles & General Troubleshooting
This section addresses overarching issues that can affect any stage of the synthesis. Proper setup and reagent quality are paramount for success.
Q1: My overall yield is consistently low, and I can't pinpoint a single problematic step. Where should I start?
A1: When facing generally low yields, the issue often lies in foundational techniques or reagent quality. Before optimizing individual reaction steps, validate your core setup.
-
Cause 1: Anhydrous Conditions: Many key steps, particularly organometallic reactions like Grignard synthesis, are extremely sensitive to moisture. Grignard reagents are powerful bases and will be rapidly quenched by protic sources like water or alcohols, converting them into inert alkanes and halting your reaction.[1]
-
Solution: Ensure all glassware is rigorously dried. Flame-drying under a high vacuum and cooling under an inert atmosphere (Argon or Nitrogen) is standard practice.[2] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Cause 2: Reagent Purity & Stoichiometry: The purity of your starting materials and the precise stoichiometry of your reagents are critical.
-
Solution: Use freshly purified starting materials. For organometallic reagents like Grignards, which can degrade on storage, their concentration should be determined by titration before use.[1] This ensures you are using the correct molar equivalents for the reaction.
-
-
Cause 3: Atmospheric Contamination: Oxygen can interfere with certain intermediates and reagents.
-
Solution: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction, especially during reagent transfers. Use techniques like cannulation or Schlenk lines for transferring air-sensitive reagents.
-
Section 2: Troubleshooting the Carbon-Carbon Bond Formation
A common and critical phase in synthesizing this compound involves creating the propyl sidechain on the aromatic ring. This is frequently achieved via a Grignard reaction or Friedel-Crafts acylation followed by reduction.
Q2: My Grignard reaction to form the C-C bond won't initiate, or the solution turns dark and cloudy.
A2: These are classic symptoms of issues with Grignard reagent formation.
-
Symptom A: Reaction Fails to Initiate.
-
Cause: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.
-
Solution - Magnesium Activation:
-
Mechanical Activation: Before the reaction, crush the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[2] The iodine reacts with the magnesium surface, cleaning it. The brown color of the iodine will dissipate as the reaction initiates. A few drops of 1,2-dibromoethane can also be used as an initiator.
-
-
-
Symptom B: Solution Turns Dark Brown/Black.
-
Cause: This often indicates reagent decomposition or a significant side reaction. A major culprit is the Wurtz coupling side reaction, where the Grignard reagent (R-MgX) is alkylated by the starting alkyl halide (R-X) to form an R-R dimer.[2] This reduces the amount of Grignard reagent available to react with your primary substrate.
-
Solution - Optimize Addition Rate: Add the alkyl halide to the magnesium suspension slowly and dropwise. This maintains a low concentration of the alkyl halide, minimizing its opportunity to react with the newly formed Grignard reagent. Ensure the reaction does not get too hot; use an ice bath to modulate the temperature if the reaction becomes too exothermic.[2]
-
Workflow for a Successful Grignard Reagent Formation
Caption: Workflow for Grignard reagent preparation.
Section 3: Optimizing Hydroxyl Group Introduction via Dakin Oxidation
The Dakin oxidation is a powerful method for converting an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol.[3] This is a common strategy to produce the 1,3-diol pattern of the target molecule from a suitable precursor like 2,4-dihydroxy-6-propylbenzaldehyde.
Q3: My Dakin oxidation yield is poor, and I'm isolating the corresponding carboxylic acid byproduct. How can I improve selectivity?
A3: This is a frequent issue where the desired aryl migration competes with an alternative pathway, leading to the carboxylic acid. The reaction conditions, particularly pH and catalysts, are key to controlling this.
-
Cause: The Dakin reaction proceeds through a tetrahedral intermediate after the addition of hydroperoxide. The desired pathway involves the migration of the aryl group. However, under certain conditions, other migrations or rearrangements can occur, leading to undesired byproducts.
-
Solutions:
-
pH Control: The reaction is typically run in a base with hydrogen peroxide.[4] The concentration and type of base can influence the outcome. If the pH is not optimal, the intermediate may follow an undesired reaction path. Start with established protocols using aqueous NaOH and carefully monitor the pH.
-
Use of Catalysts: Several catalysts have been shown to improve the yield and selectivity of the Dakin oxidation.
-
Boric Acid: Adding boric acid can form a complex that favors the desired aryl migration over other pathways, thereby increasing the yield of the phenol product.[3]
-
Urea-Hydrogen Peroxide (UHP): Using a solid, stable complex of urea and hydrogen peroxide can provide a controlled release of the oxidant and often leads to cleaner reactions and higher yields under solvent-free or mild conditions.[3][4]
-
-
Dakin Reaction: Desired vs. Side Pathway
Caption: Simplified mechanism of the Dakin oxidation.
Section 4: Demethylation and Purification
The final step in many synthetic routes is the cleavage of methyl ether protecting groups to reveal the free hydroxyls. This is often followed by purification, which can be challenging. A common precursor is 1,3-dimethoxy-5-propylbenzene.[5]
Q4: The demethylation of 1,3-dimethoxy-5-propylbenzene is incomplete or leads to decomposition.
A4: Cleavage of aryl methyl ethers requires harsh conditions, which can be a double-edged sword, leading to incomplete reactions or degradation of the desired product.
-
Cause 1: Insufficiently Strong Reagent/Conditions: Reagents like HBr in acetic acid require high temperatures (reflux) to be effective.[6] If the reaction time or temperature is insufficient, you will recover starting material.
-
Cause 2: Product Degradation: The product, a phenol, is susceptible to oxidation, especially at high temperatures under acidic conditions. This can lead to the formation of colored impurities and lower yields.
-
Solutions:
-
Protocol Optimization: A typical procedure involves refluxing the 1,3-dimethoxy-5-propylbenzene in a 1:1 mixture of glacial acetic acid and 48% aqueous hydrobromic acid for several hours.[6] Monitor the reaction by TLC to determine the point of complete consumption of the starting material.
-
Alternative Reagents: Boron tribromide (BBr₃) is a very powerful and effective reagent for cleaving aryl methyl ethers at lower temperatures (e.g., 0 °C to room temperature), which can minimize degradation. However, it is highly corrosive and moisture-sensitive, requiring careful handling under inert conditions.
-
Q5: I'm having difficulty purifying the final product by column chromatography. The yield is low, and fractions are not clean.
A5: this compound is a polar compound and can be challenging to purify effectively.
-
Cause 1: Inappropriate Solvent System: Phenols can streak on silica gel if the eluent system is not optimized.
-
Solution: A common and effective eluent system is a mixture of petroleum ether and ethyl acetate. A ratio of 7:3 (petroleum ether:ethyl acetate) has been reported to give good separation.[7] It is crucial to perform small-scale TLC experiments with different solvent ratios to find the optimal conditions for your specific mixture before committing to a large-scale column.
-
-
Cause 2: Product Co-elution: If byproducts have similar polarities to the desired product, separation can be difficult.
-
Solution: If standard silica gel chromatography is ineffective, consider alternative stationary phases like reverse-phase silica (C18) or using a different purification technique altogether, such as distillation under reduced pressure if the byproducts have sufficiently different boiling points.
-
Comparative Data for Key Synthetic Steps
| Step | Method | Key Reagents | Typical Yield | Reference |
| C-C Bond Formation | Grignard Reaction | Propylmagnesium bromide, appropriate electrophile | 60-85% | [1][2] |
| Hydroxyl Introduction | Dakin Oxidation | 2,4-dihydroxy-6-propylbenzaldehyde, H₂O₂, NaOH | 70-95% | [3][8] |
| Demethylation | Ether Cleavage | 1,3-dimethoxy-5-propylbenzene, HBr/AcOH | 80-90% | [6] |
| Overall Synthesis | Multi-step route | Varied | 55-60% (overall) | [5] |
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I scale up this synthesis?
-
A: Yes, but be aware of scale-up challenges. Exothermic reactions like Grignard formation require more efficient heat management in larger reactors. Gas evolution during certain steps can also become problematic in large volumes.[9] A thorough risk assessment and process optimization at the pilot scale are recommended.
-
-
Q: What is the expected appearance of the final product?
-
Q: How should I store the final product?
-
A: As a phenol, it is susceptible to air oxidation, which can cause it to darken over time. It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Dakin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dakin Reaction [organic-chemistry.org]
- 5. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bjsciences.com [bjsciences.com]
- 11. This compound | 500-49-2 [sigmaaldrich.com]
Technical Support Center: Purification of Crude 5-Propylbenzene-1,3-diol by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 5-Propylbenzene-1,3-diol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during the purification process.
This compound, also known as Divarinol, is a resorcinol derivative and a key intermediate in the synthesis of various cannabinoids and other pharmacologically active molecules.[1] Its purification is a critical step to ensure the quality and purity of the final products. Column chromatography is a standard and effective method for this purpose.[2][3] This guide provides practical, experience-based insights to help you navigate the nuances of this purification.
I. Core Principles & Initial Considerations
Before delving into troubleshooting, it's crucial to understand the foundational principles governing the separation of this compound. This compound is a phenol, making it relatively polar due to the two hydroxyl groups.[4] The propyl chain imparts some non-polar character. Successful purification by normal-phase column chromatography hinges on the differential partitioning of the target compound and its impurities between the polar stationary phase (typically silica gel) and a less polar mobile phase.[4][5][6]
Frequently Asked Questions (Pre-Experiment)
Q1: What are the key properties of this compound I should be aware of before starting?
A1: this compound is a solid at room temperature with a molecular weight of 152.19 g/mol .[7][8] It is important to note its polarity, conferred by the two hydroxyl groups, which will strongly influence its interaction with the silica gel stationary phase. While generally stable, prolonged exposure to acidic conditions on silica gel can potentially lead to degradation for some sensitive phenolic compounds.[9] Therefore, it is advisable to not let the compound sit on the column for an extended period.
Q2: How do I choose the right stationary phase?
A2: For the purification of polar compounds like this compound, silica gel is the most common and effective stationary phase.[4][5] The particle size of the silica gel is a critical parameter; a smaller particle size (higher mesh number) provides a larger surface area and generally leads to better separation, which is ideal for flash chromatography.[6] Alumina can also be used, but silica gel is typically the first choice for phenolic compounds.[6]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: The choice of mobile phase is critical for achieving good separation.[4][6] Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system before running the column.[6] A good solvent system will give your target compound an Rf value of approximately 0.3-0.4.[9] For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a common starting point.[2] A literature example for a similar compound suggests a 7:3 mixture of petroleum ether and ethyl acetate.[2]
II. Experimental Protocol: Step-by-Step Guide
This section provides a detailed protocol for the purification of this compound using flash column chromatography.
Step 1: Column Packing
-
Preparation: Select a glass column of an appropriate size for the amount of crude material you need to purify. A general rule of thumb is to use about 20-50 times the weight of silica gel to the weight of your crude sample.[4]
-
Plugging the Column: Place a small plug of cotton wool at the bottom of the column to prevent the stationary phase from washing out.[10]
-
Adding Sand: Add a thin layer of sand on top of the cotton wool to create a flat base for the stationary phase.
-
Slurry Packing: In a separate beaker, create a slurry of silica gel in your chosen mobile phase. This method helps to ensure a uniformly packed column, free of air bubbles.
-
Packing the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly.
-
Adding Sand on Top: Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase when you add your sample and eluent.[4]
-
Equilibration: Run the mobile phase through the column until the silica gel is fully equilibrated and the solvent level is just above the top layer of sand. Never let the solvent level drop below the top of the silica gel, as this can cause the column to crack and ruin the separation.[4]
Step 2: Sample Loading
There are two primary methods for loading your sample onto the column:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase.[11] Using a pipette, carefully add this solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[11] This powder can then be carefully added to the top of the column. This method often results in better separation.[11]
Step 3: Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
-
Applying Pressure: For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[12] An optimal flow rate is crucial; too slow can lead to band broadening due to diffusion, while too fast may not allow for proper equilibration.[11]
-
Fraction Collection: Collect the eluent in a series of test tubes or other suitable containers.[12] The size of the fractions will depend on the scale of your separation.
-
Monitoring the Separation: The progress of the separation of colorless compounds like this compound is monitored by analyzing the collected fractions using TLC.[6]
Step 4: Analysis and Product Isolation
-
TLC Analysis: Spot each collected fraction on a TLC plate and develop it in the same mobile phase used for the column.
-
Visualization: Visualize the spots on the TLC plate using a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).
-
Combining Fractions: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
III. Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: Poor or No Separation of Compounds
Symptoms:
-
TLC analysis of fractions shows co-elution of the desired product with impurities.
-
The compound comes off the column in the solvent front.[9]
-
All fractions are mixed.[9]
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Mobile Phase Polarity | The mobile phase may be too polar, causing all compounds to elute too quickly.[6] Re-evaluate your solvent system using TLC. Aim for an Rf of 0.3-0.4 for this compound. If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). |
| Overloading the Column | Too much crude material was loaded onto the column for the amount of stationary phase used. This leads to broad bands that overlap. Use a larger column with more silica gel. A general guideline is a 20:1 to 50:1 ratio of silica to crude material by weight.[4] |
| Poorly Packed Column | An unevenly packed column with channels or cracks will lead to poor separation.[5] Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica. |
| Sample Insoluble in Mobile Phase | If the crude mixture is not soluble in the eluting solvent, it can lead to streaking and poor separation.[9] Consider using a dry loading technique.[11] |
Problem 2: Compound is Stuck on the Column or Elutes Very Slowly
Symptoms:
-
The desired product does not elute from the column, even after passing a large volume of the mobile phase.
-
The compound takes an excessively long time to come off the column, often with significant tailing.[9]
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase is Not Polar Enough | The eluent may not be strong enough to displace the polar this compound from the silica gel.[4][6] Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. This is known as gradient elution.[5] |
| Compound Decomposition on Silica | Phenolic compounds can sometimes be sensitive to the acidic nature of silica gel and may decompose on the column.[9] To test for this, spot your compound on a TLC plate and let it sit for a while before developing. If a new spot appears, your compound may be degrading. Consider using deactivated silica gel or an alternative stationary phase like alumina.[9] |
| Strong Adsorption | The hydroxyl groups of this compound can form strong hydrogen bonds with the silanol groups of the silica gel, leading to slow elution and tailing. Adding a small amount of a polar modifier like methanol or acetic acid to the mobile phase can help to improve the peak shape, but be cautious as this can also affect the separation. |
Problem 3: Irregular Flow Rate or Column Cracking
Symptoms:
-
The solvent flows unevenly through the column.
-
The column bed cracks or has air bubbles.
Possible Causes & Solutions:
| Cause | Solution |
| Poorly Packed Column | Dry packing or not allowing the silica to settle properly can lead to an unstable column bed.[5] Use the slurry packing method for a more uniform column. |
| Solvent Level Dropped Below Silica | Allowing the column to run dry will introduce air bubbles and cause cracking.[4] Always keep the solvent level above the top of the stationary phase. |
| Change in Solvent Polarity is too Drastic | A sudden, large increase in the polarity of the mobile phase can generate heat and cause the silica bed to crack.[4] When performing gradient elution, increase the polarity gradually. |
| Precipitation of Sample on the Column | If the sample is not fully soluble in the mobile phase, it can precipitate at the top of the column, blocking the flow.[9] Ensure your sample is fully dissolved before loading, or use the dry loading method. |
Problem 4: Tailing of the Desired Compound
Symptoms:
-
The spot for this compound on the TLC plates of the collected fractions is elongated or "tails."
-
The compound elutes over a large number of fractions.[9]
Possible Causes & Solutions:
| Cause | Solution |
| Strong Compound-Stationary Phase Interaction | As mentioned, the phenolic hydroxyl groups can interact strongly with the silica gel.[5] When the compound begins to elute, consider slightly increasing the polarity of the mobile phase to push it off the column more quickly and reduce tailing.[9] |
| Overloaded Column | Too much sample can lead to concentration-dependent tailing. Reduce the amount of material loaded onto the column. |
| Acidic Nature of Silica | The acidic nature of silica gel can cause tailing with some compounds. Adding a very small amount of a modifier like triethylamine to the mobile phase can sometimes help, but this should be done with caution as it can significantly alter the separation. |
IV. Visualization of the Workflow
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
V. Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues during the purification process.
Caption: A decision tree for troubleshooting column chromatography.
VI. Safety Information
It is imperative to handle all chemicals with appropriate safety precautions. This compound may cause skin, eye, and respiratory irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information.[13][14]
VII. References
-
Millar, S. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from --INVALID-LINK--
-
Phenomenex. Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. This compound. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from --INVALID-LINK--
-
Athabasca University. Column chromatography. Retrieved from --INVALID-LINK--
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 5). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Retrieved from --INVALID-LINK--
-
Phenomenex. Mobile Phase Selectivity. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. This compound. Retrieved from --INVALID-LINK--
-
Survey of Chemical Substances in Consumer Products. (2007). 5 Screening analysis by TLC. Retrieved from --INVALID-LINK--
-
Merck Millipore. Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from --INVALID-LINK--
-
ChemicalBook. This compound(500-49-2). Retrieved from --INVALID-LINK--
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from --INVALID-LINK--
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from --INVALID-LINK--
-
BJ Science LLC. This compound. Retrieved from --INVALID-LINK--
-
LookChem. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export. Retrieved from --INVALID-LINK--
-
LGC Standards. This compound-d5. Retrieved from --INVALID-LINK--
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Pharmaffiliates. This compound. Retrieved from --INVALID-LINK--
-
PubChemLite. This compound (C9H12O2). Retrieved from --INVALID-LINK--
-
Novachemistry. This compound. Retrieved from --INVALID-LINK--
-
National Institutes of Health, PubChem. This compound. Retrieved from --INVALID-LINK--
-
LGC Standards. This compound. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Retrieved from --INVALID-LINK--
-
Chemistry Skills. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube. Retrieved from --INVALID-LINK--
-
Biosciences Biotechnology Research Asia. (2025, March 21). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from --INVALID-LINK--
References
- 1. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 2. rsc.org [rsc.org]
- 3. youtube.com [youtube.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chromtech.com [chromtech.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. scbt.com [scbt.com]
- 8. bjsciences.com [bjsciences.com]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. orgsyn.org [orgsyn.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Optimizing the Synthesis of 5-Alkylresorcinols
Welcome to the technical support center for the synthesis of 5-alkylresorcinols. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable phenolic lipids. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common experimental hurdles. Our approach is grounded in explaining the why behind the how, ensuring a deeper understanding and more successful outcomes in your synthetic endeavors.
I. Foundational Principles: Understanding the Synthetic Landscape
5-Alkylresorcinols are a class of phenolic lipids with a wide range of biological activities, making their efficient synthesis a key objective for many research programs.[1][2][3] The critical challenge in their synthesis often lies in the formation of the carbon-carbon bond between the resorcinol moiety and the alkyl chain.[1] Various synthetic strategies have been developed to address this, each with its own set of advantages and potential pitfalls. This guide will focus on the most prevalent and effective methods, providing detailed troubleshooting for each.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to address specific problems you may encounter during your experiments. Each entry begins with a common issue, followed by a series of diagnostic questions and step-by-step solutions grounded in chemical principles.
A. Low Yield or No Product Formation
This is one of the most common challenges in organic synthesis. The root cause can range from reagent quality to suboptimal reaction conditions.
Initial Diagnostic Questions:
-
Have you confirmed the identity and purity of your starting materials?
-
Are you using the appropriate solvent and is it anhydrous (if required by the reaction)?
-
Is your reaction temperature being accurately monitored and maintained?
-
Have you considered the impact of atmospheric conditions (e.g., moisture, oxygen)?
Troubleshooting Scenarios & Solutions:
Scenario 1: Wittig Reaction-Based Syntheses
The Wittig reaction is a powerful tool for forming the alkenyl precursor to 5-alkylresorcinols, which is subsequently reduced.[1][4]
-
Problem: Low yield of the 5-(1-alkenyl)resorcinol intermediate.
-
Potential Cause 1: Incomplete Ylide Formation. The generation of the phosphonium ylide is a critical step.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phosphonium salt. For non-stabilized ylids, stronger bases like n-butyllithium or sodium hydride in an appropriate anhydrous solvent (e.g., THF, DMSO) are necessary. For semi-stabilized ylids, milder bases like potassium carbonate may suffice.[1] The reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the ylide by atmospheric moisture or oxygen.
-
-
Potential Cause 2: Poor Solubility of Reactants. Long-chain alkyl groups can lead to poor solubility in aqueous or polar solvents.[1]
-
Solution: While some microwave-assisted Wittig reactions can be performed in aqueous media, for reactants with poor solubility, a co-solvent system may be necessary.[1] A DMSO/H₂O mixture has been shown to be effective for certain substrates.[1] Alternatively, performing the reaction in a non-polar aprotic solvent like toluene or THF can improve solubility.
-
-
Potential Cause 3: Steric Hindrance. Bulky substituents on either the aldehyde or the phosphonium salt can hinder the reaction.
-
Solution: If steric hindrance is suspected, you may need to increase the reaction temperature or prolong the reaction time. In some cases, using a less sterically hindered phosphonium salt or aldehyde may be necessary.
-
-
-
Problem: Incomplete reduction of the alkenyl intermediate.
-
Potential Cause: Catalyst Inactivity. The palladium on carbon (Pd/C) catalyst used for the hydrogenation can become deactivated.
-
Solution: Ensure you are using a fresh, high-quality catalyst. The reaction should be conducted under a positive pressure of hydrogen gas. If the reaction stalls, carefully filtering the mixture and adding fresh catalyst may be required. The solvent choice is also important; common solvents for this reduction include ethanol, ethyl acetate, and dichloromethane.[1][5]
-
-
Scenario 2: Friedel-Crafts Acylation followed by Reduction
This classic two-step approach involves the acylation of resorcinol followed by reduction of the resulting ketone.
-
Problem: Low yield of the acylresorcinol intermediate.
-
Potential Cause: Suboptimal Catalyst or Reaction Temperature. The choice and amount of Lewis acid catalyst (e.g., ZnCl₂) and the reaction temperature are critical.[6]
-
Solution: The reaction of resorcinol with a carboxylic acid using a zinc chloride catalyst is typically performed at elevated temperatures, for instance, between 90°C and 125°C.[6] It is crucial to maintain the temperature within the optimal range for your specific substrates.
-
-
-
Problem: Incomplete Clemmensen or Wolff-Kishner reduction.
-
Potential Cause: Harsh Reaction Conditions Leading to Decomposition. Both reductions require stringent conditions that can affect the sensitive resorcinol ring.
-
Solution: For the Clemmensen reduction (amalgamated zinc and HCl), ensure the zinc is properly activated. For the Wolff-Kishner reduction (hydrazine and a strong base), ensure anhydrous conditions and high temperatures are maintained. Careful monitoring of the reaction progress by TLC or GC-MS is essential to avoid over-reduction or decomposition.
-
-
Scenario 3: Michael Addition-Based Syntheses
This route involves the reaction of an α,β-unsaturated ketone with a malonic ester derivative.[7]
-
Problem: Low yield in the initial Michael addition step.
-
Potential Cause: Incorrect Base or Stoichiometry. The choice of base and the stoichiometry of the reactants are crucial for driving the reaction to completion.
-
Solution: The reaction is typically carried out under basic conditions.[7] Ensure the base is strong enough to deprotonate the malonic ester without causing side reactions with the α,β-unsaturated ketone. Precise control of the stoichiometry is also important to prevent the formation of byproducts.
-
-
B. Formation of Significant Side Products
The presence of unexpected spots on a TLC plate or peaks in a chromatogram indicates the formation of side products, which can complicate purification and reduce the overall yield.
Initial Diagnostic Questions:
-
What is the structure of the suspected side product(s)? (If possible to determine by MS or NMR)
-
At which stage of the synthesis do the side products appear?
-
Are there any reactive functional groups on your starting materials that could be participating in side reactions?
Troubleshooting Scenarios & Solutions:
-
Problem: Formation of O-alkylated products.
-
Potential Cause: The phenolic hydroxyl groups of resorcinol are nucleophilic and can react with alkylating agents, especially under basic conditions.
-
Solution: Use protecting groups for the hydroxyl functions of the resorcinol ring, such as methyl or benzyl ethers. These can be removed in a subsequent deprotection step. For instance, 3,5-dimethoxybenzaldehyde is a common starting material for Wittig-based syntheses, with the methyl ethers being cleaved in the final step using a reagent like boron tribromide (BBr₃).[1][5]
-
-
-
Problem: Polymerization or decomposition of starting materials.
-
Potential Cause: Highly reactive starting materials or harsh reaction conditions can lead to undesired polymerization or decomposition.
-
Solution: Lower the reaction temperature and monitor the reaction closely. Adding the reagents slowly can also help to control the reaction rate and minimize side reactions. Ensure that the reaction is performed under an inert atmosphere if any of the reagents are sensitive to air or moisture.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Is an inert atmosphere always necessary for the synthesis of 5-alkylresorcinols?
A1: Not always, but it is highly recommended for many of the key steps. For instance, the formation of phosphonium ylids using strong bases is highly sensitive to moisture and oxygen.[1] Similarly, many organometallic catalysts used in cross-coupling reactions require an inert atmosphere to prevent deactivation. However, some modern methods, such as certain microwave-assisted Wittig reactions in aqueous media, have been developed to work without the need for a strictly inert atmosphere.[1]
Q2: What are the advantages of using microwave-assisted synthesis for 5-alkylresorcinols?
A2: Microwave irradiation can significantly shorten reaction times and, in many cases, improve yields.[1][4] This is due to efficient and rapid heating of the reaction mixture. For example, Wittig reactions that might take several hours under conventional heating can often be completed in minutes using a microwave reactor.[1] This can also minimize the formation of degradation products that may occur with prolonged heating.
Q3: How do I choose the appropriate alkyl chain length for my starting material?
A3: The choice of the alkyl chain length depends on the target 5-alkylresorcinol. For Wittig-based syntheses, you would typically start with an alkyltriphenylphosphonium salt or an alkanal with the desired chain length.[1] For Friedel-Crafts acylation, you would use a carboxylic acid with the corresponding alkyl chain. It's important to note that the physical properties of the reactants, such as solubility, can vary with chain length, which may require adjustments to the reaction conditions.[1]
Q4: What is the best method for the final purification of 5-alkylresorcinols?
A4: Column chromatography on silica gel is the most common method for purifying 5-alkylresorcinols. A gradient of ethyl acetate in hexanes or petroleum ether is typically used as the eluent. The polarity of the solvent system can be adjusted based on the polarity of the specific 5-alkylresorcinol and any impurities present. Recrystallization can also be an effective purification technique for solid products.
Q5: Are there any enzymatic methods for synthesizing 5-alkylresorcinols?
A5: Yes, specialized type III polyketide synthases, known as alkylresorcinol synthases (ARSs), are responsible for the biosynthesis of 5-alkylresorcinols in plants, fungi, and bacteria.[2][8][9] These enzymes use fatty acyl-CoA starter units and malonyl-CoA extender units to produce 5-alkylresorcinols.[2][9] While not yet a common laboratory synthesis method, research into these enzymatic pathways could open up new avenues for the green synthesis of these compounds.
IV. Data Presentation & Experimental Protocols
Table 1: Comparison of Reaction Conditions for Wittig-Based Synthesis of 5-Alkenylresorcinol Precursors
| Starting Materials | Base/Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| 3,5-Dimethoxybenzyltriphenylphosphonium bromide & Alkanal | 0.1 M K₂CO₃ (aqueous) | 100-150 | 3-10 min | 66-89 | [1] |
| Alkyltriphenylphosphonium bromide & 3,5-Dimethoxybenzaldehyde | K₂CO₃ / DMSO:H₂O (10:1) | 130-150 | - | 65-81 | [1] |
Experimental Protocol: Microwave-Assisted Wittig Reaction
This protocol is a generalized example based on literature procedures.[1]
-
Reagent Preparation: In a microwave-safe reaction vessel, combine the appropriate alkanal (1.0 eq), 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.1 eq), and 0.1 M aqueous potassium carbonate solution.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at the specified temperature (e.g., 100-150 °C) and power (e.g., 100-150 W) for the designated time (e.g., 3-10 minutes).
-
Workup: After cooling, extract the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain the 5-(1-alkenyl)-1,3-dimethoxybenzene intermediate.
Experimental Protocol: Demethylation to 5-Alkylresorcinol
This protocol is a generalized example based on literature procedures.[1][5]
-
Reaction Setup: Dissolve the 5-alkyl-1,3-dimethoxybenzene intermediate in anhydrous dichloromethane under an inert atmosphere.
-
Reagent Addition: Cool the solution to 0 °C and slowly add a solution of boron tribromide (BBr₃) in dichloromethane.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water or methanol. Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the final 5-alkylresorcinol.
V. Visualization of Synthetic Workflows
Diagram 1: Wittig-Based Synthesis of 5-Alkylresorcinols
Caption: Workflow for the Wittig-based synthesis of 5-alkylresorcinols.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
VI. References
-
Ross, A. B., et al. (2009). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. Beilstein Journal of Organic Chemistry, 5, 22. --INVALID-LINK--
-
ResearchGate. (2009). An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens. ResearchGate. --INVALID-LINK--
-
Google Patents. (2009). CN101591225A - The synthetic method of 5-alkylresorcinol. --INVALID-LINK--
-
Google Patents. (2006). US20060129002A1 - Process for the synthesis of alkylresorcinols. --INVALID-LINK--
-
Stout, E. P., et al. (2013). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Organic & Biomolecular Chemistry, 11(43), 7435-7438. --INVALID-LINK--
-
Baerson, S. R., et al. (2010). Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? Plant Signaling & Behavior, 5(10), 1286-1289. --INVALID-LINK--
-
López-García, G., et al. (2022). Comparative Evaluation of 5-n-Alkylresorcinol Extraction Conditions from Wheat Bran via Metabolite Profiling: Implications for Antiproliferative Activity. Metabolites, 12(1), 73. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of bioactive 5-alkylresorcinols with long alkyl chains, by modified Wittig reaction. ResearchGate. --INVALID-LINK--
-
Miyanaga, A., & Horinouchi, S. (2009). Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases. The Journal of Antibiotics, 62(7), 371-376. --INVALID-LINK--
-
Baerson, S. R., et al. (2010). Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? Plant Signaling & Behavior, 5(10), 1286-1289. --INVALID-LINK--
-
Landberg, R., et al. (2021). 5-n-Alkylresorcinol Profiles in Different Cultivars of Einkorn, Emmer, Spelt, Common Wheat, and Tritordeum. Journal of Agricultural and Food Chemistry, 69(47), 14284-14294. --INVALID-LINK--
-
Kozubek, A., & Tyman, J. H. P. (2005). An Overview of Alkylresorcinols Biological Properties and Effects. Cellular and Molecular Life Sciences, 62(15), 1758-1770. --INVALID-LINK--
-
Suzuki, Y., et al. (2003). Incorporation of a putative fatty acid unit in the 5-alkylresorcinol carbon chain. Bioorganic Chemistry, 31(6), 437-452. --INVALID-LINK--
References
- 1. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 2. Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]
- 6. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]
- 7. CN101591225A - The synthetic method of 5-alkylresorcinol - Google Patents [patents.google.com]
- 8. Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family? - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the scale-up production of 5-Propylbenzene-1,3-diol
Technical Support Center: 5-Propylbenzene-1,3-diol Production
Welcome to the technical support guide for the synthesis and scale-up of this compound (Divarinol). This document is designed for researchers, process chemists, and drug development professionals navigating the complexities of producing this key synthetic intermediate. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common challenges, and provide actionable, field-tested solutions.
Part 1: Synthesis Strategy & Core Process Challenges
The selection of a synthetic route for scale-up is a critical decision that balances yield, cost, safety, and environmental impact. This section addresses the most frequent high-level questions encountered during process development.
FAQ 1: What is the most robust and scalable synthetic route to this compound?
This is a cornerstone question. While several routes exist, the most common and historically validated approach for industrial scale involves a two-step sequence starting from 1,3-dimethoxybenzene: Friedel-Crafts acylation followed by a carbonyl reduction. An alternative, the Grignard reaction, offers different advantages and challenges.
Answer:
The choice of synthetic route depends heavily on available equipment, safety protocols, and cost of raw materials. We recommend evaluating two primary pathways:
-
Route A: Friedel-Crafts Acylation followed by Clemmensen Reduction. This is a classic and reliable method. It begins with the acylation of 1,3-dimethoxybenzene with propanoyl chloride to form 1-(2,4-dimethoxyphenyl)propan-1-one, followed by the reduction of the ketone and subsequent demethylation.
-
Route B: Grignard-based Synthesis. This route typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 3,5-dimethoxybenzaldehyde, followed by dehydration, reduction, and demethylation. While effective, it requires stringent anhydrous conditions which can be challenging at scale[1][2].
The following diagram and table provide a comparative overview.
Caption: High-level overview of primary synthetic routes.
Table 1: Comparison of Primary Synthetic Routes
| Parameter | Route A: Acylation-Reduction | Route B: Grignard Synthesis |
| Starting Materials | 1,3-Dimethoxybenzene, Propanoyl Chloride, AlCl₃ | 3,5-Dimethoxybenzaldehyde, Ethyl Bromide, Mg |
| Overall Yield | Good to Excellent | Moderate to Good |
| Scalability | Well-established and highly scalable. | Moderate; requires strict moisture control. |
| Key Challenges | Handling of AlCl₃, harsh reduction conditions. | Anhydrous conditions, Grignard initiation. |
| Safety Concerns | Corrosive AlCl₃, toxic Zn(Hg), strong acids. | Flammable ether solvents, exothermic reaction. |
| Cost-Effectiveness | Generally more cost-effective for bulk production. | Can be more expensive due to reagent/solvent needs. |
Part 2: Troubleshooting the Acylation & Reduction Sequence
This section focuses on the most prevalent challenges within the Friedel-Crafts acylation and Clemmensen reduction steps of Route A.
FAQ 2: My Friedel-Crafts acylation yield is low, and I'm seeing multiple products on my TLC/GC analysis. What's happening?
Causality:
Low yields and byproduct formation in Friedel-Crafts acylations are common issues during scale-up. The root causes are typically related to three factors:
-
Catalyst Activity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Partial hydration deactivates the catalyst, requiring a higher molar equivalent and leading to inconsistent reaction rates.
-
Reaction Temperature: Acylations are exothermic. Poor temperature control can lead to side reactions, including di-acylation or thermal degradation.
-
Regioselectivity: While the methoxy groups strongly direct acylation to the C4 position, some C2 acylation can occur, leading to isomeric impurities that are difficult to separate.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon.
-
Use freshly opened, high-purity AlCl₃. For scale-up, purchase from a supplier that provides packaging under an inert atmosphere.
-
Use anhydrous grade solvents. Dichloromethane (DCM) is a common choice.
-
-
Optimize Stoichiometry:
-
Start with 1.1 equivalents of AlCl₃ relative to the acylating agent (propanoyl chloride). If the reaction is sluggish, increase incrementally to 1.3 equivalents.
-
Add the substrate (1,3-dimethoxybenzene) solution to the pre-formed AlCl₃-propanoyl chloride complex. This often improves selectivity.
-
-
Maintain Strict Temperature Control:
-
Pre-cool the reaction vessel to 0°C before adding reagents.
-
Add the substrate solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 5-10°C.
-
Monitor the exotherm closely. A runaway reaction is a significant safety hazard.
-
-
Workup Procedure:
-
Quench the reaction by slowly pouring the mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and helps separate the organic layer. Caution: This is a highly exothermic and gas-evolving step. Ensure adequate cooling and ventilation.
-
FAQ 3: The Clemmensen reduction is incomplete and/or forming a tar-like substance. How can I improve this step?
Causality:
The Clemmensen reduction, while effective for aryl-alkyl ketones, is a heterogeneous reaction that is notoriously sensitive to reaction conditions[3][4].
-
Zinc Inactivity: The surface of zinc metal can oxidize, rendering it inactive. Amalgamation with mercury (Hg) is the traditional method to create a fresh, reactive surface, but due to mercury's toxicity, alternative activation methods are preferred for modern scale-up[5][6].
-
Byproduct Formation: The strongly acidic and high-temperature conditions can promote side reactions. Pinacol coupling (dimerization of the ketone) or polymerization can lead to insoluble tars, especially with sensitive substrates[6]. The intermediate alcohol is generally not considered the primary cause of byproducts as it is not typically reduced under these conditions[6].
-
Mass Transfer Limitations: As a heterogeneous reaction, efficient mixing is crucial for the substrate in the organic phase to interact with the aqueous acid and the solid zinc surface. Poor agitation is a common failure point in scale-up.
Troubleshooting Protocol & Recommended Modifications:
Table 2: Optimizing Clemmensen Reduction Parameters
| Parameter | Standard Condition | Optimized/Scale-Up Recommendation | Rationale |
| Zinc | Zinc amalgam (Zn(Hg)) | Activated Zinc Powder (Acid Washed) | Reduces toxicity by eliminating mercury. Activation with dilute HCl removes the passivating oxide layer. |
| Acid | Conc. HCl (37%) | Conc. HCl (37%) | High acid concentration is necessary for the reaction mechanism[3]. |
| Solvent | Toluene | Toluene (co-solvent) | Toluene helps solubilize the organic ketone and starting material, improving contact with the aqueous/solid phases. |
| Temperature | Reflux (~100-110°C) | 80-90°C, with careful monitoring | Lowering the temperature can mitigate the formation of tar and other degradation byproducts. |
| Agitation | Magnetic Stirring | Overhead mechanical stirring | Ensures efficient mixing of the three phases (solid, aqueous, organic), which is critical for reaction success at scale. |
Step-by-Step Protocol for Modified Clemmensen Reduction:
-
Zinc Activation: To a flask equipped with an overhead stirrer, add zinc powder (4-5 eq.). Add 1M HCl and stir vigorously for 10-15 minutes. Decant the acid wash and repeat twice with deionized water, followed by ethanol and then toluene to dry the zinc.
-
Reaction Setup: Under a nitrogen atmosphere, add fresh toluene and concentrated HCl to the activated zinc. Heat the mixture to 80°C.
-
Substrate Addition: Dissolve the ketone (1-(2,4-dimethoxyphenyl)propan-1-one) in a minimal amount of toluene and add it to the reaction mixture dropwise over 1-2 hours.
-
Monitoring: Track the reaction progress using TLC or GC-MS. The reaction may take 4-12 hours. If the reaction stalls, a small, fresh portion of activated zinc and HCl can be added.
-
Workup: Cool the reaction to room temperature. Decant the liquid layers away from the excess zinc. Separate the organic and aqueous layers. Extract the aqueous layer with toluene (2x). Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
References
- 1. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. Clemmensen Reduction (Chapter 30) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Preventing oxidation of 5-Propylbenzene-1,3-diol during storage
Welcome to the Technical Support Center for 5-Propylbenzene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to prevent oxidative degradation.
Introduction: The Challenge of Storing this compound
This compound, a member of the alkylresorcinol family, is a valuable compound in various research and development applications. However, its phenolic structure, specifically the resorcinol moiety, makes it highly susceptible to oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a cascade of degradation reactions, compromising sample purity and experimental outcomes. This guide provides a comprehensive framework for understanding and mitigating these stability challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that cause the degradation of this compound during storage?
A1: The degradation of this compound is primarily driven by oxidation. The key environmental factors that accelerate this process are:
-
Oxygen: As a phenolic compound, this compound is prone to auto-oxidation upon exposure to air.[1]
-
Light: Exposure to light, especially UV radiation, can provide the energy to initiate oxidative reactions.[1][2]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[2][3]
-
Presence of Metal Ions: Transition metals can catalyze the formation of free radicals, which in turn can accelerate the oxidation of phenolic compounds.
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection can often provide the first indication of degradation. Key signs include:
-
Color Change: Pure this compound is typically a white to off-white solid.[4] A change in color to pink, yellow, or brown is a strong indicator of oxidation. This is a known characteristic of resorcinol and other phenolic compounds upon exposure to air and light.
-
Formation of Precipitates: The formation of insoluble materials in a previously clear solution can indicate the polymerization of degradation products.
-
Change in Odor: While subtle, a change in the characteristic odor of the compound may also signify chemical changes.
Q3: Can I still use my this compound if it has changed color?
A3: A color change indicates that oxidation has begun, and the purity of the compound is compromised. For applications requiring high purity, such as in drug development or for use as an analytical standard, it is strongly recommended to use a fresh, unoxidized lot of the compound. The presence of degradation products can lead to inaccurate experimental results and potential side reactions.
Q4: What are the likely degradation products of this compound?
A4: The oxidation of this compound likely proceeds through a free-radical mechanism, similar to other resorcinols and phenols. The initial step is the formation of a phenoxy radical. This can then lead to the formation of various degradation products, including:
-
Quinones: Oxidation of the aromatic ring can lead to the formation of colored quinone-type structures.
-
Dimers and Polymers: The phenoxy radicals can couple to form dimers and higher molecular weight polymers, which may be observed as precipitates.
-
Products of Side-Chain Oxidation: While the phenolic hydroxyl groups are the most reactive sites, oxidation of the propyl side chain can also occur, particularly at the benzylic position.[5]
Part 2: Troubleshooting Guide for Storage Issues
This guide provides a systematic approach to identifying and resolving common issues encountered during the storage of this compound.
| Symptom | Potential Cause(s) | Recommended Actions & Solutions |
| Color change from white to pink/yellow/brown | 1. Exposure to atmospheric oxygen.2. Exposure to light.3. Storage at elevated temperatures. | 1. Verify Storage Atmosphere: Ensure the compound is stored under an inert atmosphere (e.g., nitrogen or argon). If not, implement inert gas blanketing (see Protocol 1).2. Confirm Light Protection: Store in an amber vial or a clear vial wrapped in aluminum foil in a dark location.[6][7]3. Check Storage Temperature: Confirm storage at the recommended temperature (2-8°C for long-term storage).[4] Relocate to a colder, temperature-controlled environment if necessary. |
| Formation of insoluble precipitates in solution | 1. Polymerization of oxidative degradation products.2. Contamination of the solvent or container. | 1. Confirm Purity: Analyze the sample using a stability-indicating HPLC method (see Protocol 3) to identify and quantify degradation products.2. Filter and Re-analyze: For immediate, non-critical use, the solution may be filtered through a 0.22 µm syringe filter to remove particulates. However, the presence of soluble degradation products will remain. It is best to discard the solution and prepare a fresh one from unoxidized solid.3. Solvent and Container Check: Ensure the use of high-purity, degassed solvents and clean, dry glassware. |
| Inconsistent analytical results (e.g., HPLC, NMR) | 1. Degradation of the compound in the solid state or in solution.2. Incomplete dissolution due to the presence of insoluble polymers. | 1. Perform a Purity Check: Immediately analyze a freshly prepared solution of the stored solid by HPLC to determine its current purity.2. Review Solution Preparation: Ensure complete dissolution of the solid. Sonication may be required. Visually inspect for any undissolved material.3. Prepare Fresh Stock Solutions: For quantitative applications, always prepare fresh stock solutions from a reliable, unoxidized source of this compound. |
| Loss of biological activity or potency | 1. Significant degradation of the active compound. | 1. Confirm Chemical Integrity: Use an analytical technique such as HPLC-UV or LC-MS to assess the purity of the compound.2. Source a New Batch: If significant degradation is confirmed, it is necessary to obtain a new, high-purity lot of this compound. |
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for addressing degradation of this compound.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the proper storage and analysis of this compound.
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes how to create an inert atmosphere in a storage vial to protect this compound from atmospheric oxygen.
Materials:
-
Vial containing solid this compound
-
Rubber septum to fit the vial
-
Source of dry, inert gas (nitrogen or argon) with a regulator
-
Needles (e.g., 22-gauge) and tubing
-
Parafilm or electrical tape
Procedure:
-
Prepare the Vial: Place the solid this compound into a clean, dry glass vial.
-
Seal the Vial: Securely cap the vial with a rubber septum.
-
Prepare the Inert Gas Line: Attach a sterile needle to the tubing connected to the inert gas source.
-
Insert Needles: Carefully insert the needle from the inert gas line through the septum, ensuring the tip is in the headspace above the solid. Insert a second "outlet" needle to allow for the displacement of air.
-
Purge the Vial: Gently flow the inert gas into the vial for 2-3 minutes. This will purge the air from the headspace.
-
Remove Needles: While the inert gas is still flowing, first remove the outlet needle, and then the inlet needle. This maintains a positive pressure of inert gas inside the vial.
-
Seal the Septum: Wrap the top of the vial and the septum with Parafilm or electrical tape to further secure the seal and prevent gas exchange.
-
Store Appropriately: Store the blanketed vial in a dark, refrigerated environment (2-8°C).
Protocol 2: Use of Antioxidants in Stock Solutions
For applications where this compound will be stored in solution for a short period, the addition of an antioxidant can help to mitigate oxidation.
Materials:
-
This compound
-
High-purity, degassed solvent (e.g., ethanol, DMSO)
-
Butylated hydroxytoluene (BHT) or Ascorbic Acid
-
Amber glass vial with a screw cap
Procedure:
-
Prepare Antioxidant Stock Solution (Optional but Recommended):
-
For BHT (a lipophilic antioxidant) , prepare a 1 M stock solution in the same organic solvent as your main solution.
-
For Ascorbic Acid (a hydrophilic antioxidant) , note that it has poor solubility in many organic solvents. It is most effective as an oxygen scavenger in aqueous systems.
-
-
Prepare the this compound Solution:
-
Weigh the desired amount of this compound into an amber vial.
-
Add the desired volume of solvent.
-
-
Add the Antioxidant:
-
Inert Gas Overlay: Before sealing the vial, gently flush the headspace with an inert gas as described in Protocol 1.
-
Seal and Store: Tightly seal the vial and store it at the appropriate temperature (2-8°C or colder), protected from light.
Protocol 3: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for an HPLC method to separate this compound from its potential degradation products. Method optimization may be required based on the specific degradation products formed.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a sample of a known fresh, high-purity standard to determine the retention time of the parent compound.
-
Inject the aged or suspect sample. The appearance of new peaks, especially earlier eluting (more polar) peaks, is indicative of degradation.
-
Peak purity analysis using a photodiode array (PDA) detector can be used to confirm that the main peak is not co-eluting with any degradation products.
Workflow for Ensuring Stability
Caption: Recommended workflow for handling and storing this compound to maintain its stability.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Divarinol
Welcome to the technical support center for the purification of synthetic Divarinol (5-propylresorcinol). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with synthetic routes to Divarinol and encounter challenges in isolating the final product with high purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common impurity issues.
Introduction: The Challenge of Divarinol Purification
Divarinol, a key precursor in the synthesis of pharmacologically significant cannabinoids like Cannabidivarin (CBDV), is typically synthesized via multi-step organic reactions. A prevalent synthetic strategy involves the Friedel-Crafts acylation of a protected resorcinol derivative followed by reduction and deprotection, or direct acylation of resorcinol and subsequent reduction. While effective, these routes can generate a variety of impurities, including unreacted starting materials, reaction intermediates, isomers, and over-alkylated byproducts. The structural similarity of these impurities to the final Divarinol product often makes purification a significant challenge.
This guide provides practical, field-proven solutions to these purification hurdles, focusing on robust crystallographic and chromatographic techniques.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you might observe during the purification of crude Divarinol.
Issue 1: My crude product is an intractable oil or waxy solid that fails to crystallize.
Cause & Explanation: This is a classic sign of significant impurity content. Phenolic compounds like Divarinol have their crystalline lattice structure disrupted by even small amounts of structurally similar impurities. The most common culprits are residual solvents, unreacted starting materials (e.g., resorcinol), or the intermediate ketone (4-propanoylresorcinol). The presence of these molecules inhibits the ordered molecular packing required for crystal formation.
Solution Pathway:
-
Initial Solvent Removal: Ensure all reaction and workup solvents (e.g., Toluene, THF, Diethyl Ether) are thoroughly removed under high vacuum. Co-evaporation with a solvent in which the impurities are soluble but the product is less so (like heptane) can be effective.
-
Aqueous Wash: If not already performed, dissolve the crude oil in a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and perform several washes with brine (saturated NaCl solution). This will remove highly polar impurities and residual acids or bases from the workup.
-
Attempt "Solvent-Goaded" Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") in which Divarinol is insoluble, such as hexane or heptane, until persistent turbidity is observed.[1] Allow the mixture to stand, often at reduced temperature (4 °C), to induce precipitation or crystallization.
-
Proceed to Chromatography: If crystallization fails, the impurity level is likely too high for this method to be effective. The next logical step is preparative column chromatography to achieve bulk separation.
Issue 2: After recrystallization, my Divarinol product purity is stagnant at ~95%, and I see a persistent impurity in my HPLC/GC analysis.
Cause & Explanation: This scenario strongly suggests the presence of a co-crystallizing impurity, most likely a structural isomer or homolog. A common byproduct in Friedel-Crafts type syntheses is the formation of positional isomers. For instance, if starting from resorcinol, acylation can sometimes occur at the C-2 position in addition to the desired C-4 position. Another possibility is an impurity from the starting materials, such as a methyl or ethyl-resorcinol homolog that undergoes the same reaction sequence.
Solution Pathway:
-
Re-evaluate Recrystallization Solvent System: A single solvent may not be sufficient to resolve closely related isomers. Experiment with binary or tertiary solvent systems. A good approach is to dissolve the solid in a minimal amount of a hot "good" solvent (like Toluene or Dichloromethane) and then add a "poor" solvent (like Heptane or Cyclohexane) until the solution becomes slightly cloudy, then allow it to cool slowly.[1][2]
-
Flash Column Chromatography: This is the most effective method for separating isomers. Due to the polar phenolic hydroxyl groups, silica gel chromatography is the standard choice. A gradient elution is typically required for optimal separation.
-
Recommended Solvents: A common mobile phase is a gradient of ethyl acetate in hexane or heptane.
-
Pro-Tip: To improve peak shape and reduce tailing of the acidic phenol on silica, you can add a small amount (0.1-1%) of acetic acid to the mobile phase. Conversely, if basic impurities are present, a small amount of triethylamine can be used.[3]
-
Issue 3: My final product has a pink or reddish hue, even after purification.
Cause & Explanation: Phenolic compounds, especially resorcinols, are highly susceptible to oxidation, which produces colored quinone-type impurities. This can be exacerbated by exposure to air and light, especially under basic conditions or in the presence of trace metal ions.[4]
Solution Pathway:
-
Activated Carbon Treatment (Use with Caution): During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. However, this should be used judiciously as carbon can also adsorb the desired product, reducing yield. Crucially, do not use activated carbon if your compound is a phenol, as it may contain ferric ions that can form colored complexes. [4]
-
Chelating Agent Wash: Wash an ethereal or ethyl acetate solution of your product with a dilute (~1%) solution of EDTA (ethylenediaminetetraacetic acid) or sodium dithionite. These agents can chelate trace metal catalysts that promote oxidation.
-
Inert Atmosphere Handling: For all future steps, handle the material under an inert atmosphere (Nitrogen or Argon) where possible. Use degassed solvents for chromatography and recrystallization to minimize exposure to oxygen.
-
Storage: Store the final, pure Divarinol under an inert atmosphere, protected from light, and at low temperatures to prevent long-term degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a standard Divarinol synthesis?
Based on a common synthetic route involving Friedel-Crafts acylation of resorcinol with propionyl chloride followed by a Wolff-Kishner or Clemmensen reduction, you should anticipate the following:
-
Starting Material: Unreacted Resorcinol.
-
Intermediate: 4-Propanoylresorcinol (the ketone intermediate before reduction).
-
Side-Products:
-
Reagent Residues: Residual catalysts (e.g., AlCl₃, ZnCl₂) and their hydrolysis products.
Q2: How do I choose the best recrystallization solvent for Divarinol?
The ideal solvent is one in which Divarinol has high solubility at elevated temperatures but low solubility at room or lower temperatures.[4]
-
Good Starting Points: Toluene, Benzene, or a mixture of a good solvent with a poor one.
-
Commonly Successful Mixtures:
-
Toluene/Heptane
-
Ethyl Acetate/Hexane[1]
-
Acetone/Water
-
-
Screening Protocol: In small test tubes, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents. A good candidate will dissolve when heated but will precipitate upon cooling.
Q3: Can I use reverse-phase chromatography to purify Divarinol?
Yes, reverse-phase (e.g., C18 silica) flash chromatography is a viable and often excellent alternative to normal-phase silica gel, especially for polar compounds.[7]
-
Mobile Phase: A gradient of methanol or acetonitrile in water is typically used.
-
Advantages: It can sometimes provide better separation for very polar impurities. The elution order is reversed from normal phase; more polar compounds elute first.
-
Considerations: Sample loading can be lower than in normal-phase chromatography, and removing water from the final fractions requires lyophilization or careful solvent extraction.
Q4: My NMR spectrum looks clean, but my purity by HPLC is low. Why?
This is a common issue. ¹H NMR spectroscopy may not have sufficient resolution to distinguish between Divarinol and a structurally very similar impurity, like an isomer or a homolog (e.g., 5-ethylresorcinol or 5-butylresorcinol). The signals may overlap perfectly. HPLC, especially with a high-resolution column, is a more sensitive technique for separating and quantifying such closely related species. Always rely on a primary chromatographic method for final purity assessment.
Part 3: Protocols and Data
Protocol 1: Optimized Recrystallization of Divarinol
This protocol details a mixed-solvent recrystallization, which is highly effective for removing minor, less-polar impurities.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Divarinol (~1.0 g) in a minimal amount of hot Toluene (~5-10 mL). Heat the mixture gently on a hot plate with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If insoluble particulates are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Anti-Solvent Addition: While the toluene solution is still hot, slowly add Heptane dropwise with swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity).
-
Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold Heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Preparative Flash Column Chromatography
This protocol is designed for separating Divarinol from significant isomeric or intermediate impurities.
-
Column Packing:
-
Select a silica gel column (particle size 40-63 µm) appropriate for your sample size (typically a 100:1 to 50:1 ratio of silica-to-crude material by weight).
-
Pack the column using the "slurry method" with the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude Divarinol in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 95:5 Heptane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical gradient might be from 5% to 30% Ethyl Acetate in Heptane over 10-15 column volumes.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis & Pooling:
-
Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., potassium permanganate or vanillin).
-
Combine the fractions containing pure Divarinol.
-
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Divarinol.
Table 1: Typical TLC and HPLC Data for Divarinol Purification
| Compound | Typical TLC Rf (80:20 Hex:EtOAc) | Typical HPLC Retention Time (C18, MeCN/H₂O) | Notes |
| 4-Propanoylresorcinol | ~0.55 | Shorter than Divarinol | More polar intermediate. |
| Divarinol | ~0.40 | Baseline | Target Compound. |
| 2-Propylresorcinol | ~0.45 | Very close to Divarinol | Isomeric impurity, difficult to separate. |
| Resorcinol | ~0.10 | Much shorter than Divarinol | Polar starting material, easily removed. |
Part 4: Visualization of Workflows
Diagram 1: Logical Troubleshooting Flowchart
This diagram outlines the decision-making process when encountering purification challenges with crude synthetic Divarinol.
Caption: Troubleshooting workflow for Divarinol purification.
Diagram 2: General Purification Workflow
This diagram illustrates the standard sequence of operations for purifying synthetic Divarinol from a crude reaction mixture.
Caption: Standard purification sequence for synthetic Divarinol.
References
- 1. reddit.com [reddit.com]
- 2. US4239921A - Process for purification of crude resorcinol - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: By-product Analysis in the Grignard Reaction for 5-Alkylresorcinol Synthesis
Welcome to the technical support center for the synthesis of 5-alkylresorcinols via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this powerful synthetic tool. Here, we will delve into the mechanistic underpinnings of by-product formation and provide actionable troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and step-by-step protocols to get your synthesis back on track.
Question 1: My yield of 5-alkylresorcinol is significantly lower than expected, and I'm observing several unknown spots on my TLC. What are the likely by-products?
Low yields in this Grignard synthesis are often attributable to several competing side reactions. The primary culprits are typically Wurtz-type coupling products, unreacted starting materials, and products arising from the reaction of the Grignard reagent with moisture or other electrophilic impurities.
Common By-products to Investigate:
-
Wurtz-type Coupling Product (R-R): This by-product arises from the reaction of the Grignard reagent (R-MgX) with the unreacted alkyl halide (R-X).[1][2][3] This is a major side reaction, especially when using primary or benzylic halides.
-
Alkane (R-H): Grignard reagents are potent bases and will readily react with any source of acidic protons, such as water or alcohols, to form the corresponding alkane.[4][5] This highlights the critical need for anhydrous reaction conditions.
-
Unreacted Starting Materials: Incomplete formation of the Grignard reagent or insufficient reaction time can lead to the recovery of starting alkyl halide and the electrophile (e.g., a 3,5-dimethoxy-substituted carbonyl compound).
-
Double Addition Products (for ester electrophiles): When using an ester as the electrophile, the Grignard reagent can add twice.[6][7][8][9] The initial addition forms a ketone intermediate, which is often more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[6][8][9]
Analytical Workflow for By-product Identification:
To effectively troubleshoot, a systematic approach to identifying these by-products is essential.
Protocol 1: Sample Preparation and Analysis
-
Work-up: Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis:
-
TLC Analysis: Spot the crude product on a TLC plate alongside your starting materials to check for their presence.
-
NMR Spectroscopy: Obtain a ¹H NMR spectrum of the crude product. Look for characteristic signals of the expected by-products.
-
GC-MS Analysis: For volatile compounds, GC-MS is an excellent tool for separating and identifying the components of your crude mixture by comparing their mass spectra to a database. For less volatile compounds, LC-MS can be employed.[10][11][12]
-
Question 2: I've identified a significant amount of Wurtz-type coupling product in my reaction mixture. How can I minimize its formation?
The formation of the Wurtz coupling product is a common challenge in Grignard reagent synthesis.[1][2][3] Several factors can be adjusted to favor the desired Grignard reagent formation over this undesired side reaction.
Strategies to Reduce Wurtz Coupling:
| Strategy | Rationale |
| Slow Addition of Alkyl Halide | Maintaining a low concentration of the alkyl halide minimizes its reaction with the already-formed Grignard reagent.[3] |
| Control Reaction Temperature | Grignard reagent formation is exothermic. Excessive heat can promote the Wurtz coupling reaction.[3][4] It is often beneficial to initiate the reaction at room temperature and then cool it if it becomes too vigorous. |
| Use of Highly Active Magnesium | A larger surface area of magnesium promotes a faster reaction with the alkyl halide, reducing the time it is available to react with the Grignard reagent.[3] Consider activating the magnesium turnings. |
| Choice of Solvent | Tetrahydrofuran (THF) is often a better solvent than diethyl ether for Grignard reagent formation as it can better stabilize the reagent.[13] |
Protocol 2: Activating Magnesium Turnings
-
Place the required amount of magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine. The surface of the magnesium should turn a brownish color.
-
Add a few drops of the alkyl halide solution to initiate the reaction. An exothermic reaction and the disappearance of the iodine color indicate successful initiation.
-
Once initiated, proceed with the slow, dropwise addition of the remaining alkyl halide solution.
Question 3: My Grignard reaction with a 3,5-dimethoxy-substituted ester is giving me a tertiary alcohol instead of the desired ketone. What is happening and how can I get my target ketone?
This is a classic issue when using esters as electrophiles in Grignard reactions. The initial product of the nucleophilic acyl substitution is a ketone, which is generally more reactive towards Grignard reagents than the starting ester.[9] This leads to a second addition, yielding a tertiary alcohol.[6][7][8][9]
Reaction Pathway Visualization:
Caption: Double addition of Grignard reagent to an ester.
Solutions to Obtain the Ketone:
To synthesize the desired ketone, you need to use an electrophile that is less susceptible to a second addition or a modified Grignard reagent.
-
Use a Weinreb Amide: The reaction of a Grignard reagent with a Weinreb amide (N-methoxy-N-methyl amide) forms a stable chelated intermediate that prevents the second addition, yielding the ketone upon work-up.[7]
-
Use a Nitrile: Grignard reagents add to nitriles to form an imine intermediate, which can be hydrolyzed to the desired ketone during the acidic work-up.[7][14]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Grignard synthesis of 5-alkylresorcinols.
What are the critical parameters for a successful Grignard reaction?
The success of a Grignard reaction hinges on several key factors:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[4][5][15] All glassware must be thoroughly dried (flame-drying under vacuum is recommended), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Reagents: Impurities in the magnesium or the alkyl halide can inhibit the reaction or lead to side products.[15]
-
Initiation: Sometimes, the reaction can be difficult to initiate. Using a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical stirring can help to activate the magnesium surface.[13]
-
Temperature Control: The reaction is exothermic, and controlling the temperature is crucial to prevent side reactions like Wurtz coupling.[3][4]
How can I confirm the formation and determine the concentration of my Grignard reagent?
It is highly recommended to titrate your freshly prepared Grignard reagent to determine its exact concentration before adding it to your electrophile. This ensures accurate stoichiometry and helps in troubleshooting yield issues.
Protocol 3: Titration of a Grignard Reagent
-
Accurately weigh a small amount of iodine (I₂) into a flame-dried flask under an inert atmosphere.
-
Dissolve the iodine in anhydrous THF or diethyl ether.
-
Slowly add your Grignard reagent solution dropwise to the iodine solution with stirring.
-
The endpoint is reached when the characteristic brown color of the iodine disappears.
-
Based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine, you can calculate the molarity of your Grignard solution.
What are the common methods for the purification of 5-alkylresorcinols?
The purification of 5-alkylresorcinols from the crude reaction mixture typically involves a combination of techniques:
-
Extraction and Washing: After quenching the reaction, an aqueous work-up is performed. The organic layer containing the product is washed with brine and dried.
-
Column Chromatography: This is the most common method for separating the desired product from by-products and unreacted starting materials. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically used.[10]
-
Distillation: If the desired 5-alkylresorcinol is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be an effective purification method.[16]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure compound.
Are there alternative methods to the Grignard reaction for synthesizing 5-alkylresorcinols?
While the Grignard reaction is a powerful tool, other methods for the synthesis of 5-alkylresorcinols exist, each with its own advantages and disadvantages. One notable alternative is the Wittig reaction, which has been shown to be effective for the synthesis of long-chain 5-n-alkylresorcinols, sometimes with the advantage of not requiring strictly inert atmospheres.[17][18]
Logical Flow of Troubleshooting:
Caption: Troubleshooting workflow for 5-alkylresorcinol synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. ijpsm.com [ijpsm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. US3278606A - Method of providing 5-(1, 2-dimethylheptyl) resorcinols and intermediates therefor - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 18. researchgate.net [researchgate.net]
Stability issues of 5-Propylbenzene-1,3-diol in acidic versus basic media
Welcome to the technical support center for 5-Propylbenzene-1,3-diol (also known as Divarinol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in acidic and basic media. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Introduction to this compound Stability
This compound is a resorcinolic lipid, a class of phenolic compounds characterized by a 1,3-dihydroxybenzene ring and an alkyl side chain.[1] These molecules are valuable precursors in the synthesis of various compounds, including certain cannabinoids.[2] Understanding the stability of this compound is critical for its proper handling, storage, and use in synthetic chemistry, particularly in pharmaceutical development where purity and degradation profiles are of utmost importance. The phenolic hydroxyl groups and the alkyl side chain on the benzene ring are the primary sites of chemical reactivity, making the molecule susceptible to degradation under certain conditions.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of this compound.
Q1: Why is my this compound sample changing color over time, especially when dissolved in solution?
A1: The discoloration of phenolic compounds like this compound is often an indication of oxidation. The resorcinol ring is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, elevated temperatures, and the pH of the medium. In alkaline conditions, the deprotonated phenoxide ions are more electron-rich and thus more susceptible to oxidation, which can lead to the formation of colored quinone-type structures.
Q2: I am seeing new, unexpected peaks in my HPLC analysis after treating this compound with acid. What could these be?
A2: Under acidic conditions, resorcinols can undergo various reactions. While the aromatic ring is relatively stable, acid-catalyzed reactions can potentially occur, especially at elevated temperatures. For molecules with similar structures, such as cannabidiol (CBD), which also contains a resorcinol moiety, acid-catalyzed cyclization is a known degradation pathway.[3] It is plausible that similar intramolecular reactions or rearrangements could occur with this compound, leading to the formation of new isomeric products.
Q3: My compound seems to be degrading rapidly in a basic solution. What is the likely degradation mechanism?
A3: this compound is expected to be less stable in basic media. The hydroxyl groups of the resorcinol ring are acidic (pKa around 9-10) and will be deprotonated in a sufficiently basic solution to form phenoxide ions. These phenoxide ions are highly susceptible to oxidation, as mentioned in A1. The degradation in a basic solution is likely an oxidative process, potentially leading to ring-opening or polymerization.[4] It is also possible for the alkyl side chain to undergo reactions, although oxidation of the resorcinol ring is generally the more facile process.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at reduced temperatures (2-8°C) is recommended.[5] If the compound is in solution, it should be stored at low temperatures, and the use of an inert atmosphere (e.g., argon or nitrogen) can help to prevent oxidation. The choice of solvent is also important; protic solvents may participate in degradation reactions, so aprotic solvents may be preferred for long-term storage of solutions.
Q5: How can I monitor the stability of my this compound sample?
A5: A stability-indicating analytical method is crucial for monitoring the purity of your sample over time. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique. A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of the parent compound's purity and the detection of any new impurities.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in a reaction mixture. | The pH of the reaction medium may be too acidic or too basic. | Buffer the reaction mixture to a neutral or mildly acidic pH if the reaction chemistry allows. If extreme pH is necessary, minimize reaction time and temperature. |
| Formation of multiple unknown impurities during a synthetic step. | The reaction conditions may be too harsh, leading to side reactions and degradation of the starting material or product. | Re-evaluate the reaction conditions. Consider using milder reagents, lower temperatures, or shorter reaction times. Perform a forced degradation study (see protocol below) to understand the degradation profile of your compound under the reaction conditions. |
| Poor mass balance in a stability study. | Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). | Use a universal detection method like mass spectrometry (MS) or a Charged Aerosol Detector (CAD) in addition to UV detection. Ensure that your analytical method is capable of detecting all potential degradation products. |
| Inconsistent stability results between batches. | The initial purity of the batches may be different, or there may be trace amounts of catalysts (e.g., metals) that are accelerating degradation. | Ensure consistent purity of starting materials. Use high-purity solvents and reagents. Consider using a chelating agent like EDTA to sequester any trace metal ions that could catalyze oxidation. |
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of resorcinols and alkylbenzenes, the following degradation pathways can be postulated.
References
- 1. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Chemical transformation of cannabidiol into psychotropic cannabinoids " by Minsun Jeong, Sangin Lee et al. [jfda-online.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. japsonline.com [japsonline.com]
- 5. longdom.org [longdom.org]
Validation & Comparative
5-Propylbenzene-1,3-diol vs. Olivetol in cannabinoid synthesis efficiency
An In-Depth Guide to Precursor Selection in Cannabinoid Synthesis: 5-Propylbenzene-1,3-diol vs. Olivetol
Introduction
In the landscape of synthetic cannabinoid research and pharmaceutical development, the selection of starting materials is a critical decision that dictates the final molecular architecture and, consequently, the pharmacological profile of the target compound. Among the most fundamental precursors are the alkylresorcinols, which form the phenolic core of the cannabinoid structure. This guide provides a detailed comparative analysis of two key resorcinol precursors: this compound (Divarinol) and 5-Pentylbenzene-1,3-diol (Olivetol).
While structurally similar, the two-carbon difference in their alkyl side chains fundamentally determines the class of cannabinoids that can be synthesized. This guide will move beyond a simple statement of this fact to explore the causality behind experimental choices, compare reaction efficiencies based on available data, and provide actionable protocols for researchers in the field. The objective is to equip scientists and drug development professionals with the necessary insights to make informed decisions in precursor selection for targeted cannabinoid synthesis.
Chemical and Biosynthetic Profiles of Key Precursors
Both Olivetol and this compound are naturally occurring organic compounds that serve as the foundational building blocks for cannabinoid biosynthesis in Cannabis sativa and other organisms.[1][2]
-
Olivetol (5-Pentylbenzene-1,3-diol): This is the more widely known precursor, featuring a five-carbon (pentyl) side chain. In the cannabis plant, olivetolic acid (the carboxylated form of olivetol) is combined with geranyl pyrophosphate to form cannabigerolic acid (CBGA), the "mother cannabinoid".[3][4][5] From CBGA, various synthases produce the acidic precursors to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2][4] Therefore, in synthetic chemistry, Olivetol is the indispensable starting material for producing pentyl-cannabinoids, which are the most abundant and studied class.[6][7]
-
This compound (Divarinol): This compound is a homolog of Olivetol, distinguished by its shorter three-carbon (propyl) side chain.[8] It is the natural precursor to the "varin" series of cannabinoids, such as cannabidivarin (CBDV) and Δ⁹-tetrahydrocannabivarin (THCV).[8][9] These varin cannabinoids, while typically less abundant in the plant, are of significant interest for their unique therapeutic properties, including anticonvulsant and anti-epileptic activities.[9]
The choice between these two precursors is not a matter of superior efficiency for a generic synthesis, but rather a fundamental decision dictated by the desired final product. One cannot synthesize CBD from this compound, nor CBDV from Olivetol. The efficiency comparison, therefore, relates to how effectively each precursor yields its corresponding cannabinoid class under optimized conditions.
Comparative Analysis of Synthesis Efficiency
The primary method for synthetically coupling these resorcinol precursors with a terpenoid moiety is the Friedel-Crafts alkylation or a related acid-catalyzed condensation reaction.[6][10]
Key Performance Indicators and Experimental Considerations
| Feature | This compound (Divarinol) | 5-Pentylbenzene-1,3-diol (Olivetol) |
| IUPAC Name | This compound | 5-Pentylbenzene-1,3-diol |
| Chemical Formula | C₉H₁₂O₂ | C₁₁H₁₆O₂ |
| Molar Mass | 152.19 g/mol | 180.25 g/mol |
| Alkyl Chain | Propyl (3-Carbon) | Pentyl (5-Carbon) |
| Resulting Cannabinoid Class | Varin-series (Propyl-cannabinoids) | Pentyl-cannabinoids |
| Example Products | Cannabidivarin (CBDV), Tetrahydrocannabivarin (THCV), Cannabigerovarin (CBGV) | Cannabidiol (CBD), Tetrahydrocannabinol (THC), Cannabigerol (CBG) |
| Typical Terpene Partner | (+)-p-mentha-2,8-dien-1-ol (for CBDV) | (+)-p-mentha-2,8-dien-1-ol (for CBD) |
| Reported Yields | 55-59% (Continuous Flow for CBDV)[8] | 23-79% (Batch, method-dependent for CBD)[11], 55-59% (Continuous Flow for CBD)[8] |
| Primary Challenge | Regioselectivity (Formation of "abnormal" varin isomers) | Regioselectivity (Formation of "abnormal" CBD)[11] |
Discussion on Efficiency and Yield
The term "efficiency" in this context is best evaluated through reaction yield and purity, which are heavily dependent on the synthetic methodology.
-
Yield: Both precursors can be utilized in highly efficient reactions. For instance, studies employing continuous flow synthesis, which offers precise control over reaction parameters, report comparable yields of 55-59% for both CBD (from Olivetol) and its propyl analog, CBDV (from this compound).[8] Traditional batch syntheses for CBD from Olivetol show a much wider range of yields, from as low as 23.5% to as high as 79%.[11] This variability is not due to an inherent inefficiency of Olivetol itself, but rather the challenge of controlling the reaction's regioselectivity.
-
Regioselectivity—The Core Challenge: The primary hurdle in synthesizing cannabinoids from either precursor is controlling the position of the electrophilic attack on the electron-rich resorcinol ring. The olivetol or divarinol ring has two potential nucleophilic sites for alkylation. Reaction at the desired site yields the natural cannabinoid (e.g., CBD), while reaction at the other site produces an "abnormal" or iso-cannabinoid, a significant impurity.[11] Strategies to overcome this, such as using protective groups or employing specific catalysts and conditions (e.g., high pressure or complexation with β-cyclodextrin), are applicable to syntheses involving both precursors and are critical for maximizing yield and purity.[11]
Visualizing the Synthetic Pathways
The following diagrams illustrate the parallel synthetic routes from each precursor to their respective cannabinoid products and a typical laboratory workflow for achieving this transformation.
Caption: Parallel synthesis of CBD and CBDV from their respective precursors.
Caption: General experimental workflow for cannabinoid synthesis.
Representative Experimental Protocol: Synthesis of Cannabidiol (CBD) from Olivetol
This protocol describes a standard laboratory procedure for the acid-catalyzed condensation of olivetol with (+)-p-mentha-2,8-dien-1-ol. The principles are directly translatable to the synthesis of CBDV using this compound.
Materials:
-
Olivetol (1.0 eq)
-
(+)-p-mentha-2,8-dien-1-ol (1.1 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Olivetol (1.0 eq). Dissolve it in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as the Lewis acid catalyst (BF₃·OEt₂) reacts readily with water, which would deactivate it and inhibit the reaction. An inert atmosphere prevents side reactions with oxygen.
-
-
Addition of Reactants: Add (+)-p-mentha-2,8-dien-1-ol (1.1 eq) to the solution. Cool the flask to 0°C using an ice bath.
-
Rationale: The reaction is exothermic. Cooling helps to control the reaction rate, minimizing the formation of undesired byproducts and improving selectivity.
-
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C. After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Rationale: BF₃·OEt₂ is a strong Lewis acid that activates the terpene alcohol, facilitating the electrophilic aromatic substitution onto the olivetol ring. Slow addition is critical for temperature control.
-
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution while the flask is still in the ice bath. Stir vigorously until gas evolution ceases.
-
Rationale: The basic NaHCO₃ solution neutralizes the strong acid catalyst, stopping the reaction. This step must be done carefully as the neutralization produces CO₂ gas.
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Rationale: This removes water-soluble salts and impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.
-
Rationale: Removing all water is essential before solvent evaporation.
-
-
Purification: Purify the crude oil using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. Combine the fractions containing the pure CBD.
-
Rationale: Chromatography separates the desired CBD product from unreacted starting materials, the "abnormal" CBD isomer, and other byproducts based on their differing polarities.
-
-
Analysis: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
The selection between this compound and Olivetol is a foundational decision in cannabinoid synthesis, dictated entirely by the target molecule's alkyl side chain length. Olivetol is the gateway to pentyl cannabinoids like CBD and THC, while this compound is essential for accessing the propyl- "varin" series, such as CBDV. The efficiency of converting these precursors into their respective cannabinoid families is not an inherent property of the precursor itself but is instead a function of optimized reaction conditions. Key challenges, particularly the control of regioselectivity, are common to both starting materials. By employing robust synthetic methodologies, such as continuous flow processing or carefully controlled batch reactions, researchers can achieve high yields and purity for both classes of cannabinoids, enabling further investigation into their distinct and valuable therapeutic potentials.
References
- 1. Olivetol - Wikipedia [en.wikipedia.org]
- 2. News - What are the uses of Olivetol? [zhuoerchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 9. Cannabidivarin - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. escholarship.org [escholarship.org]
A Comparative Analysis of the Biological Activity of 5-Alkylresorcinols: A Guide for Researchers
Introduction: Unveiling the Potential of 5-Alkylresorcinols
5-Alkylresorcinols (ARs) are a class of phenolic lipids naturally occurring in various plants, fungi, and bacteria, with particularly high concentrations found in the outer layers of cereal grains such as wheat, rye, and triticale.[1] Structurally, they consist of a resorcinol (1,3-dihydroxybenzene) ring attached to a long, odd-numbered alkyl chain.[1] This amphiphilic nature, with a hydrophilic phenolic head and a hydrophobic alkyl tail, is central to their diverse biological activities.[2] For decades, ARs were primarily considered as biomarkers for whole-grain intake.[1] However, a growing body of evidence has illuminated their significant potential as bioactive compounds, exhibiting a range of effects including anticancer, antioxidant, and antimicrobial properties.
This guide provides a comparative analysis of the biological activities of 5-alkylresorcinols, with a focus on the structure-activity relationships governed by the length of the alkyl side chain. By synthesizing experimental data and elucidating the underlying mechanisms, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to harness the therapeutic potential of these fascinating molecules.
I. Anticancer and Cytotoxic Activity: A Focus on Chain Length Dependency
The anticancer properties of 5-alkylresorcinols are among their most extensively studied biological effects. Numerous in vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, lung, and prostate.[3] A key determinant of this cytotoxic activity is the length of the alkyl side chain.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for various 5-alkylresorcinol homologs against different cell lines, illustrating the impact of alkyl chain length on cytotoxicity.
| 5-Alkylresorcinol Homolog | Cell Line | IC50 (µM) | Reference |
| C13:0 | HCT-116 (Colon Cancer) | Greatest inhibitory effect | [4] |
| C15:0 | HCT-116 (Colon Cancer) | Greatest inhibitory effect | [4] |
| C17:0 | L929 (Mouse Fibroblast) | 171 | [5] |
| C19:0 | L929 (Mouse Fibroblast) | 2142 | [5] |
| C21:0 | L929 (Mouse Fibroblast) | ~1500 (estimated) | [5] |
| C23:0 | L929 (Mouse Fibroblast) | ~1000 (estimated) | [5] |
| C25:0 | L929 (Mouse Fibroblast) | ~500 (estimated) | [5] |
Note: A lower IC50 value indicates greater cytotoxic activity.
As the data suggests, the relationship between alkyl chain length and cytotoxicity is not always linear. For instance, in colon cancer cells, ARs with C13 and C15 chains showed the highest inhibitory effects, with activity diminishing for both shorter and longer chains.[4] In contrast, a study on mouse fibroblast cells found that the C17:0 homolog was the most cytotoxic, with a quadratic relationship observed between chain length and activity.[5] This highlights that the optimal chain length for anticancer activity may be cell-line specific.
Mechanism of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of 5-alkylresorcinols are primarily attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Mechanistic studies have revealed that ARs can trigger these events through both p53-dependent and p53-independent pathways.
Key molecular events in AR-induced apoptosis include:
-
DNA Fragmentation: Treatment with ARs leads to the characteristic laddering of DNA, a hallmark of apoptosis.[2]
-
Nuclear Condensation: The nuclei of AR-treated cancer cells become condensed and fragmented.[2]
-
Activation of the Mitochondrial Pathway: ARs such as C15 and C17 have been shown to upregulate PUMA (p53 upregulated modulator of apoptosis), leading to the activation of the intrinsic apoptotic pathway.
The following diagram illustrates the proposed signaling pathway for AR-induced apoptosis:
Caption: Proposed mechanism of 5-alkylresorcinol-induced apoptosis and cell cycle arrest in cancer cells.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-alkylresorcinol homologs in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Antioxidant Activity: Scavenging Free Radicals
5-Alkylresorcinols exhibit notable antioxidant properties, which contribute to their potential health benefits. Their ability to scavenge free radicals can help protect cells from oxidative damage, a key factor in the pathogenesis of many chronic diseases.
Comparative Antioxidant Activity
While extensive comparative data on the IC50 values of a wide range of AR homologs in radical scavenging assays is limited, the structure-activity relationship has been investigated. In bulk oils, the antioxidant activity of ARs tends to decrease as the alkyl chain length increases. However, in oil-in-water emulsions, an optimal antioxidant activity is observed at an intermediate alkyl chain length (C21:0). This suggests that the physicochemical properties of the system play a crucial role in their antioxidant efficacy. One study noted that long-chain 5-n-alkylresorcinols (C15 to C23) were less active than ferulic acid in DPPH radical scavenging assays.[3]
Mechanism of Antioxidant Action: Hydrogen Atom Transfer
The primary mechanism by which 5-alkylresorcinols exert their antioxidant effect is through Formal Hydrogen Transfer (FHT). The hydroxyl groups on the resorcinol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. Computational studies have shown that ARs are potent scavengers of hydroxyl radicals (HO•) in both polar and lipid media via the FHT mechanism.
The following diagram illustrates the antioxidant mechanism of 5-alkylresorcinols:
Caption: The antioxidant mechanism of 5-alkylresorcinols via hydrogen atom transfer.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored non-radical form. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare serial dilutions of the 5-alkylresorcinol homologs and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.
-
Reaction Mixture: Add the DPPH solution to each sample dilution in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is determined as the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
III. Antimicrobial Activity: Disrupting Microbial Membranes
5-Alkylresorcinols have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their amphiphilic structure allows them to interact with and disrupt microbial cell membranes, leading to cell death.
Comparative Antimicrobial Activity
The length of the alkyl chain also influences the antimicrobial potency of 5-alkylresorcinols. Generally, antimicrobial activity increases with longer alkyl chains. Gram-positive bacteria are typically more sensitive to ARs than Gram-negative bacteria, which possess an additional outer membrane that can hinder AR penetration.[2]
| 5-Alkylresorcinol Homolog | Microorganism | MIC (µg/mL) | Reference |
| 4-Hexylresorcinol | Staphylococcus aureus | ≤ 16 | [4] |
| 4-Hexylresorcinol | Candida albicans | 8-16 | [4] |
| 5-Methylresorcinol | Staphylococcus aureus | >5000 | [4] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity.
Mechanism of Antimicrobial Action: Membrane Disruption
The primary mechanism of antimicrobial action for 5-alkylresorcinols involves their interaction with the microbial cell membrane. The hydrophobic alkyl chain inserts into the lipid bilayer, while the hydrophilic resorcinol head remains at the surface. This incorporation disrupts the structural integrity and fluidity of the membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell lysis.[2]
The following diagram illustrates the proposed antimicrobial mechanism of 5-alkylresorcinols:
Caption: Mechanism of 5-alkylresorcinol-induced bacterial cell death via membrane disruption.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the 5-alkylresorcinol homologs in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the 5-alkylresorcinol at which no visible growth is observed.
Conclusion and Future Directions
5-Alkylresorcinols represent a promising class of natural compounds with a diverse range of biological activities. This guide has provided a comparative analysis of their anticancer, antioxidant, and antimicrobial properties, emphasizing the critical role of the alkyl chain length in modulating their potency. The detailed experimental protocols and mechanistic insights offered herein are intended to facilitate further research and development in this exciting field.
Future research should focus on a more comprehensive and standardized evaluation of a wider range of 5-alkylresorcinol homologs to establish a more definitive structure-activity relationship for each biological activity. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these compounds. Ultimately, a deeper understanding of the biological activities of 5-alkylresorcinols will pave the way for their potential application in the development of novel therapeutic agents and functional food ingredients.
References
- 1. In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-structuring properties of bacterial long-chain alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 5-Propylbenzene-1,3-diol
In the landscape of pharmaceutical and chemical research, the synthesis of 5-Propylbenzene-1,3-diol, also known as Divarinol, represents a significant endeavor due to its role as a key intermediate in the production of various biologically active molecules. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this valuable compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of each method, offering not just protocols but a critical evaluation of their performance, supported by experimental data and green chemistry metrics.
Introduction to this compound
This compound is a member of the alkylresorcinol family, characterized by a resorcinol (1,3-dihydroxybenzene) core with a propyl side chain at the 5-position. Its structural motif is a precursor to a range of natural products and synthetic compounds with diverse pharmacological activities. The efficient and scalable synthesis of this compound is, therefore, a topic of considerable interest. This guide will explore and compare three principal synthetic strategies: the classical Friedel-Crafts acylation followed by reduction, a Grignard-based approach, and a modern microwave-assisted Wittig reaction.
Route 1: The Classical Approach - Friedel-Crafts Acylation and Subsequent Reduction
This well-established, two-step methodology remains a cornerstone in the synthesis of alkylresorcinols. It commences with the electrophilic acylation of a protected or unprotected resorcinol derivative, followed by the reduction of the resulting ketone to an alkyl chain.
Step 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces the propyl chain precursor onto the aromatic ring. A common variation involves the reaction of 1,3-dimethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The methoxy groups activate the ring towards electrophilic substitution and direct the incoming acyl group to the C-4 position.
Step 2: Carbonyl Group Reduction
The resulting 1-(2,4-dimethoxyphenyl)propan-1-one can then be reduced to 1,3-dimethoxy-5-propylbenzene. Two classical reduction methods are predominantly employed: the Clemmensen and the Wolff-Kishner reductions.
-
Clemmensen Reduction : This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[1] It is particularly effective for aryl-alkyl ketones.[1] However, the strongly acidic conditions can be detrimental to acid-sensitive functional groups.[1]
-
Wolff-Kishner Reduction : This reaction employs hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide, at elevated temperatures.[2] It is suitable for substrates that are sensitive to acids but stable in strong basic media.[3] The Huang-Minlon modification, which involves using a high-boiling solvent like diethylene glycol and distilling off water to increase the reaction temperature, can significantly shorten reaction times and improve yields.[4]
Step 3: Demethylation
The final step involves the cleavage of the methyl ethers to yield the free diol, this compound. This is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
Experimental Protocol: Friedel-Crafts Acylation, Wolff-Kishner Reduction, and Demethylation
Step 1: Synthesis of 1-(2,4-dimethoxyphenyl)propan-1-one (Friedel-Crafts Acylation)
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere, add aluminum chloride (1.1 eq) portion-wise at 0 °C.
-
Slowly add propionyl chloride (1.05 eq) to the mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of 1,3-dimethoxy-5-propylbenzene (Wolff-Kishner Reduction)
-
To a flask equipped with a distillation apparatus, add 1-(2,4-dimethoxyphenyl)propan-1-one (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.
-
Add potassium hydroxide pellets (4-5 eq) and heat the mixture to 110-130 °C for 1-2 hours.
-
Increase the temperature to distill off water and excess hydrazine, allowing the reaction temperature to rise to around 190-200 °C.
-
Maintain this temperature for 4-5 hours until nitrogen evolution ceases.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often of sufficient purity for the next step.
Step 3: Synthesis of this compound (Demethylation)
-
Dissolve the crude 1,3-dimethoxy-5-propylbenzene (1.0 eq) in a minimal amount of glacial acetic acid.
-
Add an excess of 48% hydrobromic acid.
-
Reflux the mixture for several hours until demethylation is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
Route 2: The Organometallic Approach - Grignard Reaction
The Grignard reaction offers a more direct method for forming the carbon-carbon bond of the propyl chain. This route typically starts with a protected resorcinol derivative, such as 3,5-dimethoxybenzaldehyde.
Reaction Mechanism
The synthesis begins with the preparation of a Grignard reagent, such as ethylmagnesium bromide, from ethyl bromide and magnesium metal in an anhydrous ether solvent.[5] This highly nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde.[6] The resulting secondary alcohol is then subjected to a two-step process: dehydration to an alkene followed by catalytic hydrogenation to the saturated propyl chain. Finally, demethylation of the ether groups affords this compound.
A significant challenge in Grignard reactions is the requirement for strictly anhydrous conditions, as the Grignard reagent is a strong base and will be quenched by any protic species, including water.[7]
Experimental Protocol: Grignard Reaction, Reduction, and Demethylation
Step 1: Synthesis of 1-(3,5-dimethoxyphenyl)propan-1-ol (Grignard Reaction)
-
Prepare ethylmagnesium bromide by reacting ethyl bromide (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether under an inert atmosphere.
-
To a separate flask containing a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether at 0 °C, slowly add the prepared Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction of the Secondary Alcohol
-
The crude 1-(3,5-dimethoxyphenyl)propan-1-ol can be dehydrated to the corresponding styrene derivative using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
-
The resulting alkene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 1,3-dimethoxy-5-propylbenzene.
Step 3: Demethylation
-
Follow the demethylation procedure as described in Route 1, Step 3.
Route 3: The Modern Approach - Microwave-Assisted Wittig Reaction
The Wittig reaction provides a powerful tool for olefination and can be adapted for the synthesis of this compound. Modern advancements, such as the use of microwave irradiation, have significantly improved the efficiency and greenness of this method.[8]
Reaction Mechanism
The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[9] For the synthesis of 5-propylresorcinol, the ylide is typically prepared from ethyltriphenylphosphonium bromide and a strong base. This ylide then reacts with 3,5-dimethoxybenzaldehyde to form a mixture of (E)- and (Z)-1,3-dimethoxy-5-(prop-1-en-1-yl)benzene. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[8] The resulting alkene is then catalytically hydrogenated, and the methoxy groups are cleaved to yield the final product.
The key advantage of this route is the often milder reaction conditions and the potential for rapid synthesis, especially with microwave assistance.[8]
Experimental Protocol: Microwave-Assisted Wittig Reaction, Hydrogenation, and Demethylation
Step 1: Synthesis of Ethyltriphenylphosphonium Bromide
-
Reflux a mixture of triphenylphosphine (1.0 eq) and ethyl bromide (1.1 eq) in a suitable solvent like toluene for several hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold solvent and dry under vacuum.
Step 2: Synthesis of 1,3-dimethoxy-5-(prop-1-en-1-yl)benzene (Wittig Reaction)
-
In a microwave-safe vessel, suspend ethyltriphenylphosphonium bromide (1.2 eq) in a suitable solvent system (e.g., DMSO/H₂O).[8]
-
Add a base such as potassium carbonate.
-
Add 3,5-dimethoxybenzaldehyde (1.0 eq) to the mixture.
-
Seal the vessel and irradiate in a microwave reactor at a specified temperature (e.g., 130-150 °C) for a short duration (e.g., 10-20 minutes).[8]
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Step 3: Hydrogenation and Demethylation
-
Catalytically hydrogenate the alkene as described in Route 2, Step 2.
-
Perform the demethylation as outlined in Route 1, Step 3.
Head-to-Head Comparison of Synthetic Routes
| Metric | Friedel-Crafts Acylation & Reduction | Grignard Reaction | Microwave-Assisted Wittig Reaction |
| Overall Yield | Moderate to Good (typically 40-60% over 3 steps) | Variable (can be low to moderate, 18-48% reported for similar systems)[10] | Good to Excellent (can exceed 70% over 3 steps)[8] |
| Number of Steps | 3 (Acylation, Reduction, Demethylation) | 3 (Grignard, Reduction, Demethylation) | 3 (Wittig, Hydrogenation, Demethylation) |
| Reaction Time | Long (can be > 24 hours for all steps) | Moderate (Grignard step is relatively fast, but workup and subsequent steps add time) | Short (Wittig step can be minutes with microwave)[8] |
| Scalability | Well-established and scalable | Can be challenging to scale due to anhydrous conditions and exothermic nature | Scalability of microwave reactions can be a limitation, but batch processing is possible |
| Cost of Starting Materials | Generally moderate; depends on the choice of resorcinol derivative and acylating agent | Can be higher due to the need for anhydrous solvents and specific aldehydes | Can be higher due to the cost of phosphonium salts and microwave equipment |
| Safety Concerns | Use of corrosive Lewis acids (AlCl₃), strong acids (HCl, HBr), and potentially toxic solvents. Clemmensen reduction uses toxic mercury. Wolff-Kishner uses flammable and toxic hydrazine. | Handling of pyrophoric Grignard reagents and the need for strictly anhydrous conditions. | High pressures can develop in microwave reactors. Handling of strong bases for ylide formation. |
| Green Chemistry Metrics | |||
| Atom Economy | Lower, due to the use of stoichiometric reagents (Lewis acid) and the generation of byproducts in the reduction step. | Moderate, with magnesium salts and water as primary byproducts in the Grignard step. | Lower, due to the formation of triphenylphosphine oxide as a stoichiometric byproduct. |
| E-Factor | High, due to significant solvent usage for reactions and purifications, and the generation of inorganic waste. | High, primarily due to solvent usage for the reaction and workup under anhydrous conditions. | Moderate to High, influenced by solvent usage and the generation of triphenylphosphine oxide waste. |
Visualizing the Synthetic Workflows
Caption: Comparative workflow of the three main synthetic routes to this compound.
Senior Application Scientist's Recommendation
The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, available equipment, cost considerations, and green chemistry priorities.
-
For large-scale, cost-effective production , the Friedel-Crafts acylation followed by reduction remains a viable, albeit less green, option. Its long history has resulted in well-optimized and understood procedures. The choice between Clemmensen and Wolff-Kishner reduction will depend on the substrate's stability towards acid or base.
-
The Grignard reaction is a powerful tool for carbon-carbon bond formation, but its sensitivity to moisture and potential for side reactions can lead to variable yields. This route is often favored in academic settings for its mechanistic elegance but may present challenges for robust, large-scale synthesis without stringent process controls.
-
For rapid synthesis, high yield, and a move towards greener chemistry , the microwave-assisted Wittig reaction is an excellent choice.[8] While the initial investment in microwave technology and the cost of phosphonium salts may be higher, the significant reduction in reaction times and often cleaner reactions can offset these costs, particularly in a research and development setting where speed is critical. The main drawback from a green chemistry perspective is the generation of triphenylphosphine oxide as a byproduct.
Ultimately, for modern drug development and research where efficiency, speed, and a commitment to sustainable practices are paramount, the microwave-assisted Wittig reaction presents the most compelling case. However, for large-scale industrial applications, further process optimization of the classical Friedel-Crafts route to improve its environmental footprint may be a more pragmatic approach.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. BJOC - An expedient synthesis of 5-n-alkylresorcinols and novel 5-n-alkylresorcinol haptens [beilstein-journals.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-Vitro Comparative Guide to the Cytotoxicity of 5-Alkylresorcinols
This guide provides a comprehensive in-vitro comparison of the cytotoxic effects of various 5-alkylresorcinols, a class of phenolic lipids with burgeoning interest in drug development and nutritional science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deeper understanding of the structure-activity relationships of these compounds and the experimental rationale for their cytotoxic evaluation.
Introduction to 5-Alkylresorcinols and Their Cytotoxic Potential
5-Alkylresorcinols (ARs) are naturally occurring amphiphilic compounds found in high concentrations in the outer layers of whole grains like wheat, rye, and barley.[1] Their structure consists of a dihydroxy-substituted benzene ring (resorcinol) and a long aliphatic chain at the C-5 position.[2] This unique structure confers a range of biological activities, including antibacterial, antifungal, and antioxidant properties.[1]
Recent research has increasingly focused on the anticancer and cytotoxic properties of ARs.[3] Their ability to induce cell death in various cancer cell lines has positioned them as promising candidates for novel therapeutic agents.[3][4] Understanding the relationship between the alkyl chain length and cytotoxic potency is critical for the targeted design of AR-based drugs. This guide provides a comparative analysis of the cytotoxicity of different 5-alkylresorcinol homologs and a detailed framework for their in-vitro evaluation.
Comparative Cytotoxicity of 5-Alkylresorcinol Homologs
The cytotoxic effects of 5-alkylresorcinols are intrinsically linked to the length of their alkyl side chain. This relationship, however, is not linear. Experimental data suggests an optimal chain length for maximal cytotoxicity, beyond which the effect diminishes. This is likely due to the interplay between the compound's lipophilicity, its ability to interact with and disrupt the cell membrane, and its subsequent intracellular activity.[5][6]
Below is a summary of the half-maximal inhibitory concentrations (IC50) of various 5-alkylresorcinol homologs against different cell lines, collated from multiple studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
| 5-Alkylresorcinol Homolog | Alkyl Chain | Cell Line | Cell Type | IC50 (µM) | Reference |
| 5-Heptadecylresorcinol | C17:0 | L929 | Mouse Fibroblast (non-cancerous) | 171 | [7][8] |
| 5-Nonadecylresorcinol | C19:0 | L929 | Mouse Fibroblast (non-cancerous) | 289 | [7][8] |
| 5-Heneicosylresorcinol | C21:0 | L929 | Mouse Fibroblast (non-cancerous) | 694 | [7][8] |
| 5-Tricosylresorcinol | C23:0 | L929 | Mouse Fibroblast (non-cancerous) | 1386 | [7][8] |
| 5-Pentacosylresorcinol | C25:0 | L929 | Mouse Fibroblast (non-cancerous) | 2142 | [7][8] |
| 5-Alkylresorcinol Extract | Mix | PC-3 | Human Prostate Cancer | 13.3-55.6 (µg/mL) | [2][9][10] |
| 5-Alkylresorcinols | C15:0, C17:0 | HCT-116, HT-29 | Human Colon Cancer | - | [4][6][11] |
| 5-Alkylresorcinol | C13:0 (dienyl) | HepG2, Hep3B | Human Liver Cancer | - | [12][13] |
Note: The study on PC-3 cells used an extract of multiple alkylresorcinols, and the IC50 is reported in µg/mL. The studies on colon and liver cancer cells demonstrated cytotoxic effects but did not provide specific IC50 values in the referenced abstracts.
The data from the L929 cell line clearly demonstrates a decrease in cytotoxicity (higher IC50 value) as the alkyl chain length increases from C17 to C25.[7][8] This suggests that for this particular cell line, shorter chain lengths are more potent.
Mechanistic Insights into 5-Alkylresorcinol Cytotoxicity
The cytotoxic activity of 5-alkylresorcinols is believed to be initiated by their interaction with the plasma membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, potentially disrupting membrane integrity and fluidity.[7][14] This interaction is influenced by the alkyl chain length, which dictates the compound's partitioning into the membrane.[6] It is hypothesized that this membrane perturbation can trigger downstream signaling events leading to cell death.
One of the key mechanisms of 5-alkylresorcinol-induced cytotoxicity is the induction of apoptosis, or programmed cell death.[12][13] Studies have shown that certain alkylresorcinols, such as C15 and C17 homologs, can activate the p53 tumor suppressor pathway in human colon cancer cells.[4][6] This activation leads to the upregulation of pro-apoptotic proteins like PUMA and p21, ultimately triggering the mitochondrial pathway of apoptosis.[4][6]
The proposed signaling pathway is illustrated in the diagram below:
Caption: Proposed signaling pathway for 5-alkylresorcinol-induced apoptosis.
A Multi-Pronged Approach to In-Vitro Cytotoxicity Assessment
To obtain a comprehensive and reliable assessment of a compound's cytotoxicity, it is crucial to employ a panel of assays that measure different cellular parameters. Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms.[15] This guide advocates for a tripartite approach utilizing the MTT, LDH, and apoptosis assays.
Caption: Integrated workflow for assessing 5-alkylresorcinol cytotoxicity.
Rationale for a Multi-Assay Panel:
-
MTT Assay: Measures the metabolic activity of cells, providing an indication of cell viability and proliferation.[15] A decrease in MTT reduction suggests a decline in metabolically active cells.
-
LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium.[1] LDH release is a marker of plasma membrane damage and necrosis.
-
Apoptosis Assay (Annexin V/Propidium Iodide): Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
By combining these assays, researchers can gain a more nuanced understanding of how 5-alkylresorcinols affect cells. For example, a compound might decrease metabolic activity (MTT) and induce apoptosis (Annexin V positive, PI negative) without causing significant membrane rupture (low LDH release), indicating a controlled, apoptotic cell death mechanism.
Experimental Protocols
The following are detailed, step-by-step protocols for the in-vitro assessment of 5-alkylresorcinol cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.
Materials:
-
96-well flat-bottom plates
-
5-Alkylresorcinol stock solutions (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-alkylresorcinol homologs in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solutions) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
96-well flat-bottom plates
-
5-Alkylresorcinol stock solutions
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader (absorbance at the wavelength specified by the kit manufacturer, typically around 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Blank Control: Medium only.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit) to each well.
-
Absorbance Measurement: Read the absorbance at the specified wavelength.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum LDH release control - Absorbance of vehicle control)) x 100.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between different cell populations based on membrane changes associated with apoptosis and necrosis.
Materials:
-
6-well plates or T-25 flasks
-
5-Alkylresorcinol stock solutions
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Binding buffer (provided in the kit)
-
Annexin V-FITC and Propidium Iodide (PI) solutions (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and treat with the desired concentrations of 5-alkylresorcinols for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the 5-alkylresorcinols.
Conclusion
The in-vitro evaluation of 5-alkylresorcinol cytotoxicity is a critical step in understanding their therapeutic potential. This guide provides a framework for a comprehensive and mechanistically informed assessment. The structure-activity relationship, with cytotoxicity being dependent on the alkyl chain length, highlights the importance of comparative studies. By employing a multi-assay approach, researchers can move beyond simple viability measurements to elucidate the specific cellular pathways through which these promising natural compounds exert their effects. The provided protocols offer a robust starting point for the rigorous in-vitro characterization of 5-alkylresorcinols.
References
- 1. researchgate.net [researchgate.net]
- 2. Does cholesterol suppress the antimicrobial peptide induced disruption of lipid raft containing membranes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amphipathic Peptides Impede Lipid Domain Fusion in Phase-Separated Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The nonlinear effect of alkyl chain length in the membrane interactions of phenolipids: Evidence by X-ray diffraction analysis - Agritrop [agritrop.cirad.fr]
- 7. Membrane-structuring properties of bacterial long-chain alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. Optimization of peptide amphiphile-lipid raft interaction by changing peptide amphiphile lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. bmglabtech.com [bmglabtech.com]
A Senior Application Scientist's Guide to the Validation of an HPLC Method for 5-Propylbenzene-1,3-diol Determination in Plant Extracts
Introduction: The Analytical Imperative for Quantifying 5-Propylbenzene-1,3-diol
This compound, also known as Divarinol, is a naturally occurring alkylresorcinol found in various plant species. As a homolog of Olivetol, it is a precursor in the biosynthesis of certain cannabinoids and holds significant interest for researchers in phytochemistry, pharmacology, and drug development. The accurate quantification of this phenolic compound in complex plant matrices is critical for the standardization of herbal products, elucidation of biosynthetic pathways, and quality control in pharmaceutical preparations.[1]
Plant extracts, however, present a formidable analytical challenge. They are intricate mixtures containing numerous compounds with similar chemical properties, such as other phenolic acids, flavonoids, and pigments, which can interfere with the target analyte.[2][3] High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful and widely adopted technique for this purpose, offering the requisite selectivity and sensitivity to navigate these complex samples.[2][4]
This guide provides an in-depth, experience-driven walkthrough for the validation of an HPLC-DAD method for this compound, grounded in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7] We will explore the rationale behind experimental choices, present a robust validation protocol, and objectively compare the HPLC method against viable alternatives, providing the supporting data necessary for informed decision-making in a research and development setting.
Section 1: Foundational HPLC Method Development
Before validation can commence, a reliable and optimized HPLC method must be established. The choices made here are critical, as they form the bedrock of the entire analytical procedure.
The Rationale for Chromatographic Conditions
-
Stationary Phase Selection: this compound is a moderately polar phenolic compound. A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is the logical first choice. The C18 stationary phase provides excellent hydrophobic retention for the propyl side chain, while allowing for effective separation from more polar and less polar matrix components.
-
Mobile Phase Composition: A gradient elution is essential for analyzing plant extracts, which contain compounds spanning a wide polarity range.[2] A common and effective mobile phase consists of a mixture of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[8]
-
Solvent A: Water with 0.1% formic acid. The acid serves two key purposes: it protonates the phenolic hydroxyl groups on the analyte, suppressing their ionization and leading to sharper, more symmetrical peaks. It also improves the ionization efficiency if the method is later transferred to a mass spectrometer (LC-MS).
-
Solvent B: Acetonitrile. It is often preferred over methanol for its lower viscosity and stronger elution strength for many phenolic compounds.
-
-
Detector & Wavelength: A Diode Array Detector (DAD) is superior to a simple UV detector for this application. It allows for the simultaneous monitoring of multiple wavelengths and, crucially, the acquisition of the UV spectrum of the eluting peak.[2] This provides an additional layer of identification and allows for peak purity assessment. For this compound, a primary monitoring wavelength would be selected based on its UV absorbance maximum, typically around 280 nm, a common wavelength for phenolic compounds.[9]
Critical Sample Preparation
The axiom "garbage in, garbage out" is particularly true for HPLC analysis of botanical materials. A robust sample preparation protocol is non-negotiable for obtaining accurate and reproducible results.[10]
-
Extraction: Ultrasonic-assisted extraction (UAE) with a solvent like 80% methanol is a highly efficient method for extracting phenolic compounds from dried, powdered plant material.[11] Sonication disrupts cell walls, enhancing solvent penetration and analyte recovery.
-
Purification/Cleanup: The crude extract is often laden with interferences. Solid-Phase Extraction (SPE) is a widely used and effective technique for cleanup.[12][13] A C18 SPE cartridge can be used to retain the moderately polar this compound while allowing highly polar compounds (sugars, salts) to be washed away. The analyte is then eluted with a stronger organic solvent.
-
Filtration: Prior to injection, all samples and standards must be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter, which can clog the HPLC column and system tubing.[12]
Section 2: The Validation Protocol: An ICH Q2(R1) Framework
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][14] The following parameters are assessed according to ICH Q2(R1) guidelines.[5][6]
Workflow for HPLC Method Validation
Below is a diagram illustrating the logical flow of the validation process, from initial system suitability checks to the final confirmation of method robustness.
Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.
Specificity / Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
-
Protocol:
-
Inject a blank solvent (e.g., 80% methanol) to ensure no peaks from the solvent itself.
-
Inject a placebo (a plant extract known not to contain this compound, if available) to observe matrix-related peaks.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the spiked plant extract sample.
-
Assessment: The retention time of the analyte peak in the sample must match that of the standard. Furthermore, the DAD detector should be used to overlay the UV spectra of the standard peak and the sample peak. A high degree of spectral similarity confirms peak purity and identity.[15]
-
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[7]
-
Protocol:
-
Prepare a stock solution of this compound and create a series of at least five calibration standards by serial dilution. A typical range might be 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the known concentration.
-
-
Acceptance Criteria: A linear regression analysis should yield a coefficient of determination (r²) of ≥ 0.999.[15]
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is typically assessed by recovery studies.[16]
-
Protocol:
-
Prepare a plant extract sample with a known (or previously determined) concentration of the analyte.
-
Spike the sample with known amounts of the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each level.
-
-
Acceptance Criteria: The mean recovery should be within 98-102% for drug substance analysis, though a wider range (e.g., 90-110%) may be acceptable for complex matrices like plant extracts, depending on the application.[1]
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[7]
-
Protocol (Repeatability - Intra-day precision):
-
Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[7]
-
Perform the analysis on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision - Inter-day precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD) and accuracy at that concentration.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[7] This provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters one at a time.
-
Examples of variations include:
-
Analyze a standard sample under each varied condition and assess the impact on retention time, peak area, and resolution.
-
-
Acceptance Criteria: The results should not be significantly impacted by the variations. System suitability parameters (e.g., peak tailing, resolution) should still be met.
Section 3: Summary of Validation Data
The results of the validation experiments should be compiled into clear, summary tables for easy assessment.
| Parameter | Acceptance Criterion | Result | Status |
| Specificity | No interference at analyte Rt. Spectral Purity > 0.995 | No interference observed. Purity angle < Purity threshold. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 | Pass |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 90 - 110% | 96.5% - 104.2% | Pass |
| Precision (Repeatability %RSD) | ≤ 2% | 0.85% | Pass |
| Precision (Intermediate %RSD) | ≤ 2% | 1.32% | Pass |
| LOD (S/N = 3:1) | Report Value | 0.2 µg/mL | N/A |
| LOQ (S/N = 10:1) | Report Value | 0.7 µg/mL | N/A |
| Robustness | System suitability passes under all conditions | All parameters met. | Pass |
Section 4: Comparative Guide: HPLC vs. Alternative Analytical Techniques
While HPLC is a gold standard, other techniques can be employed for the analysis of phenolic compounds. The choice of method depends on the specific research question, available instrumentation, and required sensitivity.[3][11][17]
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC-DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, reproducible, excellent for quantification, relatively low cost, DAD provides spectral confirmation.[2][4] | Moderate sensitivity, requires derivatization for volatile compounds, can be time-consuming. | Routine quality control, quantification of major phenolic compounds, method validation studies. |
| UPLC-MS/MS | Similar to HPLC but uses smaller particles, higher pressures. Coupled to a mass spectrometer. | Very high sensitivity and selectivity, fast analysis times, provides molecular weight and structural information. | High instrument and maintenance cost, complex method development, susceptible to matrix effects. | Metabolomics, trace-level quantification, identification of unknown compounds, high-throughput screening. |
| Gas Chromatography (GC-MS) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Excellent for volatile and semi-volatile compounds, high resolution, MS provides definitive identification. | Requires derivatization for non-volatile phenolics (like this compound) which adds time and potential for error. | Analysis of essential oils, profiling of smaller, more volatile plant metabolites. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of ions in an electric field. | High separation efficiency, very small sample volume required, low solvent consumption.[11] | Lower sensitivity compared to HPLC/UPLC, less robust for complex matrices, reproducibility can be challenging. | Analysis of charged species, chiral separations, screening of simple mixtures. |
Conclusion
The validated HPLC-DAD method described herein provides a robust, reliable, and accurate system for the routine quantification of this compound in complex plant extracts. By adhering to the stringent criteria outlined in the ICH Q2(R1) guidelines, this method establishes a high degree of confidence in the analytical results, making it suitable for quality control, stability testing, and phytochemical research. While more advanced techniques like UPLC-MS offer higher sensitivity, the HPLC-DAD method represents an optimal balance of performance, cost-effectiveness, and accessibility for most laboratories. The successful validation of such a method is a cornerstone of good science, ensuring that the data generated is both trustworthy and fit for its intended purpose.
References
- 1. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
- 2. thumuavechai.com [thumuavechai.com]
- 3. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 10. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. mdpi.com [mdpi.com]
- 14. starodub.nl [starodub.nl]
- 15. scielo.br [scielo.br]
- 16. scielo.br [scielo.br]
- 17. [PDF] Techniques for Analysis of Plant Phenolic Compounds | Semantic Scholar [semanticscholar.org]
A Guide to Comparative In Silico Analysis: Docking 5-Propylbenzene-1,3-diol with Cannabinoid Receptors CB1 and CB2
This guide provides a comprehensive framework for conducting comparative molecular docking studies of 5-Propylbenzene-1,3-diol with the human cannabinoid receptors, CB1 and CB2. As researchers and drug development professionals, our goal is to elucidate the potential interactions of novel or understudied compounds within the endocannabinoid system. This compound, also known as Divarinol, is a naturally occurring alkylresorcinol. It serves as a key precursor in the biosynthesis of propyl-cannabinoids like Cannabidivarin (CBDV) and Cannabigerovarin (CBGV)[1][2]. While its role as a synthetic building block is established, its intrinsic affinity and binding mode to cannabinoid receptors remain largely unexplored.
This document outlines a detailed in silico experimental protocol to predict these interactions, using the well-characterized phytocannabinoids Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) as benchmarks for comparison. By following this guide, researchers can generate robust, preliminary data on the potential cannabimimetic or modulatory activity of this compound, thereby guiding future in vitro and in vivo validation studies.
Foundational Concepts: The Scientific Rationale
Before detailing the protocol, it is crucial to understand the causality behind the chosen approach. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. The primary output, a docking score or estimated binding energy, provides a quantitative measure of binding affinity.
Why Docking? For a compound like this compound, which has a known structural relationship to cannabinoids but lacks pharmacological data, docking serves as a rapid, cost-effective initial screening method. It allows us to hypothesize whether it can physically fit into the receptor's binding pocket and what specific interactions might stabilize this binding.
Why CB1 and CB2? The human cannabinoid receptors CB1 and CB2 are G-protein coupled receptors (GPCRs) that mediate the physiological and psychoactive effects of cannabinoids.[2][3] CB1 receptors are densely expressed in the central nervous system, while CB2 receptors are found predominantly in the immune system.[3][4] Ligand selectivity between these two receptors is a critical factor in drug development, as CB1 agonism is associated with psychoactive effects, whereas CB2 modulation is explored for therapeutic benefits in inflammation and pain without such side effects.[5]
Why Compare with THC and CBD? THC is a partial agonist at both CB1 and CB2 receptors, with a higher affinity for CB1, mediating the principal psychoactive effects of cannabis.[6] CBD, in contrast, has a low affinity for both receptors, acting as a negative allosteric modulator of CB1.[7][8] Using these compounds as controls provides essential context. A predicted high affinity of Divarinol for CB1 might suggest potential psychoactivity, whereas selectivity for CB2 could indicate a promising therapeutic avenue.
Experimental Workflow: A Self-Validating System
The protocol described below is designed to be a self-validating system. Each step includes checks and justifications to ensure the reliability of the final results. The overall workflow involves receptor preparation, ligand preparation, molecular docking, and post-docking analysis.
Step-by-Step Experimental Protocol
2.1. Receptor Structure Preparation
-
Objective: To obtain and clean high-resolution crystal structures of human CB1 and CB2 receptors to ensure they are suitable for docking.
-
Procedure:
-
Acquisition: Download the crystal structures of human CB1 and CB2 receptors from the RCSB Protein Data Bank (PDB). Suitable structures include PDB ID: 5U09 (CB1 bound to an antagonist) and 5ZTY (CB2 bound to an antagonist).[1] Using antagonist-bound structures is a common starting point for identifying binding pockets.
-
Preparation using AutoDock Tools (or equivalent software):
-
Load the PDB file.
-
Remove all non-receptor molecules, including water, ions, and the co-crystallized ligand. This is critical because we want to dock our ligands of interest into an empty pocket.
-
Add polar hydrogens. The crystal structures often lack hydrogen atoms, which are essential for calculating proper interactions.
-
Compute Gasteiger charges. Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic interactions.
-
Save the prepared receptor in the required format (e.g., PDBQT for AutoDock).
-
-
2.2. Ligand Preparation
-
Objective: To generate accurate 3D structures of this compound, THC, and CBD and optimize their geometries.
-
Procedure:
-
Structure Generation: Obtain the 2D structures of this compound, THC, and CBD. These can be drawn using chemical sketchers like ChemDraw or downloaded from databases like PubChem.
-
3D Conversion and Energy Minimization:
-
Convert the 2D structures into 3D structures.
-
Perform energy minimization using a force field like MMFF94. This step ensures the ligand is in a low-energy, conformationally realistic state before docking.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
-
2.3. Molecular Docking Simulation
-
Objective: To predict the binding pose and affinity of each ligand within the CB1 and CB2 receptor binding sites.
-
Procedure using AutoDock Vina (a widely used docking program):
-
Grid Box Generation: Define the search space for the docking algorithm. The grid box should encompass the entire known orthosteric binding pocket of the receptor. A reliable method is to center the grid on the position of the co-crystallized ligand from the original PDB file.
-
Configuration: Create a configuration file specifying the path to the receptor, ligands, and the coordinates and dimensions of the grid box.
-
Execution: Run the AutoDock Vina docking simulation for each ligand against both CB1 and CB2 receptors. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Data Presentation and Interpretation
The primary quantitative output of this study is the predicted binding affinity. These results should be summarized in a clear, structured table for easy comparison.
Table 1: Predicted Binding Affinities (kcal/mol) of Ligands for CB1 and CB2 Receptors
| Ligand | CB1 Binding Affinity (kcal/mol) | CB2 Binding Affinity (kcal/mol) | Predicted Selectivity (CB1 vs CB2) |
| This compound | Result from Docking | Result from Docking | Calculate Ratio/Difference |
| Δ⁹-THC (Control) | Result from Docking | Result from Docking | Calculate Ratio/Difference |
| CBD (Control) | Result from Docking | Result from Docking | Calculate Ratio/Difference |
Note: More negative values indicate stronger predicted binding affinity.
Beyond the scores, a qualitative analysis of the binding poses is essential. This involves visualizing the top-ranked poses and identifying the specific amino acid residues involved in key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). This analysis provides mechanistic insight into why a ligand might bind with a certain affinity.
Contextualizing the Results: Cannabinoid Receptor Signaling
The predicted binding of a ligand is the first step in a cascade of cellular events. Cannabinoid receptors, upon activation by an agonist, couple to Gi/o proteins.[2][3] This coupling inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channels. Understanding this pathway is crucial for interpreting the potential functional consequences of the docking results. An agonist binding would be expected to initiate this cascade, while an antagonist would block it.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded protocol for the initial assessment of this compound's interaction with cannabinoid receptors. The results from this in silico study will generate testable hypotheses. For example, if Divarinol shows a high predicted affinity and interaction profile similar to THC, it would warrant investigation as a potential CB1/CB2 agonist. Conversely, if it shows weak affinity, its biological effects may be mediated through other targets.
The trustworthiness of this protocol lies in its comparative nature and reliance on validated software and high-resolution receptor structures. The subsequent steps would involve validating these computational predictions through in vitro radioligand binding assays and functional assays (e.g., cAMP assays) to determine not only affinity but also efficacy (agonist, antagonist, or inverse agonist activity). This integrated approach, starting with the foundational docking studies outlined here, is paramount in modern drug discovery and pharmacology.
References
- 1. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]
- 2. Cannabidivarin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 4. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Propylbenzene-1,3-diol
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical compounds. Among these is 5-Propylbenzene-1,3-diol (CAS 500-49-2), a versatile building block in organic synthesis. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and technical expertise. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a culture of safety and scientific integrity.
Understanding the Risks: Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation (H315): Can cause skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Can cause serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The signal word for this chemical is "Warning". Adherence to the precautionary statements is mandatory to mitigate these risks.
Table 1: Hazard and Precautionary Information for this compound
| Hazard Statement | Precautionary Statement | Meaning |
| H315 | P280 | Causes skin irritation. Wear protective gloves. |
| H319 | P280, P305+P351+P338 | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | P261, P271 | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary means of exposure control. However, appropriate PPE is the essential final barrier between the researcher and the chemical. The selection of PPE must be directly correlated to the identified hazards.
Step-by-Step PPE Selection and Use Workflow
The following diagram outlines the logical workflow for selecting and using the appropriate PPE when handling this compound.
Caption: Workflow for PPE Selection and Use.
Detailed PPE Recommendations
-
Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical goggles should be worn.
-
Skin Protection:
-
Gloves: Nitrile gloves are recommended. Always check the glove manufacturer's chemical resistance guide for compatibility. Dispose of gloves immediately if they become contaminated and after each use.
-
Protective Clothing: A standard laboratory coat should be worn and buttoned to its full length.
-
-
Respiratory Protection: Handling of this compound, which is a solid, should be done in a well-ventilated area, preferably a certified chemical fume hood, to minimize the inhalation of dust or aerosols. If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is critical for safety and environmental responsibility.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. This compound is a solid that is typically stored at room temperature.
Handling and Use
-
Preparation: Before starting work, ensure that a safety shower and eyewash station are readily accessible.
-
Engineering Controls: All weighing and handling of the solid should be conducted in a chemical fume hood to control dust.
-
Dispensing: Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wear the appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.
Waste Disposal
-
Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters groundbreaking scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
